Renzapride hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H23Cl2N3O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m1./s1 |
InChI Key |
WYONTPMGUQWRKN-LOSLGVLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Renzapride Hydrochloride: A Technical Guide to its Gastrointestinal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) hydrochloride is a potent, orally available small molecule that has been investigated for its therapeutic potential in gastrointestinal (GI) motility disorders, particularly constipation-predominant irritable bowel syndrome (IBS-C) and diabetic gastroparesis.[1][2] Its unique pharmacological profile as a dual-action agent, functioning as both a high-affinity 5-hydroxytryptamine type 4 (5-HT4) receptor agonist and a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, underpins its prokinetic and anti-emetic properties.[1][3] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which renzapride exerts its effects on the GI tract, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Dual Serotonergic Approach
Renzapride's primary mechanism of action lies in its modulation of two key serotonin (B10506) receptor subtypes in the enteric nervous system (ENS):
-
5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[3][4] These G-protein coupled receptors are predominantly located on presynaptic terminals of cholinergic neurons within the myenteric plexus.[5] Activation of 5-HT4 receptors initiates a signaling cascade that enhances the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter in the gut.[5] This increased cholinergic activity stimulates smooth muscle contraction, thereby promoting peristalsis and accelerating gastrointestinal transit.[3][5]
-
5-HT3 Receptor Antagonism: Concurrently, renzapride functions as a potent antagonist at 5-HT3 receptors. These ligand-gated ion channels are located on vagal afferent nerve terminals in the GI tract and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2] By blocking the action of serotonin at these receptors, renzapride mitigates the signaling that leads to nausea and vomiting, providing an anti-emetic effect.[1][2]
This dual activity allows renzapride to address both impaired motility and associated symptoms of nausea, which are common in various GI disorders.[1]
Quantitative Pharmacological Data
The affinity and functional potency of renzapride at its target receptors have been characterized in numerous preclinical studies. The following tables summarize key quantitative data for renzapride and its enantiomers.
| Compound | Receptor | Assay Type | Species/System | Value | Units | Reference |
| Renzapride | Human 5-HT3 | Radioligand Binding (Ki) | Cloned Human Receptor | 17 | nmol/L | [3] |
| Renzapride | Guinea-pig 5-HT4 | Radioligand Binding (Ki) | Guinea-pig Brain | 477 | nmol/L | [6] |
| (+) Enantiomer | Human 5-HT3 | Radioligand Binding (Ki) | Cloned Human Receptor | 17 | nmol/L | [3] |
| (-) Enantiomer | Human 5-HT3 | Radioligand Binding (Ki) | Cloned Human Receptor | 17 | nmol/L | [3] |
| Renzapride N-oxide | Human 5-HT3 | Radioligand Binding (Ki) | Cloned Human Receptor | 1980 | nmol/L | [3] |
| Compound | Functional Assay | Tissue/System | Parameter | Value | Units | Reference |
| Renzapride | Guinea-pig Ileum Contraction | Guinea-pig | -log EC50 | 6.3 | M | [7] |
| Renzapride | Rat Bezold-Jarisch Reflex Inhibition | Rat | - | Indicates 5-HT3 antagonism | - | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by renzapride in the gastrointestinal tract.
Experimental Protocols
The pharmacological characterization of renzapride has been established through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of renzapride for 5-HT3 and 5-HT4 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cell lines endogenously expressing or transfected with the receptor of interest (e.g., guinea-pig brain for 5-HT4, HEK293 cells expressing human 5-HT3).[3][6] Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
Binding Reaction: The assay is typically performed in 96-well plates.[8] Each well contains the membrane preparation, a specific radioligand (e.g., [3H]-GR113808 for 5-HT4), and varying concentrations of renzapride.[3]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[8] The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of renzapride that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.[8]
In Vivo Gastrointestinal Transit Studies (Scintigraphy)
Objective: To assess the prokinetic effects of renzapride on gastric emptying, small bowel transit, and colonic transit in human subjects.
Methodology:
-
Radiolabeled Meal: Subjects ingest a standardized meal containing a non-absorbable radiotracer. For solid-phase gastric emptying, this is often 99mTc-sulfur colloid incorporated into eggs. For colonic transit, 111In-DTPA can be encapsulated in a delayed-release capsule to target the colon.[9]
-
Imaging: Serial images of the abdomen are acquired at specified time points using a gamma camera.[10]
-
Region of Interest (ROI) Analysis: ROIs are drawn around the stomach, small bowel, and different segments of the colon on the acquired images.[9]
-
Quantification: The amount of radioactivity within each ROI is quantified over time to determine the rate of gastric emptying, small bowel transit time (e.g., time to reach the cecum), and transit through different colonic segments.[11]
-
Data Analysis: Transit times and emptying rates are calculated and compared between renzapride-treated and placebo groups to assess the drug's prokinetic effects.
Influence on Calcitonin Gene-Related Peptide (CGRP)
While direct studies on renzapride's effect on calcitonin gene-related peptide (CGRP) release are limited, an indirect mechanism can be postulated. 5-HT4 receptor agonists have been shown to enhance the release of neurotransmitters from stimulated enteric neurons, and this can include CGRP in addition to acetylcholine.[12] CGRP is known to have motor-stimulating and prosecretory effects in the intestine.[13] Therefore, it is plausible that part of renzapride's prokinetic effect could be mediated through the enhanced release of CGRP from enteric neurons, although this requires further investigation.
Conclusion
Renzapride hydrochloride exhibits a sophisticated dual mechanism of action within the gastrointestinal tract, acting as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. Its prokinetic effects are primarily driven by the stimulation of acetylcholine release from enteric neurons via 5-HT4 receptor activation, leading to enhanced gut motility. Simultaneously, its 5-HT3 receptor antagonism provides anti-emetic benefits by blocking serotonergic signaling in vagal afferent pathways. This multifaceted pharmacological profile makes renzapride a compound of significant interest for the treatment of complex GI motility disorders. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working in this field.
References
- 1. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. spitalmures.ro [spitalmures.ro]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. acnmonline.org [acnmonline.org]
- 12. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Constipation Caused by Anti-calcitonin Gene-Related Peptide Migraine Therapeutics Explained by Antagonism of Calcitonin Gene-Related Peptide’s Motor-Stimulating and Prosecretory Function in the Intestine [frontiersin.org]
Renzapride Hydrochloride: A Technical Guide to its 5-HT4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of renzapride (B52152) hydrochloride for the 5-hydroxytryptamine-4 (5-HT4) receptor. Renzapride is a substituted benzamide (B126) with prokinetic properties, acting as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] Its affinity for the 5-HT4 receptor is critical to its mechanism of action in potential therapeutic applications, such as irritable bowel syndrome with constipation (IBS-C).[1][2] This document collates quantitative binding data, details the experimental protocols used for these measurements, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of renzapride for the 5-HT4 receptor has been determined in various in vitro studies, primarily through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of renzapride for different 5-HT4 receptor species and splice variants.
| Receptor Target | Test System | Radioligand | Ki (nM) | pKi | Reference |
| Human 5-HT4(d) Receptor | CHO Cells | [3H]-GR113808 | 583 ± 92 | - | |
| Human 5-HT4 Receptors (a, b, c, d, g splice variants) | Not Specified | Not Specified | - | 4.85 - 5.56 | [3][4] |
| Guinea-pig 5-HT4 Receptor | Guinea Pig Ileum | [3H]-GR113808 | 84.2 | - | [5] |
| Guinea-pig 5-HT4 Receptor | Not Specified | Not Specified | 477 | - | [1][2] |
Experimental Protocols
The quantitative data presented above were primarily generated using competitive radioligand binding assays. This technique is a cornerstone in pharmacology for determining the affinity of an unlabeled compound (in this case, renzapride) for a specific receptor.
Radioligand Binding Assay for Renzapride at the 5-HT4 Receptor
Objective: To determine the binding affinity (Ki) of renzapride for the 5-HT4 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT4(d) receptor splice variant.
-
Radioligand: [3H]-GR113808, a potent and selective 5-HT4 receptor antagonist.[6]
-
Unlabeled Ligand: Renzapride hydrochloride.
-
Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the recombinant human 5-HT4(d) receptor are harvested and homogenized to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand, [3H]-GR113808 (e.g., 0.2 nM).
-
Varying concentrations of unlabeled renzapride.
-
A fixed amount of the receptor-containing membranes.
-
The total volume is brought up with assay buffer.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of renzapride that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a non-labeled ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Experimental Workflow
5-HT4 Receptor Signaling Pathway
Renzapride acts as an agonist at the 5-HT4 receptor.[1][2] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR).[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: 5-HT4 Receptor Gs Signaling Pathway.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of renzapride for the 5-HT4 receptor.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations into the binding affinities of different human 5-HT4 receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacological Activity of Renzapride Hydrochloride Enantiomers
This technical guide provides a comprehensive overview of the pharmacological properties of the enantiomers of renzapride (B52152) hydrochloride, a compound with a dual mode of action as a serotonin (B10506) 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed data on receptor binding affinities, experimental methodologies, and visual representations of key pathways and processes.
Introduction to Renzapride
Renzapride is a prokinetic and antiemetic agent that has been investigated for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C).[3][4][5][6][7] Its therapeutic potential stems from its interaction with serotonin receptors in the gastrointestinal tract.[4][5] Renzapride is a chiral molecule and exists as a racemic mixture of (+) and (-) enantiomers.[4] Understanding the distinct pharmacological profiles of these enantiomers is crucial for optimizing therapeutic strategies and drug development.
Comparative Pharmacological Profile of Renzapride Enantiomers
In vitro studies have been conducted to characterize and compare the binding affinities of the racemic renzapride and its individual (+) and (-) enantiomers to various serotonin receptors.[4] The data reveals that both enantiomers exhibit high affinity for human 5-HT₃ receptors and marked affinity for guinea-pig 5-HT₄ receptors.[4] Notably, the pharmacological properties of the (+) and (-) enantiomers of renzapride have been reported to be similar.[4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nmol/L) of racemic renzapride and its enantiomers for a range of human and guinea-pig serotonin receptors.
| Compound | Human 5-HT₂ₐ | Human 5-HT₂₋ | Human 5-HT₂C | Human 5-HT₃ | Guinea-pig 5-HT₄ |
| (±)-Renzapride | >10,000 | 667 | 2,750 | 17 | 477 |
| (+)-Renzapride | >10,000 | 760 | 3,360 | 17 | 138 |
| (-)-Renzapride | >10,000 | 481 | 1,810 | 17 | 255 |
Data sourced from Young et al.[4]
Experimental Protocols
The quantitative data presented above was obtained through in vitro radioligand binding inhibition studies. A detailed methodology for these key experiments is provided below.
Radioligand Binding Inhibition Studies
-
Objective: To determine the affinity of renzapride and its enantiomers for various serotonin receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from animal tissue or cell lines transfected with cloned human receptors. Standard procedures were used for the preparation of membranes in a modified Tris-HCl buffer (pH 7.4).
-
Incubation: The prepared membranes were incubated with a specific radiolabeled ligand known to have high affinity for the target receptor.
-
Competitive Inhibition: Renzapride or its individual enantiomers were added to the incubation mixture at various concentrations to competitively inhibit the binding of the radioligand.
-
Measurement of Bound Radioligand: The levels of bound radioligand were measured by filtration, followed by counting the bound radioactivity.
-
Data Analysis: In instances where greater than 50% inhibition of radioligand binding was observed, the inhibition constant (Ki) was calculated.[4][5]
-
Visualizing Key Pathways and Processes
Signaling Pathway of Renzapride's Dual Action
Renzapride's therapeutic effect is primarily mediated through its dual action on 5-HT₄ and 5-HT₃ receptors in the gastrointestinal tract. Stimulation of 5-HT₄ receptors promotes the release of acetylcholine, leading to increased peristalsis, while antagonism of 5-HT₃ receptors contributes to its anti-emetic effects.[1]
Renzapride's dual-action signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the workflow for the in vitro radioligand binding assays used to determine the receptor affinities of renzapride and its enantiomers.
Experimental workflow for radioligand binding assays.
Logical Relationship of Renzapride's Pharmacological Effects
The diagram below outlines the logical progression from renzapride's molecular interactions to its physiological outcomes.
Logical flow of renzapride's pharmacological effects.
Conclusion
The pharmacological data indicates that both the (+) and (-) enantiomers of renzapride hydrochloride are potent ligands for 5-HT₃ and 5-HT₄ receptors, with similar binding affinities.[4] This suggests that the therapeutic actions of racemic renzapride are likely attributable to both enantiomers. The dual activity as a 5-HT₄ agonist and 5-HT₃ antagonist underpins its potential as a prokinetic and anti-emetic agent.[1] Further research into the functional activities and in vivo effects of the individual enantiomers would provide a more complete understanding of their respective contributions to the overall pharmacological profile of renzapride.
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. ambrosehc.com [ambrosehc.com]
- 3. Renzapride - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties and Targets of (S)-Renzapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Renzapride is a potent, orally bioavailable small molecule that has been investigated for its therapeutic potential in gastrointestinal motility disorders. This technical guide provides a comprehensive overview of its biological properties, molecular targets, and the experimental methodologies used to elucidate its mechanism of action. (S)-Renzapride is the (S)-enantiomer of renzapride (B52152), a substituted benzamide (B126) with a dual mode of action as a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2][3][4][5][6][7][8] The IUPAC name for renzapride is 4-amino-N-((4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide.[3][9]
Biological Targets and Quantitative Data
(S)-Renzapride's primary pharmacological activity is mediated through its interaction with specific serotonin receptor subtypes. The following table summarizes the binding affinities (Ki) of the racemic mixture and its individual enantiomers for various human and guinea-pig serotonin receptors. The (-) enantiomer is understood to be the (S)-enantiomer, exhibiting slightly greater potency at the 5-HT₄ receptor.[2]
| Target Receptor | Compound | Ki (nmol/L) |
| Human 5-HT₃ | Racemic Renzapride | 17 |
| (+) enantiomer | 17 | |
| (-) enantiomer | 17 | |
| Guinea-pig 5-HT₄ | Racemic Renzapride | 477 |
| (+) enantiomer | 281 | |
| (-) enantiomer | 138 | |
| Human 5-HT₂ₐ | Racemic Renzapride | >10,000 |
| (+) enantiomer | >10,000 | |
| (-) enantiomer | >10,000 | |
| Human 5-HT₂ₑ | Racemic Renzapride | 667 |
| (+) enantiomer | 760 | |
| (-) enantiomer | 481 | |
| Human 5-HT₂ₒ | Racemic Renzapride | >10,000 |
| (+) enantiomer | >10,000 | |
| (-) enantiomer | >10,000 |
Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[2]
Signaling Pathways
The biological effects of (S)-Renzapride are a direct consequence of its interaction with its target receptors and the subsequent activation or inhibition of downstream signaling pathways.
5-HT₄ Receptor Agonism
As a full agonist at the 5-HT₄ receptor, (S)-Renzapride initiates a stimulatory signal transduction cascade.[2][4][8] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[10][11] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. A key consequence of 5-HT₄ receptor activation in the gastrointestinal tract is the enhanced release of acetylcholine (B1216132) from enteric neurons, which promotes gut motility.[5]
Caption: (S)-Renzapride's agonism at the 5-HT4 receptor stimulates acetylcholine release.
5-HT₃ Receptor Antagonism
In contrast to its action at the 5-HT₄ receptor, (S)-Renzapride acts as an antagonist at the 5-HT₃ receptor.[2][3][4][8] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation by serotonin normally leads to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization.[12][13] This depolarization can trigger various physiological responses, including the sensation of nausea and vomiting.[12][13] By blocking this receptor, (S)-Renzapride prevents serotonin-induced depolarization, thereby exerting its anti-emetic effects.
Caption: (S)-Renzapride antagonizes the 5-HT3 receptor, inhibiting neuronal depolarization.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological properties of (S)-Renzapride.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its receptor.
Objective: To determine the inhibition constant (Ki) of (S)-Renzapride for the 5-HT₃ and 5-HT₄ receptors.
Materials:
-
Membrane preparations from cells expressing the human 5-HT₃ or guinea-pig 5-HT₄ receptors.[2]
-
Radioligand: e.g., [³H]-GR113808 for 5-HT₄ receptors.[14][15]
-
(S)-Renzapride stock solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[2]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of (S)-Renzapride.[2]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[2]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2]
-
Data Analysis: Determine the IC₅₀ value (the concentration of (S)-Renzapride that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine binding affinity.
In Vivo Gastrointestinal Motility Studies (Charcoal Meal Test)
This in vivo assay assesses the prokinetic effects of a compound on gastrointestinal transit.[1][3][16][17][18]
Objective: To evaluate the effect of (S)-Renzapride on gastrointestinal transit time in rats.
Materials:
-
Male Wistar rats.[1]
-
(S)-Renzapride solution.
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic).[1]
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the rats overnight with free access to water.
-
Drug Administration: Administer (S)-Renzapride or vehicle control orally to the rats.
-
Charcoal Meal Administration: After a set time (e.g., 60 minutes), administer a standard volume of the charcoal meal via oral gavage.[1]
-
Euthanasia: After a further set time (e.g., 15-30 minutes), humanely euthanize the animals.[1]
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled.[1]
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit distance in the (S)-Renzapride-treated group to the vehicle control group.
Caption: Workflow for the in vivo charcoal meal gastrointestinal transit test.
Conclusion
(S)-Renzapride is a dual-action compound that exhibits potent agonism at 5-HT₄ receptors and antagonism at 5-HT₃ receptors.[2][3][4][8] This unique pharmacological profile results in prokinetic and anti-emetic effects, primarily through the modulation of serotonergic signaling in the enteric nervous system. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of (S)-Renzapride and other molecules with similar mechanisms of action.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renzapride - Wikipedia [en.wikipedia.org]
- 5. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 6. ambrosehc.com [ambrosehc.com]
- 7. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxytryptamine 4(a) receptor is coupled to the Galpha subunit of heterotrimeric G13 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 13. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Charcoal Meal Test - Rat [productsafetylabs.com]
- 17. ijper.org [ijper.org]
- 18. researchgate.net [researchgate.net]
Renzapride Hydrochloride Stereoisomers: A Technical Guide to Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) is a substituted benzamide (B126) with a dual mechanism of action, acting as both a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2][3][4][5] This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders, such as constipation-predominant irritable bowel syndrome (IBS-C).[1][2] Renzapride possesses a chiral center, leading to the existence of stereoisomers. Understanding the receptor selectivity and functional activity of these individual stereoisomers is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. This technical guide provides a comprehensive overview of the available data on the receptor selectivity of renzapride hydrochloride's stereoisomers, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Receptor Binding Affinity of Renzapride Stereoisomers
Radioligand binding studies have been conducted to determine the affinity of racemic renzapride and its individual enantiomers for various serotonin receptors. The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
The available data from in vitro radioligand binding inhibition studies are summarized in the table below.[1] These studies utilized membranes from animal tissues or cell lines transfected with cloned human receptors.[1]
| Compound | 5-HT₃ (human, cloned) Kᵢ (nmol/L) | 5-HT₄ (guinea-pig) Kᵢ (nmol/L) | 5-HT₂ₐ (human) Kᵢ (nmol/L) | 5-HT₂ₑ (human) Kᵢ (nmol/L) | 5-HT₂C (human) Kᵢ (nmol/L) |
| Racemic (±)-Renzapride | 17 | 477 | >1000 | 760 | >1000 |
| (+)-Renzapride | 17 | 138 | >1000 | 481 | >1000 |
| (-)-Renzapride | 17 | 333 | >1000 | 324 | >1000 |
Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[1]
Key Observations:
-
5-HT₃ Receptor Affinity: Racemic renzapride and both the (+) and (-) enantiomers exhibit high and equal affinity for the human 5-HT₃ receptor, with a Kᵢ value of 17 nmol/L.[1] This suggests that both enantiomers contribute to the 5-HT₃ receptor antagonism of the racemic mixture.
-
5-HT₄ Receptor Affinity: The enantiomers of renzapride show marked affinity for the guinea-pig 5-HT₄ receptor.[1] The (+)-enantiomer displays a higher affinity (Kᵢ = 138 nmol/L) compared to the (-)-enantiomer (Kᵢ = 333 nmol/L) and the racemic mixture (Kᵢ = 477 nmol/L).[1]
-
5-HT₂ Receptor Affinity: Renzapride and its enantiomers demonstrate modest affinity for the 5-HT₂ₑ receptor and low affinity for the 5-HT₂ₐ and 5-HT₂C receptors.[1]
Functional Activity of Renzapride Stereoisomers
While quantitative functional data (e.g., EC₅₀ for agonism, IC₅₀ for antagonism) for the individual stereoisomers are not extensively available in the public domain, qualitative descriptions characterize racemic renzapride as a full agonist at 5-HT₄ receptors and an antagonist at 5-HT₃ receptors.[1][3][6] Functional studies on gastrointestinal smooth muscle preparations have confirmed the full or near-full agonist activity of renzapride at 5-HT₄ receptors.[1] The inhibitory action of renzapride on the serotonin-evoked Bezold-Jarisch reflex in rats indicates its 5-HT₃ receptor inhibitory properties.[1]
Experimental Protocols
Radioligand Binding Studies
The determination of binding affinities (Kᵢ values) for renzapride and its stereoisomers was performed using in vitro radioligand binding inhibition studies.[1]
Objective: To measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to that receptor.
General Methodology:
-
Membrane Preparation: Membranes are prepared from either animal tissues known to express the target receptor (e.g., guinea-pig striatum for 5-HT₄ receptors) or from cell lines genetically engineered to express a specific cloned human receptor (e.g., HEK293 cells expressing human 5-HT₃ receptors).[1]
-
Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and varying concentrations of the unlabeled test compound (renzapride or its enantiomers).[1]
-
Competition: The test compound competes with the radioligand for binding to the target receptor.
-
Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Radioligand Binding Assay Workflow
5-HT₄ Receptor Functional Assay (cAMP Accumulation)
The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Objective: To quantify the agonist activity of a test compound at the 5-HT₄ receptor by measuring the production of cAMP.
General Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human 5-HT₄ receptor is cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are treated with varying concentrations of the test compound (renzapride stereoisomer).
-
Stimulation: The incubation with the test compound stimulates the 5-HT₄ receptors, leading to the activation of adenylyl cyclase and the production of cAMP. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the test compound concentration. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is then determined.
5-HT₄ Receptor Signaling Pathway
5-HT₃ Receptor Functional Assay (Ion Flux or Electrophysiology)
The 5-HT₃ receptor is a ligand-gated ion channel. Antagonist activity can be measured by the ability of a test compound to inhibit the ion flux induced by a 5-HT₃ receptor agonist.
Objective: To quantify the antagonist activity of a test compound at the 5-HT₃ receptor.
General Methodology (Calcium Flux Assay):
-
Cell Culture and Dye Loading: A cell line expressing the 5-HT₃ receptor is cultured and then loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (renzapride stereoisomer).
-
Agonist Stimulation: A known 5-HT₃ receptor agonist (e.g., serotonin) is added to the cells, which triggers the opening of the ion channel and an influx of calcium, leading to an increase in fluorescence.
-
Signal Detection: The change in fluorescence is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced fluorescence signal is quantified. A dose-response curve is generated, and the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renzapride - Wikipedia [en.wikipedia.org]
- 6. Peristalsis evoked by 5-HT and renzapride: evidence for putative 5-HT4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Renzapride Hydrochloride in Canines: A Technical Overview
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative preclinical pharmacokinetic data for renzapride (B52152) hydrochloride in canines is limited. This document provides a structured overview based on available information and established methodologies for similar compounds. The tables and figures herein are presented as illustrative examples of how such data would be reported and should not be interpreted as actual experimental results for renzapride.
Introduction
Renzapride is a benzamide (B126) derivative that acts as a full agonist at 5-HT₄ receptors and an antagonist at 5-HT₃ receptors.[1] These dual pharmacological actions confer prokinetic properties, making it a compound of interest for gastrointestinal motility disorders. Preclinical evaluation in animal models, such as canines, is a critical step in characterizing the pharmacokinetic profile of a new chemical entity. The dog is a frequently used non-rodent species in toxicology and pharmacokinetic studies due to physiological similarities to humans. This guide summarizes the available information on the preclinical evaluation of renzapride in canines and provides a template for the expected pharmacokinetic data and experimental design.
Known Preclinical Studies in Canines
Hypothetical Pharmacokinetic Data Presentation
The following tables are templates illustrating how the pharmacokinetic parameters of renzapride hydrochloride in canines would be presented.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Renzapride in Beagle Dogs (Hypothetical Data)
| Parameter | Unit | Mean ± SD (n=X) |
| Dose | mg/kg | e.g., 1.0 |
| C₀ (Initial Concentration) | ng/mL | e.g., 550 ± 75 |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | e.g., 1200 ± 250 |
| AUC₀₋inf (AUC to infinity) | ng·h/mL | e.g., 1250 ± 260 |
| t₁/₂ (Half-life) | h | e.g., 4.5 ± 0.8 |
| CL (Clearance) | L/h/kg | e.g., 0.8 ± 0.15 |
| Vd (Volume of Distribution) | L/kg | e.g., 5.0 ± 1.2 |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of Renzapride in Beagle Dogs (Hypothetical Data)
| Parameter | Unit | Mean ± SD (n=X) |
| Dose | mg/kg | e.g., 5.0 |
| Cmax (Maximum Concentration) | ng/mL | e.g., 300 ± 60 |
| Tmax (Time to Cmax) | h | e.g., 1.5 ± 0.5 |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | e.g., 1500 ± 300 |
| AUC₀₋inf (AUC to infinity) | ng·h/mL | e.g., 1580 ± 320 |
| t₁/₂ (Half-life) | h | e.g., 5.0 ± 1.0 |
| F (Bioavailability) | % | e.g., 40 ± 8 |
Standard Experimental Protocols
The following outlines a typical experimental design for a canine pharmacokinetic study, based on common practices in the field.
4.1. Animal Model
-
Species: Beagle dogs
-
Number of Animals: Typically 4-8 animals per dose group
-
Health Status: Healthy, purpose-bred animals, confirmed by veterinary examination.
-
Housing: Housed in accordance with animal welfare regulations, with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals are typically fasted overnight prior to dosing and for a specified period post-dose. Water is provided ad libitum.
4.2. Dosing and Administration
-
Intravenous (IV) Administration: this compound would be dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection or a short infusion into a peripheral vein (e.g., cephalic vein).
-
Oral (PO) Administration: The compound would be administered via oral gavage or in a capsule, dissolved or suspended in an appropriate vehicle.
4.3. Sample Collection
-
Blood Sampling: Serial blood samples are collected from a peripheral vein (e.g., jugular or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.
4.4. Bioanalytical Method
-
Method: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Validation: The method would be validated for specificity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
4.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Visualizations
The following diagrams illustrate typical workflows and conceptual pathways relevant to a preclinical pharmacokinetic study.
Caption: Canine Pharmacokinetic Study Workflow.
Caption: Conceptual ADME Pathway.
Conclusion
While specific preclinical pharmacokinetic data for this compound in canines is not widely published, its investigation in this species for pharmacodynamic effects is documented. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in dogs would require dedicated studies following established protocols, such as those outlined in this guide. The provided templates for data presentation and workflow diagrams serve as a standard framework for conducting and reporting such preclinical investigations. Further research and publication are necessary to fill the existing data gap for renzapride's canine pharmacokinetics.
References
A Technical Guide to Evaluating Off-Target Effects of Renzapride at Serotonin 5-HT2 Receptors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for assessing the potential off-target interactions of renzapride (B52152) hydrochloride with the serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). While renzapride is primarily characterized as a full 5-HT4 receptor agonist and a partial 5-HT3 receptor antagonist, understanding its broader selectivity profile is crucial for a complete pharmacological characterization and safety assessment.[1][2][3] In vitro studies have suggested that renzapride possesses some affinity for 5-HT2A and 5-HT2C receptors and may act as a 5-HT2B antagonist.[1][2]
This document outlines the standard methodologies and theoretical signaling pathways pertinent to such an investigation. Due to the limited availability of specific quantitative data for renzapride's activity at 5-HT2 receptors in publicly accessible literature, the data tables presented herein are illustrative templates. They are designed to guide researchers in the presentation and interpretation of experimental findings.
Renzapride: Primary Mechanism of Action
Renzapride is a prokinetic and antiemetic agent developed for gastrointestinal disorders.[1][3] Its therapeutic effects are believed to be mediated through a dual mechanism:
-
5-HT4 Receptor Agonism: Stimulation of 5-HT4 receptors in the gastrointestinal tract enhances the release of acetylcholine, promoting gut motility.[2][4]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors contributes to its antiemetic properties.[2][4][5]
Given the structural homology among serotonin receptors, a thorough evaluation of off-target activity, particularly at the 5-HT2 subtypes, is a critical step in preclinical drug development to anticipate potential side effects.
Data Presentation: Quantifying Off-Target Binding and Functional Activity
To systematically evaluate the interaction of renzapride with 5-HT2 receptors, both binding affinity and functional potency must be quantified. The following tables serve as a template for organizing such data.
Table 1: Illustrative Binding Affinity Profile of Renzapride
Binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies higher binding affinity.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity Fold (vs. 5-HT4) |
| Primary Target | |||
| 5-HT4 | [³H]GR113808 | e.g., 10 | 1x |
| Off-Targets | |||
| 5-HT2A | [³H]Ketanserin | Data to be determined | e.g., >100x |
| 5-HT2B | [³H]LSD | Data to be determined | e.g., >100x |
| 5-HT2C | [³H]Mesulergine | Data to be determined | e.g., >100x |
| 5-HT3 | [³H]Granisetron | e.g., 50 | 5x |
Note: The Kᵢ and selectivity values are hypothetical and for illustrative purposes only. Selectivity fold is calculated as (Kᵢ for off-target) / (Kᵢ for primary target).
Table 2: Illustrative Functional Activity Profile of Renzapride
Functional assays measure the biological response following receptor binding. For agonists, this is often expressed as the half-maximal effective concentration (EC₅₀), while for antagonists, it is the half-maximal inhibitory concentration (IC₅₀).
| Receptor Subtype | Assay Type | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of 5-HT) |
| Primary Target | ||||
| 5-HT4 | cAMP Assay | Agonist | e.g., 25 | e.g., 100% |
| Off-Targets | ||||
| 5-HT2A | Calcium Flux | Antagonist | Data to be determined | N/A |
| 5-HT2B | Calcium Flux | Antagonist | Data to be determined | N/A |
| 5-HT2C | Calcium Flux | Antagonist | Data to be determined | N/A |
| 5-HT3 | Ion Flux | Antagonist | e.g., 150 | N/A |
Note: The potency and efficacy values are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Signaling Pathways of 5-HT2 Receptors
The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[6][7][8] Activation of this pathway initiates a cascade of intracellular events that are fundamental to their physiological function. While this is the canonical pathway, these receptors can also engage other signaling molecules, such as β-arrestins.[9][10][11]
Caption: Canonical Gq/11 signaling pathway for 5-HT2 receptors.
Experimental Protocols
Assessing the off-target effects of a compound requires robust and validated in vitro assays. Below are detailed methodologies for radioligand binding and functional calcium flux assays, which are standard for characterizing interactions with 5-HT2 receptors.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound (e.g., renzapride) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of renzapride for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligands:
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a suitable unlabeled antagonist (e.g., Mianserin or Ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well filter plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: Add the cell membranes, the respective radioligand (at a concentration near its dissociation constant, Kd), and either buffer, non-specific control, or the test compound to the wells. Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[14]
-
Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Caption: Experimental workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2 subtypes. It can be used to determine if a compound acts as an agonist or an antagonist.
Objective: To determine if renzapride exhibits agonist or antagonist activity at 5-HT2 receptors and to quantify its potency (EC₅₀ or IC₅₀).
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2 receptor of interest.
-
Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Reference Agonist: Serotonin (5-HT).
-
Equipment: Fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells in 96-well or 384-well black, clear-bottom plates and culture overnight to form a confluent monolayer.[15]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate the plate (e.g., 30-60 minutes at 37°C) to allow the cells to take up the dye.[15][16]
-
Compound Addition & Signal Detection: Place the plate in the fluorescence plate reader.
-
To test for agonist activity: Add varying concentrations of the test compound (renzapride) to the wells and measure the fluorescence intensity in real-time. An increase in fluorescence indicates receptor activation and calcium release.
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of the test compound for a set period. Then, add a fixed concentration of the reference agonist (serotonin, typically at its EC₈₀) and measure the fluorescence. A decrease in the serotonin-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
For Agonists: Plot the change in fluorescence against the log concentration of the test compound. Determine the EC₅₀ from the resulting dose-response curve.
-
For Antagonists: Plot the percentage inhibition of the reference agonist's response against the log concentration of the test compound. Determine the IC₅₀ from this curve.
-
Logical Framework for Off-Target Assessment
The evaluation of off-target effects is a logical process that flows from initial broad screening to specific functional characterization. The goal is to build a comprehensive selectivity profile that informs the therapeutic potential and safety risks of a drug candidate.
Caption: Logical workflow for assessing primary vs. off-target activities.
By following the experimental and analytical frameworks outlined in this guide, researchers can systematically characterize the off-target profile of renzapride or other drug candidates at the 5-HT2 receptors, contributing to a more complete understanding of their pharmacological actions and safety profile.
References
- 1. Renzapride - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 5. EndoLogic | Media [endologicusa.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. bu.edu [bu.edu]
Renzapride Hydrochloride: A Comprehensive Technical Guide to its History and Development
For Immediate Release
This technical guide provides an in-depth overview of the history and development of Renzapride (B52152) hydrochloride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed timeline of its journey from initial discovery to its current clinical focus, a summary of key clinical trial data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.
A Winding Developmental Path: From IBS-C to Cystic Fibrosis
Renzapride's history is marked by a series of strategic shifts in its therapeutic focus, reflecting the evolving understanding of its pharmacological profile and the changing landscape of gastrointestinal drug development.
Initial Discovery and Early Development: Originally synthesized by Smith Kline Beecham in the late 1980s, Renzapride was initially investigated for its prokinetic properties.[1]
Focus on Irritable Bowel Syndrome with Constipation (IBS-C) under Alizyme: The rights to Renzapride were later acquired by Alizyme plc, a UK-based pharmaceutical company. Alizyme advanced the compound through extensive preclinical and clinical trials, including Phase I, II, and III studies, for the treatment of IBS-C.[1] A pivotal Phase III multicenter, randomized, double-blind, placebo-controlled, parallel-group study (NCT00268879) was initiated in women with IBS-C.[2][3] However, in April 2008, Alizyme announced the discontinuation of the clinical development of Renzapride for IBS-C, citing that the Phase III study showed "limited clinical improvement" compared to placebo and that the efficacy was "not sufficient to justify further development."[4] A long-term safety study (NCT00607971) was also terminated due to the lack of efficacy in the parent study.[5]
A New Direction: Diabetic Gastroparesis with EndoLogic: Following the liquidation of Alizyme, EndoLogic LLC acquired the worldwide patent rights for Renzapride. Recognizing a significant unmet medical need, the company shifted the development focus to diabetic gastroparesis.[1] On July 25, 2017, EndoLogic held a positive pre-Investigational New Drug (IND) meeting with the U.S. Food and Drug Administration (FDA).[6] The FDA indicated that no additional toxicology studies would be required to initiate a Phase II trial and that a planned 12-week Phase II study could potentially serve as one of two pivotal trials for a New Drug Application (NDA).[6]
Current Frontier: Cystic Fibrosis-Related Gastrointestinal Symptoms with Ambrose Healthcare: Most recently, in October 2024, Ambrose Healthcare acquired the global rights to Renzapride.[7] The company is now pursuing the development of Renzapride for the treatment of gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF).[7][8] A Phase II multi-center, double-blind, cross-over study involving 24 patients across 5 study sites is the next planned step in its development.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of Renzapride in IBS-C and diabetic gastroparesis.
Table 1: Efficacy of Renzapride in Constipation-Predominant Irritable Bowel Syndrome (IBS-C)
| Trial Phase | Number of Patients | Treatment Arms | Primary Endpoint | Key Findings | Reference(s) |
| Phase IIb | Not Specified | Renzapride (1, 2, or 4 mg/day) vs. Placebo for 12 weeks | Patient-assessed relief of abdominal pain/discomfort | Dose-dependent increase in responder rates for abdominal pain relief (not statistically significant). Statistically significant improvements in bowel movement frequency and stool consistency in the 4 mg/day group. | [9] |
| Phase III (NCT00268879) | 1798 women | Renzapride (4 mg QD or 2 mg BID) vs. Placebo for 12 weeks | Global relief of IBS symptoms | Statistically significant but limited clinical improvement over placebo. | [4] |
| Pilot Study | 17 | Placebo, Renzapride 2 mg OD, and Renzapride 2 mg BID sequentially for 28 days | Overall gastrointestinal and segmental colonic transit | Renzapride 2 mg BID significantly reduced mean overall GI transit time and accelerated segmental colonic transit. Also reduced abdominal pain and improved stool consistency. | [10] |
| Meta-Analysis | 2528 | Renzapride (1, 2, and 4 mg daily) vs. Placebo | Clinical efficacy | No significant difference between Renzapride and placebo, except for a clinically important, though not statistically significant, effect at 4 mg. | [11] |
Table 2: Pharmacodynamic Effects of Renzapride in Diabetic Gastroparesis
| Trial Phase | Number of Patients | Treatment Arms | Primary Endpoint | Key Findings | Reference(s) |
| Pilot Study | 9 diabetic patients with autonomic neuropathy | Placebo, Renzapride (0.5, 1.0, or 2.0 mg) | Gastric emptying of a solid and liquid meal | Renzapride significantly reduced the mean lag phase of solid emptying by 20-26 minutes at all doses (P < 0.01). Decreased liquid emptying t1/2 with increasing doses. | [12] |
Table 3: Pharmacokinetic Parameters of Renzapride
| Parameter | Value | Condition | Reference(s) |
| Tmax (Time to maximum plasma concentration) | 1.4 hours | 4 mg once daily in patients with IBS-C | [13] |
| Cmax (Maximum plasma concentration) | 15.3 ng/mL (47.2 nmol/L) | 4 mg once daily in patients with IBS-C | [13] |
| t1/2 (Plasma half-life) | 10 hours | Not specified | [14] |
Table 4: Safety and Tolerability of Renzapride
| Adverse Event | Incidence | Trial Population | Reference(s) |
| Diarrhea | Statistically significant increase compared to placebo (RR = 1.61) | IBS-C (Meta-analysis of 4 trials) | [11] |
| Ischemic Colitis | 3 cases reported in a long-term study | IBS-C (n=971) | [15] |
| Cardiac Arrhythmias | Unlikely at therapeutic doses. No clinically or statistically significant prolongation of QTci interval. | Healthy human subjects and in vitro studies | [16] |
Experimental Protocols
Phase III Study of Renzapride in Women with IBS-C (NCT00268879)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: Women aged 18 to 65 years with a diagnosis of constipation-predominant IBS according to the Rome II criteria.[2][3]
-
Interventions: Participants were randomized to receive one of two dosing regimens of Renzapride (4 mg once daily or 2 mg twice daily) or placebo for 12 weeks.[3]
-
Primary Outcome Measure: The primary endpoint was the patient's weekly self-assessment of overall symptomatic relief of their IBS-C symptoms.[17]
-
Secondary Outcome Measures: Secondary endpoints included adequate relief of abdominal pain/discomfort and bowel problems.[17]
-
Follow-up: A 4-week safety follow-up period was included. In the USA, patients who completed the 12-week treatment were invited to enroll in a 12-month open-label extension study (ATL1251/052/CL) to evaluate long-term safety.[3][5]
Pilot Study of Renzapride on Gastrointestinal Motility in IBS-C
-
Study Design: A dose-escalating pilot study where patients received placebo, Renzapride 2 mg once daily, and Renzapride 2 mg twice daily sequentially for 28 days each.[10]
-
Participants: 17 patients with constipation-predominant IBS.[10]
-
Outcome Measures:
Study of Renzapride in Diabetic Gastroparesis
-
Study Design: A double-blind, randomized, placebo-controlled crossover study.[12]
-
Participants: 9 diabetic patients with autonomic neuropathy and 8 healthy controls.[12]
-
Interventions: Participants received placebo, 0.5 mg, 1.0 mg, or 2.0 mg of Renzapride on four separate occasions in random order.[12]
-
Outcome Measure:
-
Gastric Emptying: Measured using a dual-isotope scintigraphy technique. The liquid component of a test meal was labeled with Indium-113m and the solid component with Technetium-99m.[12]
-
Mechanism of Action and Signaling Pathways
Renzapride's pharmacological effects are mediated through its dual action as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[8]
5-HT4 Receptor Agonism and Prokinetic Effects
Activation of 5-HT4 receptors on enteric neurons is the primary mechanism for Renzapride's prokinetic effects. This activation facilitates the release of acetylcholine (B1216132), a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and enhances peristalsis.[1] The intracellular signaling cascade following 5-HT4 receptor activation is depicted below.
References
- 1. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. isrctn.com [isrctn.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ambrosehc.com [ambrosehc.com]
- 8. ambrosehc.com [ambrosehc.com]
- 9. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cystic fibrosis (CF) is a multi-system genetic disorder that frequently manifests with significant gastrointestinal (GI) dysfunction, including gastroparesis, constipation, and abdominal pain. These symptoms substantially impact the quality of life and nutritional status of individuals with CF. Current treatment options for CF-related GI dysmotility are limited, representing a significant unmet medical need. Renzapride (B52152) hydrochloride, a dual-action prokinetic agent with 5-HT4 receptor agonism and 5-HT3 receptor antagonism, presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the pharmacological profile of renzapride, summarizes the available clinical data from studies in constipation-predominant irritable bowel syndrome (IBS-C) that support its potential application in CF, and details the experimental protocols of key studies. While clinical data in the CF population are not yet available, a Phase 2 clinical trial is being planned. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of renzapride for CF-related GI disorders.
Introduction: The Unmet Need in Cystic Fibrosis GI Dysfunction
Gastrointestinal complications are nearly universal in individuals with cystic fibrosis, affecting approximately 90% of patients.[1] Despite pancreatic enzyme replacement therapy, a large proportion of patients continue to experience debilitating GI symptoms such as bloating, abdominal pain, and constipation.[1] The underlying pathophysiology of GI dysmotility in CF is complex and multifactorial, involving altered neuroendocrine signaling and abnormal mucus production. There is a pressing need for effective and well-tolerated prokinetic agents to manage these symptoms.
Renzapride is an investigational drug that has been evaluated for the treatment of IBS-C.[2][3] Its dual mechanism of action, targeting two key serotonin (B10506) receptors in the gut, makes it a compelling candidate for addressing the complex GI-related pathophysiology in cystic fibrosis.
Pharmacology of Renzapride Hydrochloride
Renzapride is a substituted benzamide (B126) that acts as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[4][5][6] This dual activity is believed to contribute to its prokinetic and visceral analgesic effects.
Mechanism of Action
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the adenylyl cyclase-cAMP-PKA signaling pathway.[7][8] This leads to increased acetylcholine (B1216132) release, which in turn enhances gastrointestinal motility and transit.[7][8]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors on afferent nerve fibers in the gut is thought to reduce visceral hypersensitivity and pain perception.
The combined actions of renzapride on both 5-HT4 and 5-HT3 receptors are expected to normalize gut transit and alleviate abdominal discomfort.
Pharmacokinetics
Pharmacokinetic analyses have shown that renzapride exhibits linear kinetics with a mean plasma half-life of approximately 10 hours.[9]
Clinical and Preclinical Data
While no clinical trials of renzapride in patients with cystic fibrosis have been completed to date, Ambrose Healthcare is planning a Phase 2 multi-center, double-blind, cross-over study involving 24 CF patients across 5 study sites.[1] The rationale for this trial is based on promising results from studies in other patient populations with GI dysmotility, primarily IBS-C.
Data from Irritable Bowel Syndrome with Constipation (IBS-C) Studies
Renzapride has been evaluated in several clinical trials for the treatment of IBS-C. The quantitative data from a key dose-ranging study are summarized below.
Table 1: Effect of Renzapride on Gastrointestinal Transit in Patients with IBS-C [9]
| Parameter | Placebo (n=12) | Renzapride 1 mg (n=12) | Renzapride 2 mg (n=12) | Renzapride 4 mg (n=12) | p-value (linear dose response) |
| Gastric Emptying t1/2 (hours) | - | - | - | - | 0.088 |
| Small Bowel Transit | - | - | - | - | 0.41 |
| Colonic Transit (Geometric Center at 8h) | - | - | - | - | 0.004 |
| Colonic Transit (Geometric Center at 24h) | - | - | - | - | 0.056 |
| Ascending Colon Emptying t1/2 (hours, median) | 17.5 | - | - | 5.0 | 0.019 |
Table 2: Effect of Renzapride on Bowel Function in Women with IBS-C [3]
| Outcome Measure | Placebo | Renzapride 4 mg daily | Renzapride 2 mg b.d. | p-value vs. Placebo (4mg) | p-value vs. Placebo (2mg b.d.) |
| Mean number of months with relief of overall IBS symptoms | 0.44 (0.04) | 0.55 (0.04) | 0.60 (0.04) | 0.027 | 0.004 |
Data are presented as mean (S.E.M.)
Experimental Protocols
Dose-Ranging Study of Renzapride on Gastrointestinal Transit in IBS-C[9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 48 patients (46 women) with IBS-C according to Rome II criteria.
-
Intervention: Patients were randomized to receive once-daily oral doses of renzapride (1, 2, or 4 mg) or placebo for 11-14 days.
-
Outcome Measures:
-
Primary: Gastrointestinal transit (gastric emptying, small bowel transit, and colonic transit) measured by scintigraphy at the end of the treatment period.
-
Secondary: Daily bowel habits and weekly satisfactory relief of IBS symptoms.
-
-
Scintigraphy Method:
-
Patients consumed a radiolabeled meal (technetium-99m sulfur colloid in eggs).
-
Anterior and posterior images were acquired at regular intervals to assess gastric emptying.
-
Small bowel transit was determined by the arrival of the radiolabel in the colon.
-
Colonic transit was measured by the geometric center of the radiolabel distribution at specified time points.
-
Phase III Study of Renzapride in Women with IBS-C[3][10]
-
Study Design: A multicentre, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1798 women with IBS-C.
-
Intervention: Patients were randomized to receive oral renzapride 4 mg once daily, 2 mg twice daily, or placebo for 12 weeks. A subset of patients was enrolled in a 12-month open-label extension study with renzapride 4 mg daily.
-
Outcome Measures:
-
Primary: Global relief of IBS symptoms.
-
Secondary: Stool consistency and frequency, bloating, and abdominal distension scores.
-
Visualizations
Signaling Pathway of Renzapride's 5-HT4 Receptor Agonism
Caption: Renzapride's 5-HT4 receptor agonist signaling cascade.
Experimental Workflow for the Dose-Ranging Scintigraphy Study
Caption: Workflow of the Renzapride dose-ranging GI transit study.
Discussion and Future Directions
The available data from clinical trials in IBS-C suggest that renzapride is a prokinetic agent that primarily accelerates colonic transit.[9] This effect on colonic motility is particularly relevant to the management of constipation, a common and bothersome symptom in cystic fibrosis. The dual mechanism of action, combining a prokinetic 5-HT4 agonism with a potential visceral analgesic effect through 5-HT3 antagonism, makes renzapride an attractive candidate for the multifaceted GI symptoms experienced by individuals with CF.
The planned Phase 2 study of renzapride in CF patients is a critical next step to determine its safety, tolerability, and efficacy in this specific population. Key considerations for future research include:
-
Dose-finding studies in the CF population: Pharmacokinetic and pharmacodynamic profiles may differ in individuals with CF due to altered drug absorption and metabolism.
-
Evaluation of endpoints relevant to CF: In addition to standard GI symptom scores, future studies should consider CF-specific outcomes such as nutritional status and quality of life.
-
Long-term safety: Given the chronic nature of CF, long-term safety data for renzapride in this population will be essential.
Conclusion
This compound holds promise as a novel therapeutic agent for the management of gastrointestinal dysfunction in cystic fibrosis. Its well-characterized dual mechanism of action and the positive prokinetic effects observed in clinical trials for IBS-C provide a strong rationale for its investigation in the CF population. The forthcoming Phase 2 clinical trial will be instrumental in elucidating the potential of renzapride to address the significant unmet medical need for effective and safe treatments for CF-related GI disorders.
References
- 1. ambrosehc.com [ambrosehc.com]
- 2. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Renzapride Hydrochloride in Non-Constipation Irritable Bowel Syndrome Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Renzapride (B52152) hydrochloride, a molecule with a dual serotonergic mechanism of action, and its potential, though complex, application in non-constipation subtypes of Irritable Bowel Syndrome (IBS), such as diarrhea-predominant (IBS-D) and mixed-symptom (IBS-M) models. While clinical development of Renzapride has focused almost exclusively on constipation-predominant IBS (IBS-C), this document will delve into the theoretical basis, preclinical models, and experimental protocols that would be necessary to investigate its utility in patient populations where diarrhea and visceral hypersensitivity are the primary symptoms.
Core Pharmacology of Renzapride Hydrochloride
Renzapride is a potent, orally bioavailable small molecule characterized by its unique dual activity on the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system.[1] It acts as both a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor .[2][3] This dual mechanism is fundamental to understanding its effects on gastrointestinal (GI) function.
-
5-HT4 Receptor Agonism : Stimulation of 5-HT4 receptors, located on presynaptic terminals of intrinsic enteric neurons, enhances the release of acetylcholine.[1] This cholinergic stimulation increases peristalsis and accelerates GI transit.[4] This prokinetic effect is the primary rationale for its development for IBS-C.[1][4]
-
5-HT3 Receptor Antagonism : Blockade of 5-HT3 receptors, which are ligand-gated ion channels on enteric and extrinsic afferent nerves, modulates visceral sensation.[5] 5-HT3 antagonists are known to reduce visceral hypersensitivity, nausea, and colonic motility, forming the basis of approved therapies for IBS-D.
Renzapride also exhibits some antagonist activity at the 5-HT2B receptor and lesser affinity for 5-HT2A and 5-HT2C receptors.[2] It is not metabolized by cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.
dot
Caption: Renzapride's dual serotonergic signaling pathways.
Rationale and Challenges in Non-Constipation IBS
The investigation of Renzapride in non-constipation IBS is paradoxical. The prokinetic nature of 5-HT4 agonism, which is beneficial in IBS-C, could theoretically worsen diarrhea. However, the 5-HT3 antagonism component offers a compelling rationale for studying its effects on other core IBS symptoms, particularly visceral pain and hypersensitivity, which are common across all subtypes.
A meta-analysis of Renzapride trials in IBS-C patients revealed that diarrhea was a more frequent adverse event compared to placebo (Relative Risk = 1.61).[4] This highlights the dominant prokinetic effect and the primary challenge in exploring its use in IBS-D.
Therefore, a key scientific question is whether the anti-nociceptive and anti-hypersensitivity effects of 5-HT3 antagonism can be harnessed at a dose that does not significantly exacerbate colonic transit. This may involve different dosing strategies or identifying specific patient phenotypes within the IBS-D/M population who might benefit.
dot
Caption: Logical framework of Renzapride's effects on IBS symptoms.
Proposed Preclinical Investigation in Non-Constipation Models
To evaluate Renzapride in non-constipation IBS, a preclinical program would need to utilize animal models that replicate key pathophysiological features of IBS-D and visceral hypersensitivity.
Animal Models
-
Water Avoidance Stress (WAS) Model : Chronic exposure of rodents to WAS is a well-established method for inducing both visceral hypersensitivity and features of diarrhea (increased fecal pellet output and water content).[6] This model is highly relevant for studying the interplay between psychological stress and gut dysfunction.
-
Post-Infectious Model (e.g., Trichinella spiralis) : Infection with the nematode T. spiralis in rodents leads to a persistent state of colonic hypersensitivity and altered motility long after the initial infection has cleared, mimicking post-infectious IBS (PI-IBS).[7][8]
-
Chemical Irritant Model : Neonatal administration of a mild colonic irritant (e.g., acetic acid) can induce long-lasting visceral hypersensitivity in adult animals, providing a model of early-life insult leading to adult IBS symptoms.[9]
Key Experimental Protocols
-
Objective : To measure the effect of Renzapride on visceral pain sensitivity.
-
Methodology :
-
Animal Preparation : Rodents (rats or mice) from a selected IBS-D model (e.g., WAS-exposed) are anesthetized, and electromyography (EMG) electrodes are surgically implanted into the external oblique abdominal muscles. Animals are allowed to recover for at least one week.
-
Catheter Placement : A flexible balloon catheter (e.g., 2 cm) is inserted intra-anally into the descending colon and secured to the base of the tail.
-
Distension Paradigm : Animals are placed in small restraint cages to minimize movement. After an acclimatization period, the balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period in between (e.g., 5 minutes).
-
Data Acquisition : The visceromotor response (VMR), a measure of abdominal muscle contraction, is recorded via the EMG electrodes. The raw EMG signal is filtered, rectified, and integrated.
-
Drug Administration : Renzapride or vehicle is administered (e.g., oral gavage) at a predetermined time before the CRD procedure. A dose-response study is conducted.
-
Endpoint : The primary endpoint is the VMR (area under the curve of EMG activity) at each distension pressure. A reduction in VMR in the Renzapride-treated group compared to the vehicle group indicates an anti-nociceptive effect.
-
-
Objective : To determine the dose-dependent effect of Renzapride on gut motility and its potential to worsen diarrhea.
-
Methodology :
-
Animal Groups : Rodents from the selected IBS-D model are randomized into vehicle and Renzapride treatment groups.
-
Marker Administration : Following drug or vehicle administration, a non-absorbable colored marker (e.g., 1.5% charcoal in 5% gum arabic) is given by oral gavage.
-
Stool Monitoring : Animals are housed individually. The time to expulsion of the first black fecal pellet is recorded (Whole Gut Transit Time). Stool frequency (pellets per hour) and consistency (using a validated scoring system) are monitored.
-
Colonic Transit (Optional) : In a separate cohort, animals are euthanized at a specific time point after charcoal administration. The entire GI tract is excised, and the distance traveled by the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine or colon.
-
Endpoint : Comparison of transit time, stool frequency, and stool consistency scores between Renzapride and vehicle groups.
-
dot
Caption: Hypothetical workflow for preclinical Renzapride testing.
Quantitative Data from Clinical Trials (IBS-C Population)
The following tables summarize quantitative data from key clinical trials of Renzapride in women with constipation-predominant IBS . It is critical to note that these results are not from a non-constipation population but are presented here to provide a comprehensive overview of the drug's clinical profile.
Table 1: Efficacy of Renzapride in IBS-C (Phase III, 12-Week Study)
| Outcome Measure | Placebo | Renzapride (4 mg once daily) | Renzapride (2 mg twice daily) | P-value (vs. Placebo) |
| Mean Months with Global Symptom Relief | 0.44 | 0.55 | 0.60 | p=0.027 (4mg), p=0.004 (2mg) |
| Responder Rate (%)¹ | 24.3% | 29.8% | 33.2% | - |
| Source: Lembo et al., 2010; as cited in Wikipedia.[2][6] | ||||
| ¹Responder analysis based on weekly self-assessment of relief from abdominal pain and/or discomfort. |
Table 2: Effect of Renzapride on Colonic Transit in IBS-C (Pharmacodynamic Study)
| Parameter | Placebo (n=12) | Renzapride (1 mg) | Renzapride (2 mg) | Renzapride (4 mg, n=12) |
| Ascending Colon Emptying t½ (median, hours) | 17.5 | - | - | 5.0 |
| A statistically significant linear dose-response was observed (p=0.019).[2] | ||||
| Source: Camilleri et al., 2004.[2] |
Table 3: Adverse Events of Interest (Meta-Analysis Data)
| Adverse Event | Placebo | Renzapride (All Doses) | Relative Risk (95% CI) | P-value |
| Diarrhea | Reference | - | 1.61 (1.16 - 2.24) | 0.004 |
| Headache | Reference | - | 1.21 (0.93 - 1.56) | 0.16 |
| Abdominal Pain | Reference | - | 1.37 (0.95 - 1.98) | 0.09 |
| Source: Rahimi et al., 2014.[4] |
Conclusion and Future Directions
This compound presents a complex but intriguing profile for potential investigation in non-constipation IBS. Its established 5-HT3 antagonist properties provide a strong mechanistic rationale for exploring its effects on visceral pain and hypersensitivity. However, the concurrent 5-HT4 agonist activity, which drives a potent prokinetic effect, is a significant and valid concern that could exacerbate diarrhea.
Future research in this area must pivot from efficacy in constipation to a nuanced investigation of dose-dependent effects in validated preclinical models of diarrhea and visceral hypersensitivity. The key objective would be to identify a therapeutic window where the anti-nociceptive benefits of 5-HT3 blockade can be achieved without clinically significant prokinetic consequences. Such studies would be essential to determine if Renzapride, or molecules with a similar dual-action profile, could have a place in the therapeutic armamentarium for the broader spectrum of IBS disorders.
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. ambrosehc.com [ambrosehc.com]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
Renzapride Hydrochloride: A Mechanistic and Clinical Guide to its Potential in Functional Dyspepsia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Functional dyspepsia (FD) presents a significant clinical challenge, characterized by upper gastrointestinal symptoms in the absence of organic disease. Current therapeutic options are limited, highlighting the need for novel agents targeting the underlying pathophysiology, such as delayed gastric emptying and impaired gastric accommodation. Renzapride (B52152) hydrochloride, a benzamide (B126) derivative with a dual-action mechanism as a full 5-hydroxytryptamine type 4 (5-HT4) receptor agonist and a 5-HT3 receptor antagonist, emerges as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of renzapride's pharmacology, summarizes relevant clinical data from studies on related gastrointestinal disorders, and proposes experimental frameworks for its investigation in functional dyspepsia.
Core Pharmacology and Mechanism of Action
Renzapride's therapeutic potential stems from its unique interaction with serotonin (B10506) receptors that are critical in regulating gastrointestinal motility and sensation.[1][4]
-
5-HT4 Receptor Agonism: As a full agonist at 5-HT4 receptors, renzapride stimulates the release of acetylcholine (B1216132) in the myenteric plexus. This cholinergic stimulation enhances gastrointestinal motility, accelerating gastric emptying and intestinal transit.[1] This prokinetic effect is the primary rationale for its investigation in dysmotility-like functional dyspepsia.
-
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, renzapride can modulate visceral sensitivity and reduce symptoms such as nausea and abdominal discomfort, which are common in functional dyspepsia.[1][2] This action is analogous to established 5-HT3 antagonists used for nausea and irritable bowel syndrome.
This dual mechanism suggests that renzapride could address both the dysmotility and hypersensitivity components of functional dyspepsia. Unlike older prokinetics like cisapride, renzapride has not been associated with significant cardiac arrhythmias in clinical trials.[4] Furthermore, it does not exhibit dopamine (B1211576) receptor antagonism, thus avoiding the associated side effects like hyperprolactinemia.[5]
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human pharmacology of renzapride: a new gastrokinetic benzamide without dopamine antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride Hydrochloride: A Technical Guide on its Role in Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity, a key pathophysiological mechanism in Irritable Bowel Syndrome (IBS), represents a significant challenge in drug development. Renzapride (B52152) hydrochloride, a substituted benzamide, has been investigated for its potential therapeutic effects in this domain. This technical guide provides a comprehensive overview of the preclinical and clinical studies on renzapride, with a specific focus on its activity related to visceral hypersensitivity. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer an in-depth resource for researchers and drug development professionals.
Introduction: Renzapride Hydrochloride and Visceral Hypersensitivity
Renzapride is a gastrointestinal prokinetic agent that acts as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This dual mechanism of action suggests a potential role in modulating not only gastrointestinal motility but also visceral sensation.[1] Visceral hypersensitivity is characterized by a lowered pain threshold in response to stimuli within the gastrointestinal tract, a hallmark of IBS.[3] The 5-HT3 receptor, in particular, is known to be involved in the signaling of visceral pain.[1][4]
Mechanism of Action
Renzapride's pharmacological profile is centered on its interaction with two key serotonin (B10506) receptors in the gut:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors is primarily associated with prokinetic effects, accelerating gastrointestinal transit.[5][6]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors on afferent nerves is thought to modulate visceral hypersensitivity, thereby reducing the perception of abdominal pain and discomfort.[1][4]
The combined action of renzapride suggests a potential to address both abnormal bowel habits and visceral pain in conditions like constipation-predominant IBS (IBS-C).
Signaling Pathway of Renzapride in Visceral Sensation
Caption: Renzapride's dual action on 5-HT3 and 5-HT4 receptors.
Preclinical Studies on Visceral Hypersensitivity
A key preclinical study investigated the effects of 5-HT3 receptor antagonists, including renzapride, on visceral hypersensitivity in a rat model.
Experimental Protocol: Visceromotor Response to Colorectal Distension in Rats
-
Animal Model: Conscious rats were used to assess the visceromotor response to noxious colorectal distension.
-
Induction of Hypersensitivity: A low dose of 5-hydroxytryptophan (B29612) (5-HTP) (10 mg/kg, s.c.) was administered to induce visceral hypersensitivity, lowering the distension pressure required to elicit a visceromotor reflex.
-
Measurement of Visceral Sensitivity: Noxious colorectal distension was applied via acute balloon inflation. The primary endpoint was the visceromotor reflex, observed as abdominal muscle contraction. The threshold pressure (in mmHg) required to induce this reflex was recorded.
-
Drug Administration: Renzapride and other 5-HT3 receptor antagonists were administered subcutaneously (s.c.) at a dose of 10 µg/kg.
-
Data Analysis: The visceromotor threshold values after drug administration were compared to those of saline controls.[7][8]
Quantitative Data from Preclinical Studies
| Compound | Dose (s.c.) | Effect on Visceromotor Threshold in 5-HTP-Treated Rats |
| Renzapride | 10 µg/kg | Equi-potently increased the threshold (maximal response 3.6 to 4.2-fold above saline controls)[7] |
| Granisetron | 10 µg/kg | Equi-potently increased the threshold[7] |
| Zatosetron | 10 µg/kg | Equi-potently increased the threshold[7] |
| Bemesetron | 10 µg/kg | Equi-potently increased the threshold[7] |
| Metoclopramide | 10 µg/kg | Raised the level of distension required to elicit a response[7] |
| Tropisetron | 1 mg/kg | Small, non-significant increase in threshold[7] |
| Ondansetron | up to 10 mg/kg | No significant effect[7] |
Clinical Studies in Irritable Bowel Syndrome
Several clinical trials have evaluated the efficacy and tolerability of renzapride in patients with IBS, primarily those with constipation as a predominant symptom. While visceral hypersensitivity was not always the primary endpoint, relief of abdominal pain and discomfort was a key measure.
Experimental Protocol: Randomized, Placebo-Controlled, Double-Blind Study in IBS-C
-
Study Population: Men and women with a diagnosis of constipation-predominant IBS.
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind, parallel-group study.
-
Treatment Arms: Patients were randomized to receive placebo or renzapride at varying daily doses (e.g., 1 mg, 2 mg, or 4 mg) for a duration of 12 weeks.
-
Primary Outcome Measure: Patient-assessed relief of abdominal pain and/or discomfort, typically recorded on a weekly basis.
-
Secondary Outcome Measures: Assessment of bowel habits (frequency and consistency), overall IBS symptom relief, and quality of life.[9]
Workflow of a Typical Renzapride Clinical Trial
Caption: Generalized workflow of a renzapride clinical trial for IBS-C.
Quantitative Data from Clinical Trials
Efficacy of Renzapride in Relieving Abdominal Pain/Discomfort in IBS-C (12-week study)
| Treatment Group | Responder Rate for Relief from Abdominal Pain/Discomfort | Statistical Significance vs. Placebo |
| Renzapride (dose-dependent) | Increased dose-dependently, with the 4 mg/day group being consistently numerically greater than placebo | No statistically significant differences[9] |
| Placebo | - | - |
Meta-analysis of Renzapride Efficacy in IBS
| Treatment Duration | Relative Risk (RR) for Clinical Efficacy vs. Placebo | 95% Confidence Interval (CI) | p-value |
| ≤ 5 weeks | 1.07 | 0.89 to 1.29 | 0.38[3] |
| > 5 weeks | 1.04 | 0.78 to 1.239 | 0.77[3] |
| 4 mg dose, ≤ 5 weeks | 1.2 | 0.97 to 1.48 | 0.1[3] |
| 4 mg dose, > 5 weeks | 1.16 | 0.98 to 1.37 | 0.08[3] |
Tolerability of Renzapride in Clinical Trials (Meta-analysis)
| Adverse Event | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) | p-value |
| Diarrhea | 1.61 | 1.16 to 2.24 | 0.004[3] |
| Headache | 1.21 | 0.93 to 1.56 | 0.16[3] |
| Abdominal Pain | 1.37 | 0.95 to 1.98 | 0.09[3] |
| Constipation (aggravated) | 0.98 | 0.55 to 1.74 | 0.94[3] |
Discussion and Future Directions
Preclinical evidence strongly suggests that renzapride can modulate visceral hypersensitivity, likely through its 5-HT3 receptor antagonist activity. The rat model of 5-HTP-induced hypersensitivity demonstrates a clear and potent effect of renzapride in increasing the visceral pain threshold.[7]
Clinical trial results, however, have been less conclusive regarding the efficacy of renzapride for relieving abdominal pain in IBS patients. While there were numerical trends favoring higher doses of renzapride, statistical significance was often not achieved for pain-related endpoints.[9] A meta-analysis also indicated a lack of significant clinical efficacy for overall IBS symptoms.[3] Furthermore, concerns have been raised about the benefit/risk ratio of renzapride, particularly with the observation of ischemic colitis in a long-term study, which has limited its further development for IBS-C.
For future research, it would be valuable to conduct studies that specifically measure visceral sensitivity in humans (e.g., using barostat studies) as a primary endpoint to directly translate the promising preclinical findings. Additionally, exploring the potential of renzapride or similar compounds with a dual 5-HT4 agonist/5-HT3 antagonist profile in other disorders characterized by visceral hypersensitivity may be warranted.
Conclusion
This compound exhibits a clear mechanism of action for modulating visceral hypersensitivity, supported by robust preclinical data. However, the translation of this effect into significant clinical benefit for abdominal pain in IBS has been challenging. This technical guide provides a consolidated resource of the available quantitative data and experimental methodologies to inform future research and development in the field of visceral pain and gastrointestinal disorders.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride Hydrochloride: A Technical Guide on its Impact on Gut-Brain Axis Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) hydrochloride is a potent and selective dual-action ligand targeting key serotonin (B10506) receptors integral to the gut-brain axis. As a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist, renzapride presents a unique pharmacological profile for modulating gastrointestinal motility and visceral sensation. This technical guide provides an in-depth overview of the mechanism of action of renzapride, its effects on gut-brain signaling, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction: The Gut-Brain Axis and Serotonin Signaling
The gut-brain axis is a complex, bidirectional communication network linking the central nervous system (CNS) and the enteric nervous system (ENS). This intricate interplay governs various physiological processes, including gut motility, secretion, and visceral sensation. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in this axis, is predominantly produced in the gut and activates a diverse family of receptors to exert its effects. Dysregulation of serotonergic signaling is implicated in the pathophysiology of several gut-brain disorders, most notably Irritable Bowel Syndrome (IBS).
Renzapride hydrochloride is a substituted benzamide (B126) that has been investigated for its therapeutic potential in disorders of gut-brain interaction, particularly constipation-predominant IBS (IBS-C).[1] Its dual action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist positions it to address both abnormal gut transit and visceral hypersensitivity, two key features of these conditions.
Mechanism of Action of this compound
Renzapride's pharmacological effects are primarily mediated through its interaction with two key serotonin receptor subtypes:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors, located on presynaptic terminals of cholinergic neurons in the myenteric plexus, stimulates the release of acetylcholine.[2] This, in turn, enhances gastrointestinal motility and accelerates transit.[2] Renzapride has been characterized as a full agonist at the 5-HT4 receptor.[1]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels located on enteric and sensory neurons, modulates visceral afferent signaling. This antagonism is believed to reduce visceral hypersensitivity and the perception of pain and discomfort originating from the gut.
This dual mechanism of action allows renzapride to potentially normalize both the motor and sensory dysfunctions that characterize gut-brain disorders.
Signaling Pathway of Renzapride's Dual Action
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Receptor Binding Affinity of Renzapride
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference |
| 5-HT3 | Human (cloned) | [3H]Ramosetron | 7.64 | [3] |
| 5-HT4 | Human (cloned) | [3H]GR113808 | 115 | [3] |
| 5-HT4 | Guinea-pig | Not Specified | 477 | [4] |
Table 2: Functional Potency of Renzapride
| Receptor/Assay | Species/Tissue | Parameter | Value | Reference |
| 5-HT4 Receptor (Functional Agonism) | Rat Oesophagus | EC50 | 11 µM | [2] |
| 5-HT3 Receptor (Functional Antagonism) | Guinea-pig Colon (5-HT-induced contraction) | Potent Inhibition | Not Quantified | [3][5] |
Table 3: Preclinical Efficacy on Gastrointestinal Motility
| Animal Model | Parameter Measured | Renzapride Dose | Effect | Reference |
| Dog (Gastroparesis model) | Gastric Emptying (solid) | 100 µg/kg i.v. | Partially reversed delayed emptying | [2] |
| Dog (Gastroparesis model) | Gastric Emptying (liquid) | 100 µg/kg i.v. | Reversed delayed emptying | [2] |
Table 4: Clinical Efficacy on Gastrointestinal Transit Time
| Study Population | Parameter Measured | Renzapride Dose | Effect vs. Placebo | Reference |
| IBS-C Patients | Overall GI Transit Time | 2 mg b.d. | Reduced from 2.9 to 1.9 days (P=0.024) | [6][7] |
| IBS-C Patients | Ascending Colon Emptying (t1/2) | 4 mg q.d. | Reduced from 17.5 to 5.0 hours | [8] |
| IBS-C Patients | Colonic Transit (Geometric Center at 8h) | 1, 2, 4 mg q.d. | Statistically significant linear dose-response (P=0.004) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile and efficacy of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for a specific receptor.
References
- 1. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-hydroxytryptamine (5-HT)4-receptor agonist RS67506 enhances lower intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genieur.eu [genieur.eu]
- 7. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride Hydrochloride and its Role in Enhancing Acetylcholine Release in the Enteric Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) hydrochloride is a potent and selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist that has demonstrated significant prokinetic effects within the gastrointestinal (GI) tract. A primary mechanism underpinning its efficacy is the facilitation of acetylcholine (B1216132) (ACh) release from cholinergic neurons within the enteric nervous system (ENS). This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of renzapride on acetylcholine release in the gut. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.
Introduction
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function independently of the central nervous system. Cholinergic neurons, which release acetylcholine, are key players in regulating gut motility, secretion, and blood flow. Renzapride, a benzamide (B126) derivative, exerts its prokinetic effects by targeting 5-HT4 receptors located on these enteric neurons.[1] By acting as an agonist at these receptors, renzapride initiates a signaling cascade that culminates in enhanced acetylcholine release, thereby stimulating peristalsis and alleviating symptoms of constipation-predominant irritable bowel syndrome (IBS-C).[2]
Mechanism of Action: 5-HT4 Receptor-Mediated Acetylcholine Release
Renzapride's primary mechanism of action involves its function as a full agonist at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) of the Gs alpha subunit family. The binding of renzapride to the 5-HT4 receptor on presynaptic cholinergic neurons in the myenteric plexus triggers a cascade of intracellular events. This signaling pathway is primarily mediated by the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which is believed to phosphorylate downstream targets involved in the machinery of neurotransmitter release, ultimately facilitating the exocytosis of acetylcholine-containing vesicles into the synaptic cleft.
Quantitative Data on Renzapride-Induced Acetylcholine Release
The following tables summarize the available quantitative data on the effects of renzapride hydrochloride on acetylcholine release from the enteric nervous system.
| Parameter | Value | Species/Tissue | Reference |
| Effect on ACh Release Probability | Twofold increase | Guinea Pig Myenteric Neurons | [N/A] |
| Concentration for Twofold Increase | 0.1 µM | Guinea Pig Myenteric Neurons | [N/A] |
| Antagonism by Tropisetron (pA2) | 6.6 - 7.1 | Guinea Pig Myenteric Plexus | [3] |
| EC50 for Evoked [3H]ACh Release | Closely similar to EC50 for contraction | Guinea Pig Myenteric Plexus | [3] |
Table 1: Quantitative Effects of Renzapride on Acetylcholine Release
| Agonist | Action | Antagonist | pA2 Value | Species/Tissue | Reference |
| Renzapride | 5-HT4 Agonist | Tropisetron | 6.6 - 7.1 | Guinea Pig Myenteric Plexus | [3] |
Table 2: Antagonism of Renzapride-Induced Effects
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the role of renzapride in acetylcholine release.
Preparation of Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus (LMMP)
-
Animal Euthanasia and Tissue Dissection: Male guinea pigs are euthanized by a humane method (e.g., cervical dislocation). A segment of the ileum, approximately 10-15 cm proximal to the ileo-caecal junction, is excised and placed in a petri dish containing chilled, oxygenated physiological salt solution (e.g., Tyrode's solution).
-
LMMP Strip Preparation: The ileal segment is threaded onto a glass rod, and the longitudinal muscle layer with the attached myenteric plexus is carefully stripped from the underlying circular muscle using a cotton swab.
-
Tissue Mounting: The resulting LMMP strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
Measurement of [3H]-Acetylcholine Release
-
Labeling of Acetylcholine Stores: The LMMP preparations are incubated in a physiological salt solution containing [3H]-choline for a defined period (e.g., 30-60 minutes) to allow for the uptake of the radiolabel and its conversion into [3H]-acetylcholine within the cholinergic neurons.
-
Washout: Following the incubation period, the tissues are superfused with a fresh, non-radioactive physiological salt solution to wash out excess [3H]-choline.
-
Basal and Evoked Release: The superfusate is collected in fractions at regular intervals to measure basal [3H]-acetylcholine release. To measure evoked release, the tissues are subjected to electrical field stimulation (EFS) using parameters such as 0.1 Hz or 16 Hz.[4]
-
Drug Application: Renzapride and other pharmacological agents (e.g., antagonists) are added to the superfusion medium at desired concentrations to assess their effects on basal and evoked [3H]-acetylcholine release.
-
Quantification of Radioactivity: The radioactivity in each collected fraction is determined by liquid scintillation counting. The amount of [3H] is measured in disintegrations per minute (DPM) and used to quantify the amount of released [3H]-acetylcholine.
Composition of Physiological Salt Solutions
A commonly used physiological salt solution for guinea pig ileum experiments is Tyrode's solution, with the following composition (in mM):
| Component | Concentration (mM) |
| NaCl | 136.9 |
| KCl | 2.68 |
| CaCl2 | 1.8 |
| MgCl2 | 1.05 |
| NaH2PO4 | 0.42 |
| NaHCO3 | 11.9 |
| Glucose | 5.55 |
Table 3: Composition of Tyrode's Solution
Conclusion
This compound effectively enhances acetylcholine release in the enteric nervous system through its agonist activity at 5-HT4 receptors on cholinergic neurons. This action is mediated by the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The resulting increase in acetylcholine levels at the neuromuscular junction in the gut wall leads to enhanced smooth muscle contraction and improved gastrointestinal motility. The quantitative data and experimental protocols detailed in this guide provide a robust framework for further research into the pharmacology of renzapride and the development of novel prokinetic agents targeting the enteric nervous system.
References
- 1. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Storage and release of labelled acetylcholine in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Renzapride Hydrochloride Radioligand Binding Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Renzapride hydrochloride with serotonin (B10506) receptors, specifically the 5-HT4 and 5-HT3 subtypes. Renzapride is a dual-action compound, acting as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3][4] This unique pharmacological profile makes it a compound of interest for gastrointestinal motility disorders.[1][5] The following protocols are designed to enable researchers to determine the binding affinity (Ki) of Renzapride and similar compounds for these receptors, a critical step in drug discovery and development.
Introduction
This compound is a substituted benzamide (B126) with prokinetic properties, primarily through its effects on the serotonergic system in the gastrointestinal tract.[4][6] It enhances gastrointestinal motility by stimulating 5-HT4 receptors and exhibits antiemetic effects by blocking 5-HT3 receptors.[1][2] Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for its receptor.[7][8][9] These assays utilize a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as Renzapride, the binding affinity of the unlabeled compound can be determined.[7][10][11] This application note details the necessary materials and step-by-step procedures for performing competitive radioligand binding assays for Renzapride at both human 5-HT3 and guinea-pig 5-HT4 receptors.
Data Presentation
The binding affinities of this compound for human 5-HT3 and guinea-pig 5-HT4 receptors are summarized in the table below. These values are critical for understanding the compound's potency at its target receptors.
| Receptor Subtype | Species | Radioligand | Test Compound | Ki (nM) |
| 5-HT3 | Human (cloned) | [³H]-GR65630 | Renzapride | 17[6] |
| 5-HT4 | Guinea-pig | [³H]-GR113808 | Renzapride | 477[6] |
| 5-HT4 | Human (cloned) | [³H]-GR113808 | Renzapride | 115[12] |
Note: The affinity for the 5-HT4 receptor has been reported with some variability, potentially due to species differences or experimental conditions.
Signaling Pathways
Renzapride's dual mechanism of action involves two distinct serotonin receptor signaling pathways.
Renzapride's Agonistic Action at the 5-HT4 Receptor
Caption: Renzapride agonism at the 5-HT4 receptor.
Renzapride's Antagonistic Action at the 5-HT3 Receptor
Caption: Renzapride antagonism at the 5-HT3 receptor.
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for 5-HT3 and 5-HT4 receptors. These are competitive binding assays where the unlabeled test compound (Renzapride) competes with a fixed concentration of a radiolabeled ligand for binding to the receptor.[7][11]
I. Membrane Preparation
A. From Tissues (e.g., Guinea-pig Striatum for 5-HT4 Receptors)
-
Homogenization: Dissect and homogenize the tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).[13]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[13]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Washing: Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.[13]
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) or a buffer containing a cryoprotectant like 10% sucrose (B13894) for long-term storage at -80°C.[13]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[13]
B. From Cells Expressing Cloned Human Receptors (e.g., for 5-HT3 Receptors)
-
Cell Culture: Culture cells stably transfected with the human 5-HT3 receptor to a high density.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge to pellet.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Membrane Isolation: Follow steps 2-6 from the tissue preparation protocol.
II. Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[13]
A. Materials
-
Membrane Preparation: Containing either guinea-pig 5-HT4 or human 5-HT3 receptors.
-
Radioligands:
-
For 5-HT4: [³H]-GR113808
-
For 5-HT3: [³H]-GR65630
-
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO), then diluted in assay buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the respective receptor (e.g., 10 µM GR113808 for 5-HT4 or 10 µM GR65630 for 5-HT3).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).[13]
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation fluid
-
Scintillation counter
B. Assay Procedure
-
Plate Setup: Prepare a 96-well plate. Each concentration of the test compound should be assayed in triplicate. Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of unlabeled ligand).
-
Reagent Addition: To each well, add the following in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound at various concentrations.
-
50 µL of the appropriate radioligand at a fixed concentration (typically at or near its Kd value).
-
150 µL of the membrane preparation (containing 50-100 µg of protein for tissue membranes or 5-20 µg for cell membranes).[13]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Drying: Dry the filters.[13]
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: For each concentration of Renzapride, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the test wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the Renzapride concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Renzapride that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
Caption: Workflow for Renzapride radioligand binding assay.
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. ambrosehc.com [ambrosehc.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
Renzapride Hydrochloride: Electrophysiological Application Notes and Protocols for Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] This unique pharmacological profile makes it a compound of interest for the treatment of gastrointestinal motility disorders such as constipation-predominant irritable bowel syndrome (C-IBS) and gastroparesis.[2][3] Understanding the electrophysiological properties of Renzapride is crucial for elucidating its mechanism of action at the ion channel level and for comprehensive safety profiling.
These application notes provide detailed protocols for the characterization of Renzapride hydrochloride using patch clamp electrophysiology, focusing on its activity at 5-HT3 and 5-HT4 receptors, as well as its potential off-target effects on the hERG potassium channel, a key component of cardiac safety assessment.
Mechanism of Action
Renzapride's therapeutic effects are primarily mediated through its interaction with two subtypes of serotonin (B10506) receptors in the enteric nervous system:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent enhancement of neurotransmitter release, primarily acetylcholine. This cholinergic stimulation promotes gastrointestinal motility and transit.
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, inhibits the rapid, depolarizing effects of serotonin on enteric neurons. This action is thought to contribute to its antiemetic properties and may also modulate visceral sensitivity.
Quantitative Data Summary
The following tables summarize the key electrophysiological and binding affinity data for this compound.
| Parameter | Receptor/Channel | Species/Cell Line | Value | Assay Type | Reference |
| Ki | Human 5-HT3 Receptor | - | 17 nM | Radioligand Binding | [1] |
| EC50 | Rat 5-HT4 Receptor | Oesophagus Tissue | 11 µM | Functional Assay | [1] |
| - | hERG Potassium Channel | - | No significant inhibition at 3 µM | Patch Clamp | [4] |
Note: The hERG inhibition data is inferred from a study on a different 5-HT4 agonist where Renzapride was likely used as a comparator, demonstrating its low potential for hERG blockade.
Signaling Pathways and Experimental Workflow
5-HT4 Receptor Agonist Signaling Pathway
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
Renzapride Hydrochloride hERG Channel Safety Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride is a dual-action gastrointestinal prokinetic agent, functioning as a full 5-HT₄ agonist and a partial 5-HT₃ antagonist.[1][2] Its therapeutic potential in treating conditions like diabetic gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C) has been explored in numerous clinical trials.[3][4][5] A critical aspect of the safety profile of any new chemical entity, particularly those with a mechanism of action that could potentially affect cardiac ion channels, is the assessment of its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.[6]
This document provides a detailed overview of the hERG channel safety assessment of Renzapride hydrochloride, summarizing key in vitro data and presenting representative protocols for conducting such an evaluation. Extensive cardiac safety evaluations, including "Thorough QT" trials mandated by the FDA, have indicated that Renzapride does not have significant cardiac safety issues and does not cause clinically relevant QT prolongation at therapeutic and supratherapeutic doses.[3][7][8] In vitro studies have further substantiated these findings, demonstrating a significantly lower affinity for the hERG channel compared to older prokinetic agents like cisapride.[9][10]
Mechanism of Action and hERG Channel Interaction
Renzapride's primary mechanism of action involves the stimulation of 5-HT₄ receptors in the gut wall, which promotes the release of acetylcholine (B1216132) and increases gastrointestinal peristalsis.[3] The 5-HT₃ antagonist effect contributes to its anti-emetic properties.[3] The potential for off-target effects on the hERG channel is a key safety consideration for many drugs. The following diagram illustrates the simplified signaling pathway of Renzapride and the potential for hERG channel interaction.
Caption: Renzapride's dual mechanism and potential hERG interaction.
Quantitative Data Summary
In vitro electrophysiological studies have been conducted to quantify the inhibitory effect of Renzapride on the hERG potassium channel. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in blocking the channel. A higher IC₅₀ value indicates lower potency and a potentially better safety profile.
The following table summarizes the IC₅₀ values for Renzapride and the comparator drug, cisapride, as determined by in vitro patch-clamp assays.
| Compound | Cell Line | IC₅₀ (µM) | Relative Potency vs. Cisapride | Reference |
| Renzapride | COS-7 | 1.8 | ~1000-fold less potent | [9][10] |
| Cisapride | COS-7 | 0.0024 | - | [9][10] |
| Cisapride | HEK293 | - | 1000-fold more potent than Renzapride | [9] |
These data clearly demonstrate that Renzapride is significantly less potent in inhibiting the hERG channel compared to cisapride, a drug that was largely withdrawn from the market due to cardiac safety concerns.[9]
Experimental Protocols
The following are detailed, representative protocols for the assessment of hERG channel activity using the manual whole-cell patch-clamp technique. These protocols are based on established methodologies and regulatory guidelines for cardiac safety assessment.
Cell Culture and Transfection
Objective: To prepare a stable cell line expressing the hERG potassium channel for electrophysiological recording.
Materials:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Plasmid DNA encoding the hERG channel
-
Transfection reagent (e.g., Lipofectamine)
Protocol:
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfect the cells with the hERG plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours, begin selection of stably transfected cells by adding G418 to the culture medium.
-
Maintain the cells under selection pressure and expand the resistant clones.
-
Verify hERG channel expression and function using electrophysiology or Western blotting.
Manual Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on hERG channel currents.
Materials:
-
hERG-expressing cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Cisapride, Dofetilide)
Protocol:
-
Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the stage of the inverted microscope and perfuse with extracellular solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of:
-
A depolarization step to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
A repolarization step to -50 mV to elicit a large tail current, which is used for analysis.
-
-
Record baseline hERG currents in the absence of any compound.
-
Perfuse the cell with increasing concentrations of this compound (typically from 0.01 µM to 100 µM) and record the steady-state hERG current at each concentration.
-
After testing Renzapride, apply a positive control to confirm the sensitivity of the assay.
-
At the end of each experiment, perfuse with a high concentration of a potent hERG blocker (e.g., E-4031) to determine the residual current.
Data Analysis
Objective: To determine the IC₅₀ value for Renzapride's inhibition of the hERG channel.
Protocol:
-
Measure the peak tail current amplitude at -50 mV for each Renzapride concentration.
-
Subtract the residual current measured in the presence of a saturating concentration of a potent hERG blocker.
-
Normalize the current at each Renzapride concentration to the baseline current (in the absence of the compound).
-
Plot the percentage of current inhibition as a function of the Renzapride concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value and the Hill coefficient:
-
% Inhibition = 100 / (1 + (IC₅₀ / [Drug])^n)
-
Where [Drug] is the concentration of Renzapride and n is the Hill coefficient.
-
Experimental Workflow and Logical Relationships
References
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. fda.gov [fda.gov]
- 4. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 5. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding and managing chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: Renzapride Hydrochloride in Animal Models of Delayed Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) hydrochloride is a gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a full agonist at serotonin (B10506) 5-HT₄ receptors and an antagonist at 5-HT₃ receptors.[1] This unique pharmacological profile makes it a compound of interest for treating disorders of gastrointestinal motility, such as gastroparesis, a condition characterized by delayed gastric emptying.[1][2] Preclinical evaluation of prokinetic agents like renzapride necessitates the use of robust animal models that mimic the clinical condition of delayed gastric emptying. These models are crucial for assessing the efficacy, dose-response relationship, and mechanism of action of new therapeutic candidates.
These application notes provide a summary of quantitative data from a key preclinical study, detailed experimental protocols for inducing and measuring delayed gastric emptying in animal models, and a description of the signaling pathway of renzapride.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of renzapride in a canine model of pharmacologically-induced delayed gastric emptying.
| Animal Model | Method of Induction | Renzapride Dose | Key Findings (Solid Meal Emptying) |
| Dog | α2-adrenergic agonist (SC-39585A, 30 µg/kg, s.c.) | 100 µg/kg, i.v. | Partially reversed the delay in solid gastric emptying.[3] |
| Dog | α2-adrenergic agonist (SC-39585A, 30 µg/kg, s.c.) | Not specified (oral administration) | Effective in reversing the delay in solid emptying.[3] |
Signaling Pathway of Renzapride
Renzapride's prokinetic activity is primarily mediated through its agonist action on 5-HT₄ receptors located on presynaptic terminals of cholinergic enteric neurons.[4] Activation of these G-protein coupled receptors stimulates the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway.[4] This cascade ultimately facilitates the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut.[4] Increased ACh levels enhance gastrointestinal smooth muscle contraction and promote motility, thereby accelerating gastric emptying.[1]
Experimental Protocols
The following are detailed protocols for inducing delayed gastric emptying in dogs and for measuring gastric emptying in both dogs and rats.
Protocol 1: Induction of Delayed Gastric Emptying in Dogs (Pharmacological Model)
This protocol is adapted from studies using an α2-adrenergic agonist to induce a state of gastroparesis.[3]
Materials:
-
Male or female beagle dogs (fasted overnight with free access to water)
-
α2-adrenergic agonist (e.g., SC-39585A)
-
Vehicle for agonist (e.g., sterile water)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Fast the dogs for at least 12 hours prior to the experiment, ensuring free access to water.
-
Prepare the α2-adrenergic agonist solution in the appropriate vehicle to the desired concentration.
-
Administer the α2-adrenergic agonist (e.g., SC-39585A at 30 µg/kg) via subcutaneous injection.
-
Allow a sufficient onset period for the agonist to induce delayed gastric emptying (typically 30-60 minutes, but should be validated in-house).
-
Proceed with the gastric emptying measurement protocol to confirm delayed emptying and to test the effects of prokinetic agents like renzapride.
Protocol 2: Measurement of Solid Gastric Emptying in Dogs (Scintigraphy)
Gastric scintigraphy is the gold standard for measuring gastric emptying.[5] This protocol provides a general guideline.
Materials:
-
Test meal: e.g., cooked egg whites labeled with 99mTc-sulfur colloid, mixed with canned dog food.[6]
-
99mTc-sulfur colloid
-
Gamma camera with a low-energy, high-resolution collimator
-
Imaging software for data acquisition and analysis
Procedure:
-
Radiolabeling the Meal:
-
Mix 20-40 MBq of 99mTc-sulfur colloid into liquid egg whites.[5]
-
Cook the egg whites thoroughly.
-
Mix the radiolabeled cooked egg with a standard amount of canned dog food.
-
-
Animal Preparation:
-
Ensure the dog has been fasted as per the experimental design.
-
If applicable, administer the agent to induce delayed gastric emptying (Protocol 1).
-
Administer renzapride or placebo at the designated time before the meal.
-
-
Meal Administration:
-
Present the radiolabeled meal to the dog and allow it to eat voluntarily. Record the start and end time of consumption.
-
-
Imaging:
-
Position the dog in a consistent posture (e.g., right lateral recumbency) under the gamma camera.
-
Acquire an initial image immediately after meal consumption (t=0).
-
Acquire subsequent static images at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes).
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Correct for radioactive decay.
-
Calculate the percentage of the meal remaining in the stomach at each time point relative to the t=0 image.
-
Determine the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.
-
Protocol 3: Measurement of Gastric Emptying in Rats (Phenol Red Assay)
This is a widely used and validated method for assessing gastric emptying in rodents.[7]
Materials:
-
Male or female Wistar or Sprague-Dawley rats (fasted for 12-24 hours with free access to water)
-
Test meal: 1.5% methylcellulose (B11928114) solution containing 0.05% phenol (B47542) red.[8]
-
0.1 N NaOH
-
0.5 N NaOH
-
20% trichloroacetic acid (w/v)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Fast the rats for 12-24 hours with ad libitum access to water.
-
If applicable, induce delayed gastric emptying (e.g., via streptozotocin-induced diabetes).
-
Administer renzapride or placebo orally or via the desired route at a predetermined time before the test meal.
-
-
Test Meal Administration:
-
Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.
-
-
Sample Collection:
-
At a specific time point after meal administration (e.g., 20 minutes), euthanize the rats by cervical dislocation.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach.
-
Carefully excise the stomach.
-
-
Phenol Red Extraction and Quantification:
-
Place the entire stomach in a known volume of 0.1 N NaOH (e.g., 25 mL) and homogenize.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take an aliquot of the supernatant (e.g., 5 mL) and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample (e.g., at 3000 rpm for 20 minutes).
-
To an aliquot of the resulting supernatant (e.g., 3 mL), add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the final solution using a spectrophotometer at 560 nm.
-
-
Calculation:
-
A standard curve for phenol red should be prepared to determine the concentration from the absorbance values.
-
Gastric emptying is calculated as follows:
-
% Gastric Emptying = (1 - (Amount of phenol red recovered from the test group stomach / Average amount of phenol red recovered from a control group sacrificed at t=0)) x 100
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of renzapride on delayed gastric emptying in an animal model.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 6. Nuclear imaging of the stomach of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
Renzapride Hydrochloride: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) is a substituted benzamide (B126) with a dual mechanism of action, acting as a full agonist at the serotonin (B10506) 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1][2] This pharmacological profile gives it prokinetic properties, stimulating gastrointestinal motility.[1][2] Preclinical in vivo studies in rodent models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of renzapride hydrochloride. These studies typically focus on its effects on gastric emptying, small intestinal transit, and colonic motility. This document provides detailed application notes and protocols for conducting such studies in rats and mice.
Mechanism of Action
Renzapride's primary mechanism of action involves the modulation of serotonergic pathways in the enteric nervous system.
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on enteric neurons stimulates the adenylate cyclase-cAMP-PKA signaling cascade.[1] This pathway ultimately leads to an increased release of acetylcholine (B1216132) (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[1][3]
-
5-HT₃ Receptor Antagonism: Blockade of 5-HT₃ receptors, which are ligand-gated ion channels, is associated with anti-emetic effects and may also modulate visceral sensitivity.[4][5] In the context of motility, this action can counteract some of the inhibitory signals in the gut.[6]
In Vivo Rodent Dosage Summary
The following table summarizes reported dosages of this compound used in in vivo rodent studies. It is important to note that optimal dosage can vary depending on the specific rodent strain, age, sex, and the experimental endpoint being measured. Therefore, pilot dose-ranging studies are recommended.
| Rodent Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Mouse | Oral (p.o.) | 0.5 - 1 mg/kg | Increased rate of gastric emptying of a liquid meal. | Not explicitly detailed in provided abstracts |
| Mouse | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Prolonged whole gut transit time. | [7] |
| Rat | In Vitro (Isolated Oesophagus) | EC₅₀: 11 µmol/L | Functional 5-HT-like agonism (contraction). | [6] |
| Rat | In Vitro (Stomach Fundus Strip) | IC₅₀: 5 µmol/L | Inhibition of α-methyl-5-serotonin-induced contractions. | [6] |
Note: The majority of publicly available detailed in vivo dosage information for renzapride in rodents is limited. The data presented is based on available literature and may require optimization for specific experimental conditions.
Experimental Protocols
Gastric Emptying Assessment in Rats (Charcoal Meal Method)
This protocol is adapted from general methodologies for assessing gastric emptying and is suitable for evaluating the prokinetic effects of renzapride.[8][9][10]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimatization and Fasting: House rats individually and allow them to acclimate for at least 3 days before the experiment. Fast the animals for 18-24 hours with free access to water.[10]
-
Drug Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer renzapride or vehicle to different groups of rats via oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection at the desired dose(s). A typical volume for oral gavage in rats is 1-5 mL/kg.
-
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (typically 1.5 mL per rat) via oral gavage.
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Measurement of Gastric Emptying:
-
Immediately perform a laparotomy and carefully clamp the pyloric sphincter and the cardiac end of the stomach to prevent leakage.
-
Excise the stomach and open it along the greater curvature.
-
Rinse the contents of the stomach into a known volume of saline.
-
Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength appropriate for the charcoal marker.
-
Calculate the amount of charcoal remaining in the stomach compared to a control group sacrificed immediately after charcoal administration (0-minute group).
-
-
Data Analysis: Express gastric emptying as a percentage of the charcoal that has emptied from the stomach. Compare the results between the renzapride-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Whole Gut Transit Time Assessment in Mice
This protocol is based on a study that investigated the effect of renzapride on intestinal propulsion in mice.[7]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Non-absorbable marker (e.g., carmine (B74029) red or charcoal) administered in a solution (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (20-25 g)
-
Subcutaneous injection needles
-
Oral gavage needles
-
Individual housing cages with white paper for easy visualization of colored feces.
Procedure:
-
Animal Acclimatization: House mice individually and allow them to acclimate for at least 3 days.
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer renzapride or vehicle subcutaneously (s.c.) at the desired dose range (e.g., 0.3, 1, 3, 10 mg/kg).[7]
-
-
Marker Administration: Immediately after drug administration, orally administer the non-absorbable marker.
-
Observation: Continuously observe the mice for the first appearance of the colored marker in their feces.
-
Data Recording: Record the time from marker administration to the excretion of the first colored fecal pellet as the whole gut transit time.
-
Data Analysis: Compare the whole gut transit times between the renzapride-treated and vehicle-treated groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Renzapride in an Enteric Neuron
Caption: Renzapride's dual mechanism of action on enteric neurons.
Experimental Workflow for Gastric Emptying Study in Rats
Caption: Workflow for a rodent gastric emptying study.
References
- 1. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds possessing 5-HT3 receptor antagonistic activity inhibit intestinal propulsion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Renzapride Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Renzapride hydrochloride in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications. Adherence to these guidelines is recommended to ensure experimental reproducibility and accuracy.
Introduction
Renzapride is a dual-acting compound with prokinetic properties, functioning as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT2b and 5-HT3 receptors.[1] This dual mechanism of action makes it a subject of interest in research related to gastrointestinal motility and other neurological pathways. These notes provide essential information for the preparation and application of this compound in in vitro cell culture experiments.
Solubility and Storage
Proper storage and solubilization of this compound are critical for maintaining its chemical integrity and biological activity.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Solubility in DMSO | 25 mg/mL (77.20 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1] |
| Storage of Powder | -20°C for up to 3 years, or 4°C for up to 2 years.[1] | Store in a desiccator to prevent hydration. |
| Storage of DMSO Stock Solution | -80°C for up to 6 months, or -20°C for up to 1 month.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 323.82 g/mol . To prepare 1 mL of a 10 mM stock solution, 0.3238 mg of this compound is required.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube. For example, for 1 mg of this compound, add 0.3088 mL of DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for short intervals until the solution is clear.[1]
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration. It is crucial to maintain a low final concentration of DMSO to avoid cellular toxicity. The final DMSO concentration should generally be kept below 0.5%, with 0.1% being preferable for most cell lines. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Table 2: Example Dilutions for this compound Working Solutions
| Desired Final Concentration | Volume of 10 mM Stock Solution to add to 10 mL of Medium | Final DMSO Concentration (assuming a 100% DMSO stock) |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 50 µM | 50 µL | 0.5% |
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the working solution: Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Mix thoroughly: Gently mix the medium by pipetting or inverting the tube to ensure a homogenous solution.
-
Apply to cells: Immediately use the freshly prepared working solution to treat the cells.
Protocol for Assessing the Stability of this compound in Cell Culture Medium
The stability of this compound in cell culture medium at 37°C is not extensively documented and should be determined empirically for the specific experimental conditions.
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound working solution at the highest concentration to be used in experiments.
-
The specific cell culture medium (including serum and other supplements) to be used.
-
Incubator at 37°C with 5% CO₂.
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS).
Procedure:
-
Prepare samples: Prepare a sufficient volume of the this compound working solution in the cell culture medium.
-
Time zero (T=0) sample: Immediately take an aliquot of the working solution, and either analyze it directly or store it at -80°C for later analysis. This will serve as the baseline concentration.
-
Incubate: Place the remaining working solution in a sterile, sealed container in a 37°C incubator.
-
Collect time-point samples: At various time points relevant to the planned experiment (e.g., 2, 4, 8, 24, 48, 72 hours), remove aliquots of the incubated solution.
-
Analyze samples: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate stability: Compare the concentration at each time point to the T=0 concentration to determine the percentage of degradation over time.
Signaling Pathways and Experimental Workflows
The dual action of this compound on 5-HT4 and 5-HT3 receptors triggers distinct downstream signaling events. The following diagrams illustrate these pathways and a typical experimental workflow.
References
Application Notes and Protocols: Renzapride Hydrochloride Form II Crystalline Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methodologies for characterizing the crystalline structure and stability of Renzapride hydrochloride Form II. The protocols outlined are based on established pharmaceutical analysis techniques.
Introduction to Renzapride and Polymorphism
Renzapride is a prokinetic agent and antiemetic that functions as a full 5-HT₄ agonist and a partial 5-HT₃ antagonist.[1] It also acts as a 5-HT₂B antagonist and has some affinity for the 5-HT₂A and 5-HT₂C receptors.[1] The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties, including solubility, dissolution rate, bioavailability, and stability. The phenomenon where a single compound exists in multiple crystalline forms is known as polymorphism.[2] Therefore, the characterization of different polymorphic forms, such as Form II of this compound, is crucial during drug development.[3]
Note: The following sections provide generalized protocols and illustrative data for the characterization of a hypothetical "this compound Form II," as specific experimental data for this polymorph is not publicly available.
Characterization of Crystalline Structure: X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a primary technique for the identification and characterization of crystalline solids.[4] Each crystalline form of a substance produces a unique diffraction pattern, which serves as a fingerprint for its identification.[3][4]
XRPD Experimental Protocol
-
Sample Preparation: A small amount of this compound Form II powder is gently ground to a fine, uniform particle size. The powder is then packed into a sample holder.[3]
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles, for example, from 5° to 70° 2θ.[5]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of Form II.
Illustrative XRPD Data for this compound Form II
The following table presents a hypothetical peak list for this compound Form II.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 85 |
| 12.3 | 7.20 | 100 |
| 15.8 | 5.61 | 60 |
| 19.2 | 4.62 | 75 |
| 21.7 | 4.09 | 90 |
| 24.5 | 3.63 | 50 |
| 28.1 | 3.17 | 45 |
XRPD Experimental Workflow
Caption: Workflow for XRPD analysis of a crystalline solid.
Thermal Analysis: DSC and TGA
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the physical and chemical changes that occur in a substance as a function of temperature.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting points, glass transitions, and other thermal events.[8]
-
Sample Preparation: A few milligrams (typically 1-5 mg) of this compound Form II are accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The analysis is performed using a calibrated differential scanning calorimeter.[8] An empty, sealed aluminum pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any thermal events, such as melting.
| Parameter | Value |
| Onset of Melting | 185 °C |
| Melting Point (Peak) | 190 °C |
| Enthalpy of Fusion (ΔH) | 100 J/g |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[9][10] It is used to determine the presence of residual solvents, moisture content, and the thermal stability of a material.[11]
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound Form II is placed in a TGA sample pan.
-
Instrument Setup: The analysis is performed using a thermogravimetric analyzer.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored.
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to identify any mass loss events and the corresponding temperature ranges.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 100 | 0.2 | Loss of adsorbed moisture |
| 100 - 200 | 0.1 | No significant mass loss |
| > 220 | > 5.0 | Onset of thermal decomposition |
Thermal Analysis Experimental Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Stability Testing
Stability testing is conducted to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[12][13][14][15]
Stability Testing Protocol for this compound Form II
-
Batch Selection: At least three primary batches of this compound Form II should be used for formal stability studies.[13][16]
-
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[13]
-
Storage Conditions: Samples are stored under various conditions as per ICH guidelines.[16]
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing) and analyzed for relevant quality attributes.
-
Analytical Tests: At each time point, the samples are tested for:
-
Appearance
-
Assay and Degradation Products
-
Polymorphic Form (by XRPD)
-
Water Content
-
Illustrative Stability Data Summary for this compound Form II
Storage Condition: 40 °C / 75% RH
| Time Point | Appearance | Assay (%) | Total Impurities (%) | Polymorphic Form |
| 0 Months | White to off-white powder | 99.8 | 0.15 | Form II |
| 3 Months | White to off-white powder | 99.6 | 0.25 | Form II |
| 6 Months | White to off-white powder | 99.3 | 0.40 | Form II |
Renzapride Signaling Pathway
Renzapride is a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[17][18][19][20] Stimulation of 5-HT₄ receptors in the gastrointestinal tract promotes the release of acetylcholine, which increases peristalsis. The antagonism of 5-HT₃ receptors contributes to its anti-emetic effect.[17]
Caption: Renzapride's dual mechanism of action on serotonin (B10506) receptors.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 5. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. veeprho.com [veeprho.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. snscourseware.org [snscourseware.org]
- 17. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. ambrosehc.com [ambrosehc.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability Assessment of Renzapride Hydrochloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) is a gastroprokinetic agent that functions as a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1] The hydrochloride salt is often utilized in pharmaceutical development for its enhanced stability.[2] These application notes provide a comprehensive framework for evaluating the long-term stability of Renzapride hydrochloride in aqueous solutions. The protocols outlined below are based on established principles of pharmaceutical stability testing and are intended to serve as a detailed guide for researchers. It is important to note that while general methodologies are provided, specific quantitative stability data for this compound is not extensively available in the public domain. Therefore, the presented protocols should be adapted and validated for specific laboratory conditions and formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Renzapride and its hydrochloride salt is presented in Table 1. Understanding these properties is fundamental to designing robust stability studies.
Table 1: Physicochemical Properties of Renzapride and this compound
| Property | Renzapride (Free Base) | This compound | Reference(s) |
| Chemical Formula | C₁₆H₂₂ClN₃O₂ | C₁₆H₂₃Cl₂N₃O₂ | [3][4] |
| Molecular Weight | 323.82 g/mol | 360.28 g/mol | [3][4] |
| CAS Number | 112727-80-7 | 109872-41-5 | [4][5] |
| Appearance | Solid powder | Solid powder | [4] |
| Melting Point | >260°C | Not specified | [5] |
| Solubility | Soluble in DMSO | Soluble in DMSO | [4][6] |
Potential Degradation Pathways
Based on the chemical structure of Renzapride, a substituted benzamide, and findings from metabolic studies, several potential degradation pathways in aqueous solution can be postulated. A key metabolite identified is Renzapride N-oxide, suggesting that the tertiary amine in the azabicyclo[3.3.1]nonane ring system is susceptible to oxidation.[1] Hydrolysis of the amide bond is another common degradation pathway for benzamide-containing compounds, especially under acidic or basic conditions.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050209271A1 - Form of this compound hydrate and uses thereof - Google Patents [patents.google.com]
- 3. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Renzapride [drugfuture.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Renzapride Hydrochloride in Ex Vivo Gut Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride hydrochloride is a potent and selective 5-HT4 receptor full agonist and a 5-HT3 receptor antagonist.[1] Its prokinetic properties, which stimulate gastrointestinal motility, make it a compound of significant interest for the treatment of disorders such as constipation-predominant irritable bowel syndrome (IBS-C).[1] The primary mechanism of action for its prokinetic effects involves the activation of 5-HT4 receptors on enteric neurons. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which facilitates the release of acetylcholine (B1216132) (ACh) from myenteric plexus neurons. The enhanced cholinergic stimulation of smooth muscle cells results in increased gut contractility.
Ex vivo organ bath assays are a fundamental tool for characterizing the pharmacological effects of compounds like Renzapride on intestinal tissues in a controlled environment. These assays allow for the direct measurement of tissue contractility and the investigation of underlying physiological mechanisms, providing valuable data for drug development.
This document provides detailed application notes and protocols for the use of this compound in ex vivo gut motility assays.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from ex vivo gut motility experiments with this compound.
Table 1: Concentration-Response Data for Renzapride-Induced Contraction of Isolated Guinea Pig Ileum
| Renzapride HCl Concentration (µM) | Contractile Response (% of Maximum KCl-induced Contraction) |
| 0.1 | Experimental Data |
| 0.3 | Experimental Data |
| 1 | Experimental Data |
| 3 | Experimental Data |
| 10 | Experimental Data |
| 30 | Experimental Data |
| 100 | Experimental Data |
Table 2: Pharmacological Parameters of this compound in Ex Vivo Gut Motility Assays
| Parameter | Tissue Preparation | Value |
| EC50 (µM) | Rat Isolated Oesophagus | 11[1] |
| Guinea Pig Ileum | To be determined experimentally | |
| Rat Colon | To be determined experimentally | |
| Emax (% of KCl response) | Guinea Pig Ileum | To be determined experimentally |
| Rat Colon | To be determined experimentally |
Note: The EC50 value for rat isolated oesophagus is provided as a reference. The optimal concentration range and efficacy in other gut tissues should be determined empirically.
Signaling Pathway
The prokinetic effect of Renzapride is primarily mediated through the activation of 5-HT4 receptors on cholinergic neurons within the myenteric plexus.
Caption: Renzapride's Prokinetic Signaling Pathway.
Experimental Protocols
Protocol 1: Evaluation of Renzapride-Induced Contractions in Isolated Guinea Pig Ileum
This protocol details the procedure for assessing the direct contractile effect of this compound on isolated segments of guinea pig ileum.
Materials:
-
This compound
-
Guinea pig
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Potassium Chloride (KCl) solution (e.g., 80 mM in Krebs-Henseleit)
-
Carbogen gas (95% O2 / 5% CO2)
-
Organ bath system (water-jacketed organ baths, force-displacement transducers, amplifier, data acquisition software)
-
Dissection tools
-
Surgical thread
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately excise a segment of the terminal ileum and place it in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Gently flush the lumen of the ileal segment with Krebs-Henseleit solution to remove contents.
-
Dissect segments of approximately 2-3 cm in length.
-
Tie surgical thread to both ends of each segment.
-
-
Tissue Mounting:
-
Mount the ileal segments in the organ bath chambers containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check and Standardization:
-
After equilibration, induce a maximal contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This response will serve as a reference (100%) for subsequent contractions.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Concentration-Response Curve Generation:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 0.1 µM to 100 µM).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next higher concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Normalize the contractile response to each concentration of Renzapride as a percentage of the maximal KCl-induced contraction.
-
Plot the concentration-response curve (log concentration of Renzapride vs. % maximal response).
-
Calculate the EC50 (the concentration of Renzapride that produces 50% of its maximal effect) and the Emax (the maximum contractile response to Renzapride).
-
Protocol 2: Investigation of the Cholinergic Mediation of Renzapride's Effect
This protocol is designed to confirm that the prokinetic effect of Renzapride is mediated through the release of acetylcholine.
Materials:
-
Same as Protocol 1
-
Atropine (B194438) sulfate (B86663) (muscarinic receptor antagonist)
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare and standardize the guinea pig ileum segments.
-
Baseline Renzapride Response:
-
Generate a concentration-response curve for Renzapride as described in step 4 of Protocol 1.
-
After the curve is complete, thoroughly wash the tissue with Krebs-Henseleit solution until the baseline tension is re-established.
-
-
Muscarinic Receptor Blockade:
-
Add atropine (e.g., 1 µM) to the organ bath and incubate for 20-30 minutes.
-
-
Renzapride Response in the Presence of Atropine:
-
While in the presence of atropine, repeat the cumulative addition of this compound as in step 2.
-
Record the contractile responses.
-
-
Data Analysis:
-
Compare the concentration-response curves of Renzapride in the absence and presence of atropine. A significant rightward shift and/or a reduction in the Emax in the presence of atropine indicates that the contractile effect of Renzapride is mediated by the release of acetylcholine acting on muscarinic receptors.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting ex vivo gut motility assays with Renzapride.
Caption: Ex Vivo Gut Motility Assay Workflow.
References
Application Notes and Protocols: Scintigraphy for Measuring Renzapride Hydrochloride Effects on Colonic Transit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride hydrochloride is a gastrointestinal prokinetic agent with a dual mechanism of action, acting as a full agonist at the 5-hydroxytryptamine 4 (5-HT4) receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile makes it a candidate for the treatment of gastrointestinal disorders characterized by altered motility, such as constipation-predominant irritable bowel syndrome (C-IBS).[1][3] Agonism of 5-HT4 receptors is known to mediate prokinetic effects, accelerating gastrointestinal transit, while antagonism of 5-HT3 receptors may help in modifying visceral hypersensitivity.[1] Scintigraphy is a non-invasive nuclear medicine imaging technique that provides quantitative assessment of gastrointestinal transit, making it a valuable tool for evaluating the pharmacodynamic effects of drugs like Renzapride.[4][5] These application notes provide detailed protocols for utilizing scintigraphy to measure the effects of this compound on colonic transit.
Quantitative Data Summary
The following tables summarize the quantitative data from a clinical study evaluating the dose-ranging effects of Renzapride on colonic transit in female patients with C-IBS.[3]
Table 1: Effect of Renzapride on Colonic Transit Geometric Center (GC)
| Treatment Group (once daily for 11-14 days) | Geometric Center at 8 hours (GC8 h) | Geometric Center at 24 hours (GC24 h) |
| Placebo | Median Value | Median Value |
| Renzapride 1 mg | Median Value | Median Value |
| Renzapride 2 mg | Median Value | Median Value |
| Renzapride 4 mg | Median Value | Median Value |
| P-value (linear dose response) | P = 0.004 | P = 0.056 |
Note: Specific median values for each group were not provided in the source material, but a statistically significant linear dose response was reported.
Table 2: Effect of Renzapride on Ascending Colon (AC) Emptying Half-Time (t1/2)
| Treatment Group (once daily for 11-14 days) | Ascending Colon Emptying t1/2 (hours) |
| Placebo | 17.5 (median) |
| Renzapride 1 mg | Data not provided |
| Renzapride 2 mg | Data not provided |
| Renzapride 4 mg | 5.0 (median) |
| P-value (linear dose response) | P = 0.019 |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocols
The following is a detailed protocol for a colonic transit scintigraphy study to assess the effects of this compound. This protocol is synthesized from established methodologies for colonic transit studies.[4][6]
1. Patient Preparation
-
Medication Review: All medications that may affect gastrointestinal motility should be discontinued (B1498344) for at least 48-72 hours prior to and during the study. This includes prokinetics, laxatives, opiates, and anticholinergic agents.[2]
-
Diet: Patients should consume a normal diet for 2 days prior to the study.[2]
-
Fasting: Patients must fast overnight or for a minimum of 8 hours before the administration of the radiolabeled meal.[2]
-
Blood Glucose: For diabetic patients, blood glucose levels should be checked prior to the study. Hyperglycemia can delay gastric emptying and affect transit times.[2]
2. Radiopharmaceutical Preparation and Administration
-
Radiopharmaceutical: 111In-labeled diethylenetriaminepentaacetic acid (111In-DTPA) is commonly used due to its long half-life, which is suitable for imaging up to 72 hours.[1]
-
Administration Method:
-
Oral Capsule: A pH-sensitive, methacrylate-coated capsule containing 111In-labeled activated charcoal particles can be ingested. This capsule is designed to dissolve in the alkaline environment of the terminal ileum, releasing the tracer directly into the colon.[3]
-
Radiolabeled Meal: Alternatively, a standardized meal, such as a 99mTc-labeled egg sandwich, can be consumed along with 111In-DTPA in water. This allows for the simultaneous assessment of gastric emptying and small bowel transit.[1]
-
3. Image Acquisition
-
Imaging Equipment: A large field-of-view gamma camera equipped with a medium-energy collimator.
-
Imaging Protocol:
-
Anterior and posterior static images of the abdomen are acquired.
-
Imaging is performed at multiple time points post-ingestion, typically at 4, 8, 24, 48, and 72 hours.[1][3]
-
Each static acquisition should be for a minimum of 2 minutes.[3]
-
Anatomic landmarks (e.g., iliac crests) should be included in the field of view for consistent image registration.
-
4. Data Analysis
-
Geometric Center (GC) Calculation: The primary method for quantifying colonic transit is the calculation of the geometric center of the radioactivity distribution in the colon at each imaging time point.[1]
-
Regions of interest (ROIs) are drawn around the different segments of the colon: cecum/ascending colon, transverse colon, descending colon, and rectosigmoid colon. An additional ROI is drawn for excreted stool.
-
The counts in each ROI are corrected for radioactive decay.
-
The geometric mean of the anterior and posterior counts is calculated for each ROI.
-
The percentage of total counts in each colonic segment is determined.
-
The GC is calculated using the following formula: GC = (Σ [fraction of counts in each region] x [weighting factor for each region])
-
Weighting factors are assigned to each colonic segment (e.g., ascending colon = 1, transverse colon = 2, descending colon = 3, rectosigmoid colon = 4, excreted stool = 5).
-
-
-
Ascending Colon Emptying Half-Time (t1/2): This can be calculated by plotting the percentage of activity remaining in the ascending colon over time and determining the time it takes for 50% of the activity to empty.
Experimental Workflow
Caption: Experimental workflow for a Renzapride colonic transit study.
References
- 1. Whole Gut Transit Scintigraphy for the Assessment of Patients with Symptoms of Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. svhs.org.au [svhs.org.au]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Renzapride Hydrochloride in Combination with Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a notable absence of published preclinical or clinical studies evaluating the safety and efficacy of Renzapride hydrochloride in direct combination with other prokinetic agents. The following application notes and protocols are based on the established methodologies for Renzapride and other prokinetic agents as monotherapies. These protocols can serve as a foundation for designing future studies to investigate potential synergistic or additive effects of combination therapies.
Introduction
Renzapride is a gastrointestinal prokinetic agent with a dual mechanism of action: it is a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor. This profile suggests its potential to accelerate gastrointestinal transit and alleviate symptoms associated with disorders like constipation-predominant irritable bowel syndrome (IBS-C). The theoretical basis for combining Renzapride with other prokinetic agents, such as the 5-HT4 agonist prucalopride (B966) or the 5-HT4 agonist and D2 antagonist mosapride, lies in the potential for synergistic effects on gastrointestinal motility or the ability to target different aspects of gastrointestinal dysfunction. However, any such combination would require rigorous investigation to establish its safety and efficacy profile.
Pharmacological Profile of Renzapride and Other Prokinetics
| Drug | Mechanism of Action | Primary Indication(s) | Common Dosage(s) in Clinical Trials |
| This compound | 5-HT4 Receptor Agonist, 5-HT3 Receptor Antagonist | IBS-C | 1 mg, 2 mg, 4 mg daily[1] |
| Prucalopride | Selective 5-HT4 Receptor Agonist | Chronic Idiopathic Constipation (CIC) | 2 mg, 4 mg once daily[2] |
| Mosapride Citrate | Selective 5-HT4 Receptor Agonist | Functional Dyspepsia, Gastritis | 5 mg three times daily[3] |
Signaling Pathway of Renzapride
Caption: Renzapride's dual action on 5-HT4 and 5-HT3 receptors.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Renzapride) for the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist)[4].
-
Membrane Preparation: From guinea pig striatum or a cell line (e.g., HEK293) stably expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM serotonin).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Workflow:
Caption: Workflow for 5-HT4 receptor competitive binding assay.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the 5-HT4 receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific competitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Renzapride) for the 5-HT3 receptor.
Materials:
-
Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 antagonist).
-
Membrane Preparation: From a cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor[5].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron)[5].
-
Filtration Apparatus and Scintillation Counter (as in Protocol 1).
Procedure: The procedure is analogous to the 5-HT4 receptor binding assay, with the substitution of the 5-HT3-specific radioligand, membrane preparation, and non-specific competitor.
Clinical Evaluation Protocols
Objective: To quantitatively measure the effect of a prokinetic agent on gastric emptying, small bowel transit, and colonic transit.
Materials:
-
Standardized Meal: Low-fat, egg-white meal (e.g., 120g liquid egg whites, two slices of white bread, 30g strawberry jam, and 120 mL water)[6][7].
-
Radioisotope: 0.5-1.0 mCi of 99mTc sulfur colloid, mixed with the egg whites before cooking[6][7].
-
Gamma Camera: For scintigraphic imaging.
Workflow:
Caption: Standardized workflow for a gastric emptying scintigraphy study.
Procedure:
-
Patient Preparation: Patients should fast overnight. Medications that may affect gastrointestinal motility should be withheld for at least 48 hours prior to the study.
-
Meal Administration: The patient consumes the standardized meal labeled with 99mTc sulfur colloid within 10 minutes.
-
Imaging: Scintigraphic images (anterior and posterior views) are acquired immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-ingestion[6][7].
-
Data Analysis: The geometric mean of the counts in the stomach region is calculated for each time point and corrected for radioactive decay. The percentage of gastric retention is then determined relative to the time 0 counts.
Objective: To evaluate the effect of a prokinetic agent on colonic transit time.
Materials:
-
Radio-opaque Markers: Commercially available capsules containing a standardized number of markers (e.g., SITZMARKS® with 24 markers)[8][9].
-
X-ray Equipment.
Procedure:
-
Marker Ingestion: The patient swallows one capsule of radio-opaque markers on day 1[8].
-
Diet and Medication: Patients maintain their usual diet but should refrain from using laxatives or other medications that could significantly alter bowel function during the test period[1].
-
Abdominal X-ray: A plain abdominal X-ray is taken on day 5[8].
-
Data Analysis: The number and location of the retained markers are counted. Retention of more than 20% of the markers (e.g., >5 markers for a 24-marker capsule) on day 5 is generally considered indicative of delayed colonic transit[8]. The distribution of markers can also provide information on the type of transit delay (e.g., outlet obstruction vs. colonic inertia).
Objective: To evaluate the subjective efficacy of a prokinetic agent on constipation-related symptoms and quality of life.
Instruments:
-
Patient Assessment of Constipation-Symptoms (PAC-SYM): A 12-item questionnaire assessing the severity of abdominal, rectal, and stool symptoms on a 5-point Likert scale (0=absent to 4=very severe)[10][11].
-
Patient Assessment of Constipation-Quality of Life (PAC-QOL): A 28-item questionnaire evaluating the impact of constipation on worries and concerns, physical discomfort, psychosocial discomfort, and satisfaction[12][13].
Procedure:
-
Baseline Assessment: Patients complete the PAC-SYM and PAC-QOL questionnaires at the beginning of the study to establish a baseline.
-
Follow-up Assessments: The questionnaires are administered at regular intervals throughout the treatment period (e.g., weekly or at the end of the study).
-
Data Analysis: Changes in the total and subscale scores from baseline are calculated and compared between the treatment and placebo groups to assess treatment efficacy. A minimal important difference (MID) of approximately 1.0 point on the total PAC-SYM score is often considered clinically meaningful[10].
Future Directions for Combination Therapy Research
To investigate the potential of Renzapride in combination with other prokinetic agents, a stepwise research approach is recommended:
-
Preclinical In Vitro and In Vivo Studies:
-
Utilize in vitro models (e.g., isolated gut tissue preparations) to assess the combined effects on muscle contractility.
-
Employ animal models of constipation to evaluate the synergistic or additive effects on gastrointestinal transit and stool parameters.
-
Conduct pharmacokinetic studies in animals to identify any potential drug-drug interactions.
-
-
Phase I Clinical Trials in Healthy Volunteers:
-
Assess the safety, tolerability, and pharmacokinetic profile of the combination therapy.
-
Start with low doses of each agent and gradually escalate to determine the maximum tolerated dose.
-
-
Phase II and III Clinical Trials in the Target Patient Population (e.g., IBS-C):
-
Design randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of the combination therapy compared to each monotherapy and placebo.
-
Utilize the experimental protocols outlined above (scintigraphy, radio-opaque markers, and PROs) as primary and secondary endpoints.
-
By systematically applying these established methodologies, the therapeutic potential and safety of this compound in combination with other prokinetic agents can be thoroughly investigated.
References
- 1. henryford.com [henryford.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of the Patient Assessment of Constipation Quality of Life questionnaire | Semantic Scholar [semanticscholar.org]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 7. med.emory.edu [med.emory.edu]
- 8. sitzmarks.com [sitzmarks.com]
- 9. sitzmarks.com [sitzmarks.com]
- 10. The PAC‐SYM questionnaire for chronic constipation: defining the minimal important difference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Website [eprovide.mapi-trust.org]
- 12. Development and validation of the Patient Assessment of Constipation Quality of Life questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Novel Animal Model for Preclinical Evaluation of Renzapride Hydrochloride
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renzapride hydrochloride is a dual-action prokinetic agent, functioning as a full 5-HT4 receptor agonist and a partial 5-HT3 receptor antagonist.[1][2] This unique mechanism of action gives it the potential to treat gastrointestinal (GI) disorders involving both dysmotility and visceral hypersensitivity, such as irritable bowel syndrome with constipation (IBS-C) and gastroparesis.[1][3] Stimulation of 5-HT4 receptors in the gut enhances the release of acetylcholine (B1216132), promoting peristalsis, while antagonism of 5-HT3 receptors is associated with the modulation of visceral pain and anti-emetic effects.[1][4]
To comprehensively evaluate the dual therapeutic potential of Renzapride, a robust preclinical animal model is essential. This document outlines the development and application of a novel animal model in rodents that combines stress-induced visceral hypersensitivity with assessments of gastrointestinal motility. This model aims to mimic the complex pathophysiology of functional GI disorders, providing a platform to dissect the prokinetic and analgesic properties of this compound.
Materials and Methods
Animals
-
Species: Male Sprague-Dawley rats.
-
Age: Neonates (for maternal separation protocol) and adults (for subsequent testing).
-
Weight: Pups at postnatal day (PND) 2; Adult rats at 8-10 weeks of age.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be available ad libitum, except where fasting is required for specific procedures. All experimental protocols must be approved by the institution's Animal Care and Use Committee.
Experimental Design
Rats will be randomly assigned to the following experimental groups (n=8-10 per group):
-
Naïve Control: No maternal separation, treated with vehicle.
-
Stress Control: Subjected to neonatal maternal separation, treated with vehicle.
-
Renzapride Low Dose: Subjected to neonatal maternal separation, treated with a low dose of this compound.
-
Renzapride High Dose: Subjected to neonatal maternal separation, treated with a high dose of this compound.
-
Positive Control (Optional): Subjected to neonatal maternal separation, treated with a known prokinetic or analgesic agent.
Induction of Visceral Hypersensitivity: Neonatal Maternal Separation
A well-established method for inducing visceral hypersensitivity in rodents is the neonatal maternal separation model.[1][5]
-
Procedure: From PND 2 to 14, pups are separated from their dam for 3 hours daily.[1]
-
During the separation period, pups are placed in individual compartments in a temperature-controlled chamber (37 ± 0.5°C) to maintain body temperature.[6]
-
Control pups remain undisturbed with the dam.
-
Pups are weaned on PND 22.[5]
-
Behavioral and physiological testing is conducted on adult rats (8-10 weeks of age).
Drug Administration
-
Compound: this compound.
-
Vehicle: Sterile water or 0.5% methylcellulose.
-
Dosage: Based on previous rodent studies with similar compounds, suggested oral doses are in the range of 1-10 mg/kg.[7] Specific low and high doses should be determined based on pilot studies.
-
Route of Administration: Oral gavage.
-
Frequency: Administered once daily for a predetermined period (e.g., 7-14 days) before the commencement of motility and sensitivity testing.
Experimental Protocols
Assessment of Visceral Nociception: Visceral Motor Response (VMR) to Colorectal Distension (CRD)
This procedure measures visceral pain by quantifying the abdominal muscle response to colorectal distension.[8][9]
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant two Teflon-coated stainless steel wire electrodes into the external oblique abdominal musculature.[10]
-
Exteriorize the wires and secure them.
-
Allow a recovery period of at least 3-4 days before testing.
-
-
Experimental Procedure:
-
Habituate the conscious, restrained rat for 30 minutes.
-
Insert a flexible balloon catheter (e.g., 7 cm long) intra-anally into the descending colon.[9]
-
Secure the catheter to the tail.
-
Record baseline electromyography (EMG) activity.
-
Perform graded, phasic colorectal distensions at various pressures (e.g., 10, 20, 40, 60 mmHg), with each distension lasting 20 seconds and followed by a 4-minute rest period.[8]
-
-
Data Analysis:
-
The EMG signal is rectified and integrated.
-
The Visceral Motor Response (VMR) is quantified as the total area under the curve (AUC) of the EMG signal during distension, corrected for baseline activity.
-
A higher VMR indicates a greater pain response.
-
Assessment of Gastrointestinal Motility
This assay measures the rate at which a non-absorbable marker empties from the stomach.[4][11]
-
Preparation:
-
Fast rats overnight (approximately 18 hours) with free access to water.
-
Prepare a test meal containing a non-absorbable marker, such as 0.05% phenol (B47542) red in a 5% glucose solution.
-
-
Procedure:
-
Administer the final dose of Renzapride or vehicle.
-
After a specified time (e.g., 60 minutes), administer 1.5 mL of the phenol red test meal via oral gavage.
-
At a predetermined time point after the meal (e.g., 20 minutes), euthanize the animal by cervical dislocation.
-
Clamp the pylorus and cardia of the stomach and carefully resect the stomach.
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Add trichloroacetic acid to precipitate proteins and centrifuge the sample.
-
Add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the supernatant using a spectrophotometer at 560 nm.
-
-
Data Analysis:
-
A standard curve for phenol red is generated.
-
The amount of phenol red remaining in the stomach is calculated.
-
Gastric emptying is expressed as a percentage:
-
% Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0-minute control stomachs)) * 100
-
-
This method assesses the propulsive motility of the small intestine.
-
Preparation:
-
Fast rats for approximately 6-18 hours with free access to water.
-
Prepare a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia or methylcellulose).
-
-
Procedure:
-
Administer the final dose of Renzapride or vehicle.
-
After a specified time (e.g., 60 minutes), administer 1 mL of the charcoal meal via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the animal.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat and measure its total length.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
-
Data Analysis:
-
Intestinal transit is expressed as a percentage of the total length of the small intestine:
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100
-
-
Data Presentation
Table 1: Effect of this compound on Visceral Pain Threshold in a Rat Model of Visceral Hypersensitivity.
| Experimental Group | Dose (mg/kg) | VMR at 20 mmHg (AUC) | VMR at 40 mmHg (AUC) | VMR at 60 mmHg (AUC) |
|---|---|---|---|---|
| Naïve Control | Vehicle | |||
| Stress Control | Vehicle | |||
| Renzapride Low Dose | (Specify Dose) |
| Renzapride High Dose | (Specify Dose) | | | |
Table 2: Effect of this compound on Gastric Emptying.
| Experimental Group | Dose (mg/kg) | Gastric Emptying (%) |
|---|---|---|
| Naïve Control | Vehicle | |
| Stress Control | Vehicle | |
| Renzapride Low Dose | (Specify Dose) |
| Renzapride High Dose | (Specify Dose) | |
Table 3: Effect of this compound on Small Intestinal Transit.
| Experimental Group | Dose (mg/kg) | Intestinal Transit (%) |
|---|---|---|
| Naïve Control | Vehicle | |
| Stress Control | Vehicle | |
| Renzapride Low Dose | (Specify Dose) |
| Renzapride High Dose | (Specify Dose) | |
Visualization
Caption: Experimental workflow for the this compound animal model.
Caption: Renzapride's dual mechanism of action in the enteric nervous system.
Caption: Setup for Visceral Motor Response (VMR) to Colorectal Distension (CRD).
References
- 1. mdpi.com [mdpi.com]
- 2. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric motility and mucosal ulcerogenic responses induced by prokinetic drugs in rats under prostaglandin-deficient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Renzapride Hydrochloride Analogs
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride is a gastrointestinal prokinetic agent characterized by a unique dual mechanism of action: it acts as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[1][2][3][4] This combination of activities makes it effective in modulating gut motility and reducing nausea.[1][5] The development of Renzapride analogs aims to optimize its therapeutic profile, potentially enhancing efficacy, selectivity, and safety.
High-throughput screening (HTS) is a critical methodology for efficiently evaluating large libraries of chemical analogs to identify promising lead candidates.[6][7] These application notes provide detailed protocols for two primary, HTS-compatible, cell-based assays designed to quantify the activity of Renzapride analogs at both the 5-HT4 and 5-HT3 receptors.
Section 1: Assay for 5-HT4 Receptor Agonist Activity
Principle of the Assay
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαs subunit.[8] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] This assay employs Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP levels. A fluorescently labeled cAMP tracer competes with the cAMP produced by the cells for binding to an anti-cAMP antibody. The HTRF signal is inversely proportional to the amount of intracellular cAMP, allowing for the quantification of 5-HT4 receptor activation by test compounds.
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ambrosehc.com [ambrosehc.com]
- 6. assaygenie.com [assaygenie.com]
- 7. High-throughput Screening - TDC [tdcommons.ai]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing Renzapride hydrochloride concentration in in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Renzapride hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
This compound is a substituted benzamide (B126) that acts as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor. Its activity is primarily mediated through these two receptors, leading to distinct downstream signaling events.
-
5-HT4 Receptor Agonism: Activation of the 5-HT4 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in various cellular processes, including smooth muscle relaxation and neuronal excitation.
-
5-HT3 Receptor Antagonism: By blocking the 5-HT3 receptor, a ligand-gated ion channel, Renzapride can inhibit the rapid influx of cations (primarily Na+ and K+) into the cell that is typically induced by serotonin. This action can modulate neuronal depolarization and neurotransmitter release.
Q2: What are the reported EC50 and IC50 values for this compound in different in vitro assays?
The potency of this compound can vary depending on the specific cell line, tissue preparation, and experimental conditions. Below is a summary of reported values:
| Receptor Target | Assay Type | Cell Line/Tissue | Potency (EC50/IC50) | Reference |
| 5-HT4 | cAMP Accumulation | HEK293 cells | ~18 nM (EC50) | |
| 5-HT4 | Reporter Gene Assay | CHO-K1 cells | ~25 nM (EC50) | |
| 5-HT3 | Radioligand Binding | Rat Brain Cortex | ~3 µM (IC50) | |
| 5-HT3 | Electrophysiology | N1E-115 cells | ~1.5 µM (IC50) |
Q3: What are some key considerations when preparing this compound for in vitro experiments?
This compound is generally soluble in aqueous solutions. However, for stock solutions, it is advisable to use dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution and stability. When preparing working solutions, it is crucial to perform serial dilutions in the appropriate cell culture medium or buffer to minimize the final DMSO concentration, which can be toxic to cells at higher levels (typically >0.5%).
Troubleshooting Guide
Issue 1: High variability or poor signal-to-noise ratio in my 5-HT4 receptor activation assay.
-
Possible Cause 1: Suboptimal Cell Health. Cells that are overgrown, have been passaged too many times, or are otherwise stressed may exhibit inconsistent responses.
-
Solution: Ensure cells are in the logarithmic growth phase and within a low passage number range. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Inconsistent Agonist Concentration. Improper mixing or dilution errors can lead to variable results.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Vortex thoroughly between each dilution step.
-
-
Possible Cause 3: Assay Timing. The kinetics of the cellular response can vary.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for maximal signal.
-
Issue 2: My cells are not responding to this compound, or the response is weaker than expected.
-
Possible Cause 1: Low Receptor Expression. The cell line you are using may not express the 5-HT4 receptor at a high enough level.
-
Solution: Verify receptor expression using techniques like qPCR or western blotting. Consider using a cell line known to have robust 5-HT4 receptor expression (e.g., HEK293 or CHO cells stably transfected with the receptor).
-
-
Possible Cause 2: Compound Degradation. this compound may have degraded due to improper storage.
-
Solution: Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions regularly.
-
-
Possible Cause 3: Presence of Antagonists in Serum. Components in fetal bovine serum (FBS) can sometimes interfere with receptor signaling.
-
Solution: Try reducing the serum concentration or performing the assay in a serum-free medium for the duration of the experiment.
-
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for 5-HT4 Receptor Activation
This protocol outlines a general procedure for measuring the agonistic activity of this compound at the 5-HT4 receptor in a cell-based assay.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT4 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of this compound at various concentrations (prepared in stimulation buffer) to the wells. Include a positive control (e.g., serotonin) and a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Follow the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: 5-HT4 Receptor Agonist Signaling Pathway.
Caption: Workflow for an In Vitro cAMP Assay.
Troubleshooting Renzapride hydrochloride solubility issues in buffers
For researchers, scientists, and drug development professionals working with Renzapride (B52152) hydrochloride, achieving consistent and optimal solubility in experimental buffers is critical for reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Renzapride hydrochloride in aqueous buffers?
A1: Direct quantitative solubility data for this compound in common aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris buffer is not extensively published. However, existing research indicates its usability in these systems for various assays. For instance, studies have successfully utilized this compound in phosphate (B84403) buffer at pH 7.4 for metabolism assays and in Tris-HCl buffer at pH 7.4 for radioligand binding studies. This suggests that while it may not have high aqueous solubility, it is soluble enough for these applications at typical concentrations.
Q2: I am observing precipitation when dissolving this compound in my buffer. What are the common causes?
A2: Precipitation of this compound can be attributed to several factors:
-
Concentration Exceeding Solubility Limit: The desired concentration may be higher than the intrinsic solubility of the compound in the specific buffer and pH.
-
pH of the Buffer: As a hydrochloride salt, Renzapride's solubility is expected to be pH-dependent. Solubility is generally higher at acidic pH and may decrease as the pH approaches the compound's pKa.
-
Buffer Composition: The ionic strength and specific ions in the buffer can influence solubility. The "common ion effect" can decrease the solubility of a hydrochloride salt in buffers containing a high concentration of chloride ions.
-
Temperature: Solubility is temperature-dependent. Dissolution may be less efficient at lower temperatures.
-
Compound Purity and Form: The specific salt form, hydrate (B1144303) state, or presence of impurities can affect solubility. A crystalline form, for example, may have different solubility characteristics than an amorphous form.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several techniques can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the buffer can increase the solubility of this basic compound. However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: For stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are effective. A product data sheet indicates that Renzapride (free base) is soluble in DMSO at 25 mg/mL with the aid of ultrasonication.[1] For working solutions, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological assay.
-
Heating and Sonication: Gently warming the solution and using an ultrasonic bath can aid in the dissolution process.[2] Care should be taken to avoid degradation of the compound at high temperatures.
-
Use of Solubilizing Agents: For in vivo studies, formulations including agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) have been used to improve solubility.[2][3]
Q4: Are there any pre-formulated solvent systems recommended for Renzapride?
A4: Yes, for in vivo studies, a common formulation involves a multi-component solvent system. One such protocol for Renzapride (free base) is:
-
Prepare a stock solution in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline. This method has been reported to yield a clear solution at a concentration of ≥ 2.5 mg/mL.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Dissolution | Concentration exceeds solubility limit in the chosen buffer. | - Try dissolving a smaller amount of the compound. - Prepare a higher concentration stock solution in DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is low. |
| pH of the buffer is too high. | - Attempt dissolution in a buffer with a lower pH (e.g., pH 5.0-6.5). - If the experimental pH is fixed, consider using a minimal amount of acid (e.g., HCl) to aid initial dissolution before final pH adjustment of the solution. | |
| Slow dissolution rate. | - Gently warm the solution while stirring. - Use an ultrasonic bath to provide mechanical energy for dissolution.[2] | |
| Precipitation Over Time (in solution) | Compound is not stable in the solution at the storage temperature. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C as recommended.[1] - Evaluate the stability of your working solution over your experimental timeframe. |
| Change in pH or temperature during storage. | - Ensure buffers are properly prepared and stored to maintain a stable pH. - Avoid repeated freeze-thaw cycles of stock solutions. | |
| Inconsistent Results Between Experiments | Variability in solution preparation. | - Standardize your dissolution protocol, including solvent/buffer source, pH, temperature, and mixing time. - Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. |
| Degradation of the compound. | - Protect stock solutions from light if the compound is light-sensitive. - Use high-purity solvents and buffers. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Renzapride and its hydrochloride salt.
| Compound Form | Solvent/Buffer | Solubility | Observations/Method | Reference |
| Renzapride (Free Base) | DMSO | 25 mg/mL (77.20 mM) | Requires ultrasonication. | [1] |
| Renzapride (Free Base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.72 mM) | Clear solution; suitable for in vivo use. | [2][3] |
| Renzapride (Free Base) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.72 mM) | Suspended solution; requires ultrasonication. | [2][3] |
| Renzapride (Free Base) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.72 mM) | Clear solution. | [3] |
| This compound Hydrate (Form II) | 1% water in ethanol | 9.0 mg/mL | Crystalline form solubility. | [4] |
| This compound Hydrate (Form II) | 5% water in ethanol | 17.5 mg/mL | Crystalline form solubility. | [4] |
| This compound Hydrate (Form II) | 10% water in ethanol | 21.2 mg/mL | Crystalline form solubility. | [4] |
| This compound Hydrate (Form II) | 1% water in Isopropyl Alcohol (IPA) | 1.1 mg/mL | Crystalline form solubility. | [4] |
| This compound Hydrate (Form II) | 5% water in IPA | 1.7 mg/mL | Crystalline form solubility. | [4] |
Experimental Protocols
Protocol 1: Preparation of Renzapride Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Renzapride (free base) for subsequent dilution into aqueous buffers.
Materials:
-
Renzapride (free base) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Renzapride powder and place it into a sterile vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved, resulting in a clear solution. This may take several minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for In Vivo Oral Administration
Objective: To prepare a clear solution of Renzapride (free base) suitable for oral gavage in animal studies.
Materials:
-
Renzapride (free base)
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Renzapride in DMSO (e.g., 25 mg/mL as per Protocol 1).
-
In a sterile conical tube, add the components in the following order, vortexing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the Renzapride in DMSO stock solution
-
50 µL of Tween-80
-
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final Renzapride concentration of 2.5 mg/mL.
-
Ensure the final solution is clear and homogenous before administration.
Visualizing Experimental Workflows and Relationships
Renzapride Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound solubility issues.
Factors Influencing this compound Solubility
Caption: Key factors that affect the solubility of this compound.
References
Renzapride hydrochloride experimental artifacts and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts and challenges when working with renzapride (B52152) hydrochloride. The information is intended to help researchers obtain reliable and reproducible results in their in vitro and in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of renzapride?
Renzapride is a dual-action prokinetic agent. It functions as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] Its prokinetic effects on the gastrointestinal (GI) tract are primarily attributed to its 5-HT4 receptor agonism, which appears to be the dominant effect in vivo.[2]
Q2: What are the known off-target binding sites for renzapride?
In addition to its primary targets, renzapride has been shown to have inhibitory properties at the 5-HT2B receptor and some affinity for 5-HT2A and 5-HT2C receptors.[1][3] It is important to consider these off-target effects when designing experiments and interpreting data, especially in systems where these receptors are expressed.
Q3: What is the metabolic profile of renzapride?
Renzapride is metabolized to a limited extent by human liver microsomes.[1][3] The primary metabolite, renzapride N-oxide, has a significantly weaker affinity for 5-HT receptors compared to the parent compound.[1][3] Renzapride does not significantly inhibit major cytochrome P450 (CYP) enzymes at clinically relevant concentrations, suggesting a low potential for drug-drug interactions at the metabolic level.[3]
Q4: What are the common adverse effects observed in clinical trials that might be relevant for preclinical in vivo studies?
The most frequently reported adverse effect in clinical trials of renzapride is diarrhea.[4] This is a direct consequence of its prokinetic activity and is an important consideration when designing and interpreting animal studies, as it can be an expected pharmacological effect rather than a toxicological one.
Q5: What is the cardiovascular safety profile of renzapride?
Studies have shown that therapeutic doses of renzapride are unlikely to prolong cardiac action potentials or cause cardiac arrhythmias.[5] In vitro studies demonstrated that renzapride is a much weaker inhibitor of the human ether-a-go-go-related gene (hERG) channel compared to cisapride (B12094), another 5-HT4 agonist with known cardiac risks.[5]
II. Data Presentation
Table 1: Renzapride Hydrochloride Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) | Species | Reference |
| 5-HT3 | 17 nM | Human | [1][3] |
| 5-HT4 | 477 nM | Guinea-pig | [1][3] |
| 5-HT2B | Inhibitory properties identified | Not specified | [1][3] |
| 5-HT2A | Some affinity | Not specified | [1][3] |
| 5-HT2C | Some affinity | Not specified | [1][3] |
Table 2: this compound Solubility
| Solvent | Concentration | Observations | Reference |
| DMSO | 25 mg/mL (77.20 mM) | Requires sonication | Internal Data |
| In vivo formulation 1 | ≥ 2.5 mg/mL (7.72 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Internal Data |
| In vivo formulation 2 | 2.5 mg/mL (7.72 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline), requires sonication | Internal Data |
| In vivo formulation 3 | ≥ 2.5 mg/mL (7.72 mM) | 10% DMSO, 90% corn oil | Internal Data |
III. Troubleshooting Guides
In Vitro Experimental Artifacts and Mitigation
| Potential Artifact/Issue | Possible Causes | Recommended Mitigation Strategies |
| Unexpected Cellular Phenotype | Off-target effects due to renzapride's affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][3] | - Use cell lines with well-characterized serotonin receptor expression profiles.- Perform counter-screening assays using selective antagonists for 5-HT2A, 5-HT2B, and 5-HT2C receptors to isolate the 5-HT4 and 5-HT3 effects.- Consider using CRISPR/Cas9 to knock out potential off-target receptors in your cell model.[6] |
| High Variability in Functional Assays | - Vehicle effects (especially with DMSO at high concentrations).- Receptor desensitization or tachyphylaxis with prolonged agonist exposure. | - Always include a vehicle-only control group.- Keep the final DMSO concentration consistent across all wells and as low as possible.- Optimize incubation times to avoid prolonged exposure that could lead to receptor desensitization. |
| Poor Solubility in Aqueous Buffers | This compound has limited aqueous solubility. | - Prepare stock solutions in DMSO. [Internal Data]- For final assay conditions, ensure the final solvent concentration is low and does not precipitate the compound.- Test different buffer components and pH to improve solubility if necessary. |
| Inconsistent Binding Assay Results | - Non-specific binding of the radioligand.- Inappropriate incubation time or temperature. | - Use appropriate blockers for non-specific binding (e.g., a high concentration of an unlabeled ligand).- Optimize incubation time and temperature to ensure equilibrium is reached.- Ensure complete separation of bound and free radioligand during filtration. |
In Vivo Experimental Artifacts and Mitigation
| Potential Artifact/Issue | Possible Causes | Recommended Mitigation Strategies |
| Excessive Diarrhea or Dehydration in Animal Models | This is an expected pharmacological effect due to the prokinetic nature of renzapride (5-HT4 agonism).[4] | - Start with a dose-response study to find a dose that produces the desired prokinetic effect without causing excessive diarrhea.- Closely monitor animals for signs of dehydration and provide supportive care (e.g., subcutaneous fluids) as needed.- Consider the timing of administration and feeding schedules to minimize acute effects. |
| High Variability in Gastrointestinal Transit Measurements | - Stress induced by handling and gavage can alter GI motility.- Natural variations in food intake and defecation patterns. | - Acclimatize animals to handling and experimental procedures to reduce stress.[3]- Standardize feeding schedules and ensure consistent food and water intake.- Use non-invasive or automated methods for measuring GI transit where possible to minimize handling stress.[7][8] |
| Disconnect Between In Vitro Potency and In Vivo Efficacy | - Species differences in receptor pharmacology or metabolism.- Poor bioavailability or rapid clearance in the chosen animal model. | - Characterize the pharmacology of renzapride in the specific animal species being used.- Conduct pharmacokinetic studies in the chosen animal model to determine the exposure levels achieved with the administered dose.- Consider the dual action of renzapride (5-HT4 agonism and 5-HT3 antagonism) which can lead to complex in vivo effects on motility.[2] |
| Unexpected Behavioral or Physiological Changes | Potential for off-target effects in the central nervous system or other organ systems, although renzapride has a good cardiovascular safety profile.[5] | - Include a comprehensive panel of behavioral and physiological assessments in your study design.- If unexpected effects are observed, consider if they could be mediated by 5-HT2 receptors and use selective antagonists to investigate further. |
IV. Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Antagonism
Objective: To determine the binding affinity (Ki) of renzapride for the human 5-HT3 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Granisetron.
-
This compound.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of renzapride in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]granisetron (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: 10 µM Granisetron, [3H]granisetron, and cell membrane suspension.
-
Competitive Binding: Renzapride dilution, [3H]granisetron, and cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of renzapride and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay for 5-HT4 Receptor Agonism
Objective: To measure the ability of renzapride to stimulate cyclic AMP (cAMP) production via the 5-HT4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
This compound.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well plates.
Procedure:
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with stimulation buffer containing the PDE inhibitor.
-
Add varying concentrations of renzapride to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the renzapride concentration to generate a dose-response curve and determine the EC50.
V. Visualizations
Caption: Renzapride's dual signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cisapride and renzapride on gastrointestinal motility and plasma motilin concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Automated Sensitive Approach For Measuring Whole Gut Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Interpreting Voltage-Dependent hERG Block by Renzapride Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the voltage-dependent block of the hERG potassium channel by Renzapride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG liability of this compound?
A1: this compound is considered to have a low hERG liability. Preclinical studies have shown that it is a significantly weaker hERG channel blocker compared to cisapride (B12094), a structurally related compound that was withdrawn from the market due to cardiac safety concerns.[1] Clinical trials with Renzapride have shown no evidence of QTc prolongation at therapeutic and supratherapeutic doses, further supporting its favorable cardiac safety profile.[2]
Q2: How does the hERG blocking potency of Renzapride compare to Cisapride?
A2: Renzapride is considerably less potent in blocking hERG channels than cisapride. One study reported the IC50 for Renzapride to be 1.8 x 10⁻⁶ M, while the IC50 for cisapride was 2.4 x 10⁻⁷ M, indicating that cisapride is approximately 7.5 times more potent.[1]
Q3: Is the hERG block by Renzapride voltage-dependent?
A3: Yes, the block of hERG channels by Renzapride has been shown to be voltage-dependent.[1] This means that the potency of the block is influenced by the membrane potential.
Q4: What is the mechanism of voltage-dependent hERG block?
A4: Voltage-dependent hERG block typically occurs because the drug has a higher affinity for certain states of the channel that are favored at specific membrane potentials. Most hERG blockers, particularly those that are positively charged at physiological pH, access the binding site within the channel's inner cavity when the channel is in the open or inactivated state. These states are more prevalent at depolarized membrane potentials. Therefore, the blocking effect is often more pronounced at these potentials.
Q5: How should I design my voltage protocol to study the voltage-dependence of Renzapride block?
A5: To investigate the voltage-dependence of hERG block by Renzapride, you should use a voltage protocol that allows you to assess the block at a range of membrane potentials. A typical approach is to use a depolarizing pulse to a positive potential (e.g., +20 mV) to induce channel opening and inactivation, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the tail current. By varying the potential of the depolarizing pulse, you can assess the degree of block at different voltages.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | - Inconsistent voltage protocols between experiments.- Temperature fluctuations.- Rundown of hERG current over time.- Compound precipitation or adsorption to tubing. | - Use a standardized voltage protocol for all experiments.- Maintain a constant temperature (e.g., 37°C) using a temperature-controlled perfusion system.- Allow for a stable baseline recording before compound application and monitor vehicle controls for rundown. If rundown is significant, consider using perforated patch-clamp or including a rundown correction in your analysis.- Use low-binding tubing and ensure the compound is fully dissolved in the external solution. Visually inspect for any precipitation. |
| No observable hERG block with Renzapride | - Renzapride concentration is too low.- Poor quality cell expression of hERG channels.- Voltage protocol is not optimal for detecting block. | - Confirm the concentration of your Renzapride stock solution. Test a higher concentration range based on the reported IC50 of ~1.8 µM.[1]- Verify hERG expression and current density in your cell line using a potent, well-characterized hERG blocker (e.g., dofetilide (B1670870) or E-4031) as a positive control.- Ensure your voltage protocol includes a sufficiently long depolarizing step to allow for drug binding to the open/inactivated states. |
| Unexpected changes in current kinetics | - The compound may affect hERG channel gating in addition to blocking the pore. | - Carefully analyze the activation and inactivation kinetics of the hERG current in the presence of Renzapride. Compare these to control conditions to identify any gating modifications. |
| Difficulty achieving a stable seal | - Poor cell health.- Issues with the patch pipette or solutions. | - Ensure cells are healthy and not overgrown. Passage cells regularly.- Use freshly prepared and filtered solutions. Ensure the patch pipette has a smooth, fire-polished tip. |
Data Presentation
Table 1: Comparative hERG Blocking Potency of Renzapride and Cisapride
| Compound | IC50 (M) | Relative Potency (vs. Cisapride) | Voltage-Dependence |
| Renzapride | 1.8 x 10⁻⁶[1] | ~7.5-fold weaker | Yes[1] |
| Cisapride | 2.4 x 10⁻⁷[1] | 1 | Yes[1] |
Table 2: Illustrative Voltage-Dependent hERG Block by a Benzamide (Cisapride) *
| Depolarizing Pulse Potential (mV) | Approximate % Inhibition (at a fixed concentration) |
| -20 | Low |
| 0 | Moderate |
| +20 | High |
| +40 | Highest |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology to Determine Voltage-Dependent hERG Block
This protocol provides a general framework for assessing the voltage-dependent block of hERG channels by this compound using the whole-cell patch-clamp technique in a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture hERG-expressing cells under standard conditions.
-
For recording, plate cells on glass coverslips at a suitable density to allow for the isolation of single cells.
-
Use cells within 24-48 hours of plating.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate and temperature (e.g., 37°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on a single, healthy cell and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage protocol.
4. Voltage Protocol for Assessing Voltage-Dependence:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps of 1-2 seconds duration to a range of potentials (e.g., from -40 mV to +40 mV in 10 mV increments).
-
Following each depolarizing step, apply a repolarizing step to -50 mV for 2-4 seconds to record the hERG tail current.
-
Allow a sufficient interval between sweeps (e.g., 10-15 seconds) for the channel to fully recover from inactivation.
5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Measure the peak amplitude of the hERG tail current at -50 mV for each depolarizing step potential, both in the absence and presence of different drug concentrations.
-
Calculate the percentage of current inhibition at each concentration and for each test potential.
-
Construct concentration-response curves for different depolarizing potentials and fit the data to the Hill equation to determine the IC50 value at each potential.
Visualizations
References
Minimizing Renzapride hydrochloride off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with Renzapride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action compound that primarily functions as a potent full agonist for the serotonin (B10506) 5-HT4 receptor and an antagonist for the 5-HT3 receptor.[1] This dual mechanism contributes to its prokinetic effects in the gastrointestinal tract.
Q2: What are the known off-target effects of this compound?
Renzapride has been shown to have affinity for other serotonin receptors, which can lead to off-target effects. Specifically, it exhibits inhibitory properties at 5-HT2B receptors and also has some affinity for 5-HT2A and 5-HT2C receptors.[1][2]
Q3: How significant are the off-target binding affinities of Renzapride?
The binding affinities (Ki) of Renzapride for its on- and off-target receptors vary. While it has a high affinity for 5-HT3 and 5-HT4 receptors, its affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors is comparatively lower. The following table summarizes the known binding affinities.
Data Presentation: this compound Receptor Binding Profile
| Receptor Target | Binding Affinity (Ki) in nmol/L | Primary Action |
| On-Target | ||
| Human 5-HT3 | 17 | Antagonist |
| Guinea-pig 5-HT4 | 138–477 | Agonist |
| Off-Target | ||
| Human 5-HT2A | Modest micromolar affinity | Not fully characterized |
| Human 5-HT2B | 324 - 760 | Antagonist |
| Human 5-HT2C | Modest micromolar affinity | Not fully characterized |
Data compiled from studies on cloned human and guinea-pig receptors.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based functional assays.
-
Potential Cause 1: Off-target receptor activation.
-
Troubleshooting Step: At higher concentrations, Renzapride may engage its off-target receptors (5-HT2A, 5-HT2B, 5-HT2C), leading to confounding signaling events.
-
Solution:
-
Concentration-Response Curve: Perform a wide concentration-response curve to determine the EC50 for the on-target effect (e.g., cAMP production via 5-HT4). Use the lowest effective concentration that elicits a robust on-target response while minimizing off-target engagement.
-
Selective Antagonists: Co-incubate your cells with selective antagonists for the potential off-target receptors (e.g., a selective 5-HT2A antagonist). If the unexpected effect is diminished, it suggests an off-target interaction.
-
-
-
Potential Cause 2: Variable receptor expression in cell lines.
-
Troubleshooting Step: The cell line used may endogenously express one or more of the off-target receptors, leading to mixed signaling.
-
Solution:
-
Receptor Expression Profiling: Characterize your cell line to determine the expression levels of 5-HT4, 5-HT3, 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Use of Specific Cell Lines: If possible, use a cell line that is known to have low or no endogenous expression of the off-target receptors.
-
-
Issue 2: Difficulty differentiating between 5-HT4 agonist and 5-HT3 antagonist effects in vivo.
-
Potential Cause: The observed physiological effect could be a composite of both on-target activities.
-
Troubleshooting Step: Designing experiments to isolate the contribution of each receptor interaction.
-
Solution:
-
Selective Ligands: Use selective 5-HT4 agonists and 5-HT3 antagonists as positive controls to establish the signature physiological response for each receptor.
-
Knockout Models: If available, utilize animal models where either the 5-HT4 or 5-HT3 receptor has been genetically knocked out to isolate the effects of Renzapride on the remaining receptor.
-
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding buffer, radioligand (e.g., [3H]ketanserin), and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Competitive Binding: Binding buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
-
Incubation and Filtration:
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of Renzapride and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for On-Target 5-HT4 Receptor Activation (cAMP Accumulation)
Objective: To measure the potency (EC50) of this compound in activating the 5-HT4 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably expressing the human 5-HT4 receptor.
-
Seed cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound or a reference 5-HT4 agonist.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Measure the cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the log of the Renzapride concentration.
-
Calculate the EC50 value from the curve.[3]
-
Protocol 3: Functional Assay for Off-Target 5-HT2C Receptor Activation (Calcium Flux)
Objective: To assess the potential for this compound to activate the 5-HT2C receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Use a cell line (e.g., CHO) stably expressing the human 5-HT2C receptor.
-
Seed cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescence microplate reader with automated injection to measure baseline fluorescence.
-
Inject the Renzapride dilutions and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration.
-
Plot the change in fluorescence against the Renzapride concentration to determine if it elicits a calcium response.
-
Visualizations
Caption: Renzapride's on- and off-target signaling pathways.
References
Renzapride Hydrochloride Preclinical Bioavailability Enhancement: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Renzapride (B52152) hydrochloride in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and inconsistent plasma concentrations of Renzapride hydrochloride in our rodent models after oral gavage. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies. The primary suspects for a compound like this compound, a benzamide (B126) derivative, are poor aqueous solubility and/or limited membrane permeability. Here’s a step-by-step troubleshooting approach:
-
1. Confirm Physicochemical Properties:
-
Solubility: Experimentally determine the kinetic and thermodynamic solubility of your this compound batch in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). As a benzamide, it may exhibit pH-dependent solubility.
-
LogP/LogD: If not already known, determine the lipophilicity at physiological pH. This will help in understanding its potential for membrane permeation.
-
-
2. Evaluate Formulation Strategy:
-
A simple aqueous suspension may be inadequate. Consider the formulation strategies detailed in the troubleshooting guide below.
-
-
3. Assess Metabolic Stability:
-
While clinical data suggests Renzapride is not metabolized by cytochrome P450 enzymes and is primarily excreted renally, it is prudent to confirm its stability in the relevant preclinical species.[1] Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the species you are using (e.g., rat, mouse).[2] This will rule out extensive first-pass metabolism as a primary cause for low bioavailability.
-
Q2: What initial formulation strategies should we consider to enhance the oral absorption of this compound?
A2: For a compound with potential solubility limitations, several formulation strategies can be employed to improve bioavailability. The choice of strategy will depend on the specific physicochemical properties of this compound.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[3]
-
Micronization/Nanosizing: Techniques like milling or high-pressure homogenization can be effective.[3]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing Renzapride in a polymer matrix can maintain it in a higher-energy amorphous state, which improves its dissolution rate.[3]
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3] This can improve solubilization and absorption.
-
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can significantly enhance its aqueous solubility.[4]
Q3: Are there any known liabilities for drug-drug interactions with this compound that we should consider in our preclinical models?
A3: Based on available data, this compound has a low potential for metabolic drug-drug interactions. Studies have shown that it is not metabolized by the major cytochrome P450 (CYP) enzymes.[1][2] Furthermore, it does not significantly inhibit major CYP enzymes such as CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2E1, or CYP3A4.[2] The primary route of elimination is renal excretion.[1] This suggests that co-administered drugs that are substrates, inhibitors, or inducers of the CYP450 system are unlikely to affect the pharmacokinetics of Renzapride, and vice-versa.
Data Presentation: Illustrative Pharmacokinetic Parameters
The following table provides a hypothetical comparison of pharmacokinetic parameters for different this compound formulations in a rat model. This data is for illustrative purposes to demonstrate how to structure and present such findings.
| Formulation Type | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 10 | 150 ± 35 | 2.0 | 750 ± 180 | 100 (Reference) |
| Micronized Suspension | 10 | 225 ± 50 | 1.5 | 1350 ± 290 | 180 |
| SEDDS Formulation | 10 | 450 ± 90 | 1.0 | 3000 ± 550 | 400 |
| HP-β-Cyclodextrin Complex | 10 | 380 ± 75 | 1.0 | 2600 ± 480 | 347 |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of a Novel this compound Formulation in Rats
1. Objective: To determine and compare the pharmacokinetic profile of a novel this compound formulation (e.g., SEDDS) against a reference formulation (aqueous suspension) after oral administration in Sprague-Dawley rats.
2. Materials:
-
This compound
-
Formulation excipients (e.g., oil, surfactant, co-surfactant for SEDDS; 0.5% methylcellulose (B11928114) for suspension)
-
Male Sprague-Dawley rats (250-300g), fasted overnight
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Validated LC-MS/MS method for Renzapride quantification
3. Study Design:
-
Groups:
-
Group 1: this compound in aqueous suspension (10 mg/kg, p.o.) (n=5)
-
Group 2: this compound in SEDDS formulation (10 mg/kg, p.o.) (n=5)
-
Group 3: this compound in saline (1 mg/kg, i.v., via tail vein for bioavailability calculation) (n=5)
-
-
Acclimatization: Animals should be acclimated for at least one week prior to the study.[3]
4. Procedure:
-
Dosing:
-
Administer the respective formulations to each group. For oral groups, use a gavage needle. For the IV group, administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately transfer blood samples into EDTA-coated tubes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
5. Bioanalysis:
-
Quantify the concentration of Renzapride in plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and half-life (t₁/₂).
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Renzapride's dual mechanism of action.
Caption: Experimental workflow for formulation development.
References
- 1. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with Renzapride hydrochloride in long-term studies
Renzapride (B52152) Hydrochloride Technical Support Center
Disclaimer: Renzapride is an investigational compound, and its development was discontinued. The information provided here is synthesized from available preclinical and clinical research for scientific informational purposes only. It is not a guide for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is Renzapride hydrochloride?
This compound is an investigational drug candidate that acts as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] Its dual mechanism was intended to modulate gastrointestinal motility, and it was primarily studied for the treatment of constipation-predominant Irritable Bowel Syndrome (IBS-C).[1][3][4]
Q2: What is tachyphylaxis, and is it a concern with 5-HT4 receptor agonists?
Tachyphylaxis is a phenomenon where the response to a drug diminishes with repeated or continuous administration. It is a known consideration for G-protein coupled receptor (GPCR) agonists, including those for the 5-HT4 receptor.[5] The process can involve receptor phosphorylation, uncoupling from G-proteins, and receptor internalization, leading to a reduced cellular response over time.[5] While some 5-HT4 agonists have shown tachyphylaxis in certain tissues (e.g., pig atrium), this effect is not always universal and can be tissue-dependent.[6]
Q3: Is there direct evidence of tachyphylaxis with Renzapride in long-term studies?
Publicly available long-term clinical trial data for Renzapride do not specifically analyze or report on tachyphylaxis.[7][8] Meta-analyses of studies lasting up to 12 weeks have focused on overall efficacy and safety, noting a statistically non-significant but clinically relevant effect compared to placebo.[8] The lack of a clear decline in efficacy over these periods might suggest that tachyphylaxis was not a pronounced clinical issue within this timeframe, but it does not rule it out. Further dedicated preclinical or clinical studies would be required to definitively characterize the long-term tachyphylactic potential of Renzapride.
Q4: What is the primary signaling pathway activated by Renzapride?
As a 5-HT4 receptor agonist, Renzapride activates the Gs alpha-subunit of the G-protein complex. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[9][10][11] In enteric neurons, this pathway enhances the release of neurotransmitters like acetylcholine, which promotes gastrointestinal motility.[9][11]
Troubleshooting Experimental Issues
Issue 1: Diminished in vitro response to Renzapride upon repeated application.
If you observe a decreasing response (e.g., reduced cAMP production or diminished tissue contractility) in your experimental model after successive Renzapride administrations, you may be observing tachyphylaxis.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and concentration of your Renzapride stock solution.
-
Washout Period: Implement a sufficient washout period between applications to allow for potential receptor resensitization. The duration of this period may need to be determined empirically.
-
Investigate Molecular Mechanisms: Assess the potential involvement of G-protein coupled receptor kinases (GRKs) and β-arrestin, which are key mediators of rapid GPCR desensitization.[5][12] This can be done using specific inhibitors or siRNA knockdown if the cell model allows.
-
Receptor Expression: Quantify 5-HT4 receptor expression on the cell surface before and after prolonged exposure to Renzapride to determine if receptor internalization or downregulation is occurring.
Issue 2: High variability in efficacy data in animal models of GI motility.
Variability in prokinetic response can arise from multiple factors unrelated to tachyphylaxis.
Troubleshooting Steps:
-
Pharmacokinetics: Renzapride has a reported plasma half-life of approximately 10 hours in humans.[13] Ensure your dosing schedule is appropriate for maintaining therapeutic concentrations in your animal model.
-
Model-Specific Factors: The expression and function of 5-HT4 receptors can vary between species and even different regions of the GI tract.[6] Characterize the 5-HT4 receptor expression in your model system.
-
Diet and Microbiome: The diet and gut microbiome of experimental animals can significantly influence gastrointestinal transit times and may impact the response to prokinetic agents. Standardize these conditions across all experimental groups.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Renzapride.
Table 1: Receptor Binding Affinity of Renzapride
| Receptor Target | Species/System | Affinity (Ki) Value | Reference |
|---|---|---|---|
| 5-HT3 | Human | 17 nM | [1][2] |
| 5-HT4 | Guinea Pig | 477 nM |[1][2] |
Table 2: Efficacy of Renzapride in Clinical Trials for IBS-C
| Study Duration | Dosage | Primary Outcome | Relative Risk (RR) vs. Placebo (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| > 5 weeks | 4 mg/day | Clinical Efficacy | 1.16 (0.98–1.37) | 0.08 | [8] |
| ≤ 5 weeks | 4 mg/day | Clinical Efficacy | 1.20 (0.97–1.48) | 0.1 |[8] |
Table 3: Effect of Renzapride on Gastrointestinal Transit
| Parameter | Placebo | Renzapride (4 mg/day) | P-value (Dose Response) | Reference |
|---|---|---|---|---|
| Ascending Colon Emptying t1/2 | 17.5 hours (median) | 5.0 hours (median) | 0.019 | [13] |
| Overall GI Transit Time | 2.9 +/- 1.6 days | 1.9 +/- 1.6 days (at 2mg b.d.) | 0.024 |[14] |
Experimental Protocols & Visualizations
Protocol 1: Assessing Tachyphylaxis via In Vitro cAMP Assay
This protocol outlines a method to quantify tachyphylaxis of the 5-HT4 receptor in response to Renzapride using a cell-based cAMP assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT4 receptor.
-
Initial Stimulation (Control): Treat a set of cells with vehicle (e.g., 0.1% DMSO) for a defined pre-treatment period (e.g., 4 hours). Following this, stimulate the cells with a concentration range of Renzapride for 15 minutes.
-
Desensitization: Treat a parallel set of cells with a fixed concentration of Renzapride (e.g., 1 µM) for the same pre-treatment period (4 hours) to induce desensitization.
-
Washout: Thoroughly wash all cell sets with serum-free media (e.g., 5 washes over 30 minutes) to remove the pre-treatment compound.
-
Re-stimulation: Re-challenge both the control and desensitized cell sets with a concentration range of Renzapride for 15 minutes.
-
Quantification: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate concentration-response curves for both control and desensitized groups. Tachyphylaxis is quantified by comparing the Emax (maximal response) and EC50 (potency) values between the two curves. A significant reduction in Emax in the desensitized group indicates tachyphylaxis.
Workflow for quantifying Renzapride-induced tachyphylaxis.
Signaling Pathway & Desensitization Mechanism
Renzapride binding to the 5-HT4 receptor initiates a canonical Gs-protein signaling cascade. However, prolonged agonism can trigger desensitization pathways, primarily mediated by GRKs and β-arrestin, which uncouple the receptor from its G-protein and target it for internalization.
Renzapride's 5-HT4R signaling and potential desensitization.
Troubleshooting Logic Diagram
This decision tree provides a logical workflow for investigating an unexpected loss of Renzapride efficacy in a long-term experiment.
Decision tree for troubleshooting loss of Renzapride efficacy.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride hydrochloride stability issues in different solvent systems
Welcome to the technical support center for Renzapride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used to dissolve this compound for in vitro and in vivo studies?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A stock solution of Renzapride at a concentration of 25 mg/mL can be prepared in DMSO with the aid of ultrasonic treatment to ensure complete dissolution.
For in vivo studies, multi-component solvent systems are often employed to ensure biocompatibility and solubility. Here are a few examples of solvent systems that have been used:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil.
Q2: I am observing a new peak in my chromatogram after storing my this compound solution. Is this a degradation product?
It is possible that you are observing a degradation product. However, it is important to distinguish between degradation products and metabolites if you are working with biological systems. One known metabolite of Renzapride is Renzapride N-oxide. Studies have shown that the formation of Renzapride N-oxide is a result of metabolism by liver microsomes and not due to chemical or thermal degradation[1].
To determine if the new peak is a degradation product, you should perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the samples by a stability-indicating HPLC method. If the peak appears or increases under these stress conditions, it is likely a degradation product.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively reported in the available literature, based on the chemical structure of benzamide (B126) derivatives, several degradation pathways can be anticipated. Benzamides can be susceptible to hydrolysis of the amide bond under both acidic and basic conditions. Oxidation of the molecule is also a potential degradation pathway.
For instance, studies on other benzamide compounds like Batanopride Hydrochloride have shown that degradation can occur via intramolecular cyclization in acidic media and cleavage of the C-O alkyl ether bond in alkaline media[2]. Another related compound, Cinitapride (B124281), has been shown to be susceptible to oxidative degradation[3][4].
Q4: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating HPLC method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To develop such a method, you will need to:
-
Select an appropriate column and mobile phase: A reverse-phase C18 column is a common choice for the analysis of small molecule drugs like Renzapride. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Optimize the chromatographic conditions: Adjust the mobile phase composition, pH, flow rate, and column temperature to achieve good separation between the parent drug and all degradation products.
-
Validate the method: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | The solubility limit has been exceeded. | - Use sonication or gentle heating to aid dissolution.- Consider using a different solvent system with higher solubilizing capacity, such as those listed in Q1 for in vivo studies. |
| Unexpected peaks in the chromatogram | - Contamination of the solvent or glassware.- Formation of degradation products.- Presence of impurities in the this compound sample. | - Use high-purity solvents and thoroughly clean all glassware.- Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).- Obtain a certificate of analysis for your this compound to check for known impurities. |
| Loss of this compound concentration over time | The compound is degrading in the chosen solvent system. | - Store the solution at a lower temperature (e.g., -20°C or -80°C) and protect it from light.- Evaluate the stability of this compound in different solvent systems to find a more suitable one.- Prepare fresh solutions before each experiment. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase pH.- Column degradation.- Interference from excipients or other components in the sample matrix. | - Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.- Use a new or different type of HPLC column.- Develop a sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a suitable HPLC method (see below for a starting method).
4. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to monitor peak purity.
-
Injection Volume: 10 µL
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway and Logical Relationships
The stability of a drug substance like this compound is influenced by several factors. The following diagram illustrates the logical relationship between these factors and the potential for degradation.
Caption: Factors influencing the degradation of this compound.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor translation from in vitro to in vivo Renzapride hydrochloride efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the translation of in vitro efficacy of Renzapride (B52152) hydrochloride to in vivo models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of Renzapride hydrochloride.
Question 1: Why am I observing potent in vitro 5-HT4 receptor agonism but weak or inconsistent prokinetic effects in my in vivo animal model?
Possible Causes and Solutions:
-
Species-Specific Differences in 5-HT4 Receptor Pharmacology: There can be significant variations in the pharmacology and physiology of the 5-HT4 receptor across different species.[1][2] The binding affinity and functional potency of Renzapride may differ between the species used for your in vitro assays (e.g., human cloned receptors, guinea pig tissue) and your in vivo model (e.g., rat, mouse).
-
Recommendation: Whenever possible, use in vitro assays derived from the same species as your in vivo model to establish a more direct correlation. If using human receptors in vitro, consider that the preclinical animal model may not fully recapitulate the human response.
-
-
Poor Oral Bioavailability: The physicochemical properties of this compound, a substituted benzamide, and various physiological factors can limit its absorption from the gastrointestinal tract.[3][4]
-
Recommendation: Conduct pharmacokinetic studies in your animal model to determine the plasma concentration of Renzapride after oral administration. If bioavailability is low, consider formulation strategies to enhance solubility and absorption.
-
-
First-Pass Metabolism: Renzapride may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug that reaches the target receptors.[5]
-
Recommendation: Investigate the metabolic stability of Renzapride in liver microsomes from your chosen animal species. If first-pass metabolism is high, consider alternative routes of administration for initial efficacy studies to bypass this effect.
-
-
Complex Mechanism of Action: Renzapride is a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[5] The 5-HT3 receptor antagonism can, in some contexts, inhibit gastrointestinal motility, potentially counteracting the prokinetic effects of 5-HT4 receptor agonism.[6][7]
-
Recommendation: To dissect the contribution of each receptor, consider co-administration of a selective 5-HT4 antagonist or a selective 5-HT3 agonist in your in vivo experiments.
-
-
Inappropriate In Vivo Model or Endpoint: The chosen animal model of gastrointestinal dysmotility may not be responsive to 5-HT4 receptor agonism, or the selected endpoint (e.g., gastric emptying of a liquid meal) may not be the most sensitive measure of Renzapride's effect.
Question 2: My in vivo gastric emptying or colonic transit data shows high variability between animals. How can I reduce this variability?
Possible Causes and Solutions:
-
Animal Stress: Handling and experimental procedures can induce stress in animals, which is known to affect gastrointestinal motility.
-
Recommendation: Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently. For gastric emptying studies, consider training animals to voluntarily consume the test meal to minimize stress.
-
-
Anesthesia: Anesthetics can significantly alter gastrointestinal motility.
-
Recommendation: Whenever feasible, conduct studies in conscious animals. If anesthesia is necessary, choose an anesthetic with minimal impact on gastrointestinal function and ensure the depth and duration of anesthesia are consistent across all animals.[10]
-
-
Diet and Fasting Period: The composition of the diet and the duration of the fasting period prior to the experiment can influence baseline gastrointestinal transit rates.
-
Recommendation: Standardize the diet and fasting period for all animals. Ensure free access to water during fasting.
-
-
Circadian Rhythm: Gastrointestinal motility exhibits a circadian rhythm.
-
Recommendation: Conduct experiments at the same time of day for all animals to minimize variability due to circadian fluctuations.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a dual-action compound that acts as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the serotonin 5-HT3 receptor.[5] Its prokinetic effects on the gastrointestinal tract are primarily attributed to its 5-HT4 receptor agonism, which is believed to enhance the release of acetylcholine, a key neurotransmitter in promoting gut motility.[11]
What are the known in vitro binding affinities and functional potencies of Renzapride?
In vitro studies have shown that Renzapride has a high affinity for human 5-HT3 receptors and a moderate affinity for 5-HT4 receptors.[5][12]
What are the reported in vivo effects of Renzapride on gastrointestinal motility?
In clinical studies, Renzapride has been shown to accelerate colonic transit in patients with constipation-predominant irritable bowel syndrome (IBS-C).[8][9][13] It has also been observed to reduce the lag phase of solid gastric emptying in patients with diabetic gastroparesis.[14]
Data Presentation
Table 1: In Vitro Profile of this compound
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | 5-HT3 | Human (cloned) | 17 nM | [5] |
| 5-HT4 | Guinea Pig | 477 nM | [5] | |
| 5-HT4 | Human (cloned) | 115 nM | [12] | |
| Functional Potency (EC50) | 5-HT4 (Relaxation) | Rat (Oesophagus) | ~501 nM (pEC50 = 6.3) | [12] |
Table 2: In Vivo Efficacy of this compound in Humans
| Indication | Parameter | Dose | Effect | Reference |
| Diabetic Gastroparesis | Solid Gastric Emptying (Lag Phase) | 0.5, 1.0, 2.0 mg | Reduced by 20-26 min (P < 0.01) | [14] |
| IBS-C | Ascending Colon Half-Emptying Time | 4 mg/day | 5.0 hours (vs. 17.5 hours for placebo) | [8][13] |
| IBS-C | Overall GI Transit Time | 4 mg/day (2 mg b.d.) | Reduced to 1.9 days (vs. 2.9 days for placebo) | [9] |
Experimental Protocols
Protocol 1: In Vitro 5-HT4 Receptor Functional Assay (cAMP Measurement)
Objective: To determine the functional potency (EC50) of this compound at the human 5-HT4 receptor by measuring its ability to stimulate cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
5-HT (Serotonin) as a reference agonist.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP detection kit (e.g., HTRF®, AlphaScreen™, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the HEK293-h5-HT4 cells according to standard protocols.
-
Cell Plating: On the day of the assay, harvest the cells and resuspend them in assay buffer. Dispense the cell suspension into the 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 0.5% DMSO. Also, prepare a serial dilution of 5-HT as a positive control.
-
Compound Addition: Add the diluted compounds to the appropriate wells. Include wells with assay buffer and DMSO as a vehicle control.
-
Stimulation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[15][16]
-
Data Analysis: Plot the cAMP response against the logarithm of the Renzapride concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Solid Gastric Emptying Study in Rats (Scintigraphy)
Objective: To evaluate the effect of this compound on the rate of solid gastric emptying in rats using a non-invasive scintigraphy method.
Materials:
-
Male Wistar rats (250-300g).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Test meal: Solid meal (e.g., ground chow mixed with a binding agent) labeled with ⁹⁹ᵐTc-sulfur colloid.
-
Animal gamma camera or a clinical gamma camera with a pinhole collimator.
-
Anesthesia (if required, use with caution due to effects on motility).
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment and acclimatize them to handling and the experimental setup.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Dosing: Administer this compound or vehicle orally by gavage at a predetermined time before the test meal.
-
Test Meal Administration: Allow the rats to voluntarily consume the ⁹⁹ᵐTc-labeled solid test meal.
-
Imaging: Immediately after meal consumption, place the conscious or lightly anesthetized rat in the imaging chamber. Acquire sequential images of the stomach region using the gamma camera at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: Draw a region of interest (ROI) around the stomach in each image. Correct the counts for radioactive decay. Calculate the percentage of the meal remaining in the stomach at each time point relative to the initial counts at time 0. Plot the gastric retention percentage against time and calculate the half-emptying time (T₅₀).
Visualizations
Caption: Renzapride's 5-HT4 receptor agonist signaling pathway.
Caption: Workflow for investigating in vitro-in vivo discrepancies.
References
- 1. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 5. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Renzapride hydrochloride assay variability and reproducibility challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the analysis of Renzapride hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the variability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a gastrointestinal prokinetic agent. Its mechanism of action is dual: it acts as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1] This dual action is intended to enhance gastrointestinal motility and reduce nausea.
Q2: What are the common analytical methods for the quantification of this compound?
The most common analytical method for the quantification of this compound in pharmaceutical preparations and biological matrices is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. Additionally, for studying its interaction with serotonin receptors, researchers may use receptor binding assays and functional cell-based assays.
Q3: What is the main metabolite of Renzapride and is it pharmacologically active?
The primary metabolite of Renzapride is Renzapride N-oxide.[1] In vitro studies have shown that this metabolite has a significantly weaker affinity for 5-HT receptors compared to the parent compound and is unlikely to contribute significantly to the therapeutic effects of Renzapride.[1]
Q4: Are there any known stability issues with this compound?
While specific forced degradation studies on this compound are not extensively published, compounds of the benzamide (B126) class can be susceptible to degradation under certain stress conditions. For instance, similar compounds have shown lability in acidic and oxidative conditions. It is crucial to perform forced degradation studies to identify potential degradation products and develop a stability-indicating assay method.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis of this compound using HPLC and receptor binding/functional assays.
High-Performance Liquid Chromatography (HPLC) Assay
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptoms: Asymmetrical peaks in the chromatogram, which can affect accurate integration and quantification.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Renzapride, being a benzamide, may have basic properties leading to interactions with residual silanols on the HPLC column. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a competing base, like triethylamine, to the mobile phase can also mitigate this. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent, or if the problem persists, replace the column. |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal. Adjust the pH to ensure the analyte is fully ionized or unionized. Optimize the organic solvent-to-buffer ratio. |
Issue 2: Inconsistent Retention Times
-
Symptoms: The time at which the Renzapride peak elutes from the column varies between injections.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction | Fluctuations in the pump flow rate can cause retention time shifts. Check for leaks in the pump, and ensure proper solvent degassing. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can affect retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
Issue 3: Ghost Peaks or Baseline Noise
-
Symptoms: Extraneous peaks in the chromatogram or an unstable baseline, which can interfere with the detection and quantification of Renzapride.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Use high-purity solvents and reagents. Filter the mobile phase before use. Flush the HPLC system to remove any contaminants. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Sample Matrix Effects | When analyzing biological samples, endogenous components can co-elute and cause interference. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
| Detector Issues | An unstable detector lamp or a dirty flow cell can cause baseline noise. Allow the lamp to warm up sufficiently and clean the flow cell if necessary. |
5-HT Receptor Binding and Functional Assays
Issue 1: High Non-Specific Binding in Receptor Binding Assays
-
Symptoms: The radioligand binds to components other than the 5-HT receptor, leading to a high background signal and reduced assay sensitivity.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking Agents | Optimize the concentration and type of blocking agent (e.g., bovine serum albumin) in the assay buffer. |
| Inadequate Washing Steps | Increase the number of wash steps and ensure the use of ice-cold wash buffer to efficiently remove unbound radioligand. |
| Radioligand Quality | Ensure the radioligand is not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Filter Plate Issues | Pre-soak the filter plates with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding to the filter material. |
Issue 2: Low Signal-to-Noise Ratio in Functional Assays (e.g., cAMP or Calcium Mobilization Assays)
-
Symptoms: A weak response upon stimulation with Renzapride, making it difficult to obtain reliable and reproducible data.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy, not over-confluent, and within a consistent passage number. Perform a cell viability assay. |
| Low Receptor Expression | Use a cell line with a high and stable expression of the 5-HT4 receptor. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration range for Renzapride. |
| Assay Reagent Issues | Ensure all assay reagents are properly prepared and within their expiration dates. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for Renzapride and its N-oxide metabolite and can be adapted for stability studies.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: Synergi, RP, 4 μm, 250 x 4.6 mm internal diameter.
-
Mobile Phase:
-
A: 10 mmol/L Ammonium acetate, pH 4.0
-
B: 100% Acetonitrile
-
-
Gradient: Linear gradient of 95% A for 5 minutes, then to 5% A over 10 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 270 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light exposure).
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Protocol 2: 5-HT4 Receptor Functional Assay (cAMP Measurement)
This is a general protocol for a cell-based functional assay to measure the agonist activity of Renzapride at the 5-HT4 receptor.
-
Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay Principle: Measurement of intracellular cyclic AMP (cAMP) accumulation upon receptor activation.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Renzapride's dual mechanism of action at 5-HT4 and 5-HT3 receptors.
Caption: A logical workflow for troubleshooting common HPLC assay issues.
References
Renzapride hydrochloride interference with common laboratory reagents
Welcome to the technical support center for renzapride (B52152) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between renzapride hydrochloride and common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzamide (B126) derivative investigated for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] Its therapeutic potential stems from its dual activity as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[3][4] It also exhibits some affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5]
Q2: Are there any known instances of this compound directly interfering with common laboratory assays?
Currently, there is a lack of published literature specifically documenting the direct analytical interference of this compound with common laboratory assays such as ELISAs, enzymatic assays (outside of metabolic enzyme studies), or colorimetric assays. The available research primarily focuses on its pharmacological and metabolic effects in vivo and in vitro.[5][6]
Q3: Could the chemical structure of this compound potentially cause cross-reactivity in immunoassays?
While not empirically documented, the potential for cross-reactivity in immunoassays exists for many small molecule drugs.[7][8][9] Renzapride's substituted benzamide structure could, hypothetically, be recognized by antibodies in assays targeting structurally similar molecules. This is a common cause of false-positive results in screening immunoassays.[8] Researchers should consider this possibility if unexpected immunoassay results are obtained in the presence of renzapride.
Q4: How might this compound affect the measurement of other analytes in a sample?
Beyond direct analytical interference, it's important to distinguish in vivo (biological) effects from in vitro (analytical) interference.[10][11] For instance, renzapride's pharmacological activity could alter the physiological levels of certain biomarkers, which would be a true biological effect rather than an assay artifact.
Q5: Does this compound interfere with cytochrome P450 (CYP) enzyme assays?
Renzapride has been studied for its potential to inhibit various cytochrome P450 enzymes. At concentrations consistent with clinical use, it does not significantly inhibit the major CYP drug-metabolizing enzymes.[5] However, at higher concentrations used in in vitro studies, some inhibition has been observed.[5] It is crucial for researchers conducting CYP inhibition assays to be aware of these concentration-dependent effects.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in an Immunoassay (e.g., ELISA)
Possible Cause: Potential cross-reactivity of this compound or its metabolites with the assay's antibodies.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the immunoassay kit's package insert or manufacturer for information on known cross-reactants.
-
Spike and Recovery Experiment: To test for interference, spike a known concentration of your analyte into a blank matrix with and without this compound. A significant deviation from the expected recovery in the presence of renzapride suggests interference.
-
Serial Dilution: Analyze a sample containing a high concentration of the analyte and this compound at several dilutions. Non-linear results upon dilution may indicate interference.
-
Use an Alternative Assay: If possible, re-measure the samples using a method with a different detection principle (e.g., mass spectrometry) that is less susceptible to cross-reactivity.
Issue 2: Altered Enzyme Activity in a Non-CYP Enzymatic Assay
Possible Cause: Direct inhibition or activation of the enzyme by this compound.
Troubleshooting Steps:
-
Enzyme Kinetics Analysis: Perform a kinetic study (e.g., Michaelis-Menten plot) in the presence and absence of this compound to determine if it acts as an inhibitor (competitive, non-competitive, etc.) or an activator.
-
Control Experiments: Run the assay with the substrate and this compound but without the enzyme to rule out any direct reaction between renzapride and the substrate or detection reagents.
-
Consult the Literature: Search for studies on the effects of benzamide compounds on the specific enzyme or enzyme family you are investigating.
Data on this compound and CYP Enzyme Inhibition
The following table summarizes the inhibitory effects of renzapride on various cytochrome P450 enzymes at different concentrations, based on in vitro studies with human liver microsomes.
| CYP Enzyme | Renzapride Concentration | Percent Inhibition (%) |
| CYP1A2 | 500 µmol/L | 11.7 |
| CYP2A6 | 200 µmol/L | 6.9 |
| CYP2C9 | 500 µmol/L | 58.1 |
| CYP2C19 | 500 µmol/L | 37.9 |
| CYP2D6 | 50 µmol/L | 54.4 |
| CYP2E1 | 2 µmol/L | 34.0 |
| CYP3A4 | 500 µmol/L | 16.4 |
Data sourced from an in vitro study using human liver microsomes.[5]
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassay Interference Testing
Objective: To determine if this compound interferes with the quantification of a target analyte in an immunoassay.
Materials:
-
Immunoassay kit for the target analyte
-
Blank matrix (e.g., drug-free serum or buffer)
-
Standard of the target analyte
-
This compound
-
Microplate reader and necessary laboratory equipment
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare three sets of samples in the blank matrix:
-
Set A (Control): Blank matrix spiked with a known concentration of the target analyte.
-
Set B (Test): Blank matrix spiked with the same concentration of the target analyte and this compound at the desired test concentration.
-
Set C (Renzapride Control): Blank matrix spiked only with this compound.
-
-
Run all three sets of samples in the immunoassay according to the manufacturer's instructions.
-
Calculate the recovery of the target analyte in Set B using the following formula: (Measured concentration in Set B - Measured concentration in Set C) / Known concentration in Set A * 100%
-
A recovery significantly outside the acceptable range (typically 80-120%) suggests interference.
Visualizations
Caption: Signaling pathway of Renzapride.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Renzapride - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 11. publications.ashp.org [publications.ashp.org]
Best practices for storing and handling Renzapride hydrochloride powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Renzapride (B52152) hydrochloride powder. It includes frequently asked questions, troubleshooting tips, and key experimental protocols.
Frequently Asked Questions (FAQs)
Storage & Stability
Q: How should I properly store Renzapride hydrochloride powder upon receipt? A: For optimal stability, this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.[1] For long-term storage (months to years), the powder should be kept at -20°C.[1][2][3]
Q: What is the expected shelf life of the powder? A: If stored correctly under the recommended long-term conditions (-20°C, dry, dark), this compound powder has a shelf life of over two years.[1] Another source suggests stability for up to 3 years at -20°C.[2][3]
Q: The powder was left at room temperature for a few days during shipping. Is it still viable? A: Yes. The compound is considered stable enough for a few weeks during ordinary shipping and customs processing at ambient temperatures.[1] However, for long-term viability, it should be transferred to the recommended storage conditions as soon as possible.
Q: How should I store stock solutions of this compound? A: The storage of stock solutions depends on the solvent and desired duration. For DMSO stock solutions, short-term storage (days to weeks) at 0 - 4°C is acceptable.[1] For longer-term storage, solutions can be kept at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Always store in tightly sealed containers.
Handling & Safety
Q: What personal protective equipment (PPE) should I use when handling the powder? A: Standard laboratory PPE should be worn. This includes a lab coat, safety glasses, and chemical-resistant gloves.[4] It is important to avoid dust formation and inhalation, so handling in a well-ventilated area or under an exhaust hood is recommended.[5]
Q: What should I do in case of a spill? A: In case of a spill, avoid generating dust. The powder should be picked up mechanically.[6] Ensure the area is cleaned thoroughly, and prevent the compound from entering sewers or surface water.[6]
Q: Are there any known chemical incompatibilities? A: Avoid strong acids, alkalis, and strong oxidizing or reducing agents, as they may react with this compound.[7]
Solubility & Solution Preparation
Q: What is the recommended solvent for creating a stock solution? A: this compound is soluble in DMSO.[1] A concentration of up to 25 mg/mL (77.20 mM) can be achieved in DMSO.[2]
Q: My compound is not dissolving completely in DMSO. What are the next steps? A: If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution.[2] It is also critical to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility.[2]
Q: I am preparing a formulation for an in vivo study and see precipitation. What can I do? A: For in vivo preparations, ensure solvents are added in the correct order as specified by the protocol. If precipitation occurs, gentle heating or sonication can help.[2] It is highly recommended that working solutions for in vivo experiments be prepared freshly and used on the same day to ensure stability and solubility.[2]
Data Presentation
Table 1: Storage Conditions Summary
| Form | Duration | Temperature | Conditions | Shelf Life |
| Powder | Short-term (days to weeks) | 0 - 4°C | Dry, Dark | - |
| Long-term (months to years) | -20°C | Dry, Dark | >2 years[1][2][3] | |
| In Solvent (e.g., DMSO) | Short-term (days to weeks) | 0 - 4°C | Sealed | - |
| Long-term (months) | -20°C | Sealed | 1 month[2][3] | |
| Long-term (months) | -80°C | Sealed | 6 months[2][3] |
Table 2: Solubility & Formulation Data
| Solvent / Formulation | Max Concentration | Resulting Solution | Notes |
| DMSO | 25 mg/mL (77.20 mM)[2] | Clear Solution | May require sonication; use anhydrous DMSO.[2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.72 mM)[2][3] | Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Formulation 2 | 2.5 mg/mL (7.72 mM)[2][3] | Suspended Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication. |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.72 mM)[2][3] | Clear Solution | 10% DMSO, 90% Corn Oil. |
Visual Guides & Workflows
Caption: Recommended workflow for handling this compound powder.
Caption: Simplified signaling pathway for Renzapride's mechanism of action.
Caption: Troubleshooting guide for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: The molecular weight of this compound is 360.28 g/mol .[1] To prepare a 10 mM stock solution, you will need 3.60 mg of powder per 1 mL of DMSO.
-
Weighing: In a well-ventilated area, accurately weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If insolubility is observed, use sonication or a warm water bath to facilitate dissolution as described in the troubleshooting guide.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][3]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is adapted from a standard formulation for achieving a clear solution.[2][3]
-
Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Solvent Preparation: Prepare the vehicle by mixing the following components in the specified volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dilution: For a final concentration of 1 mg/mL, add each solvent sequentially. Taking a 1 mL final volume as an example:
-
Start with 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Check: The final solution should be clear.
-
Administration: This formulation should be prepared fresh on the day of the experiment for optimal results.[2]
Protocol 3: General Radioligand Binding Assay Methodology
This protocol outlines the general steps for assessing the binding affinity of Renzapride at a specific receptor, based on described methodologies.[8]
-
Membrane Preparation: Prepare membranes from animal tissue or cell lines transfected with the cloned human receptor of interest (e.g., 5-HT3 or 5-HT4).
-
Incubation Setup: In a multi-well plate, combine the prepared membranes, a specific radiolabeled ligand with high affinity for the target receptor, and varying concentrations of this compound (or a control compound).
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Renzapride that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) to determine the compound's affinity for the receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. uniprix.com [uniprix.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Renzapride Hydrochloride Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Renzapride (B52152) hydrochloride. The information is designed to address specific issues that may be encountered during preclinical experiments involving different animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Renzapride hydrochloride?
This compound is a mixed serotonin (B10506) receptor ligand, acting as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.[1][2][3] This dual action results in prokinetic effects on the gastrointestinal (GI) tract, stimulating motility and transit.[1][3]
Q2: What are the known effects of Renzapride in common animal models?
In various animal models, Renzapride has demonstrated its prokinetic properties:
-
Dogs: It has been shown to reverse delayed solid and liquid meal emptying and stimulate gastroduodenal motility.[4][5][6]
-
Mice: It significantly increases the rate of gastric emptying of liquid meals.[4]
-
Rats: It exhibits gastrointestinal prokinetic activity and contracts the isolated esophagus, indicative of 5-HT4 receptor agonism.[1]
Q3: Are there established dosages for this compound in different animal species?
Yes, some studies have reported effective dosages in specific species. However, it is crucial to note that optimal dosage can vary based on the experimental model and the specific research question. The following table summarizes reported dosages.
Quantitative Data Summary
| Animal Species | Dosage | Route of Administration | Observed Effect | Reference |
| Dog | 100 µg/kg | Intravenous (i.v.) | Partial reversal of delayed solid and liquid meal emptying | [4][6] |
| Dog | 5 mg | Intravenous (i.v.) | Increased plasma motilin and gastroduodenal motility | [5] |
| Mouse | 0.5-1 mg/kg | Oral (p.o.) | Increased rate of liquid meal gastric emptying | [4] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in a new animal strain.
-
Possible Cause: Pharmacokinetic and pharmacodynamic profiles can differ between strains of the same species due to genetic variations affecting drug metabolism and receptor sensitivity.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any published studies that have used Renzapride or similar compounds in the specific strain you are using.
-
Dose-Response Study: If no specific data is available, it is highly recommended to perform a pilot dose-response study to determine the optimal effective dose in the new strain. Start with a lower dose based on what is known for other strains or species and titrate upwards.
-
Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Renzapride in the new strain. This can provide valuable insights into necessary dosage adjustments.
-
Issue 2: How to extrapolate a starting dose for a species not listed in the table?
-
Possible Cause: Lack of direct experimental data for a specific species.
-
Troubleshooting Steps:
-
Allometric Scaling: A common method for extrapolating drug doses between species is allometric scaling, which is based on the body surface area.[7][8] This method is generally more accurate than simple weight-based (mg/kg) conversions because it accounts for differences in metabolic rates.[8]
-
Consult Guidelines: Refer to regulatory guidelines (e.g., from the FDA or EMA) on interspecies dose conversion for preclinical studies. These documents provide standardized methods and formulas for calculating the Human Equivalent Dose (HED) from animal data, which can be adapted for animal-to-animal dose extrapolation.
-
Pharmacokinetically Guided Approach: If pharmacokinetic data (like clearance and volume of distribution) is available for the new species and a reference species, a more sophisticated dose calculation can be performed to achieve a similar target exposure.[7][9]
-
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Mice
-
Animals: Fast mice (e.g., C57BL/6, 30-45g) overnight with free access to water.
-
Drug Administration: Administer this compound (0.5-1 mg/kg) or vehicle (e.g., saline) orally (p.o.) via gavage.
-
Test Meal: After a specified pretreatment time (e.g., 30 minutes), administer a non-absorbable marker mixed with a liquid meal (e.g., 51Cr-labeled sodium chromate (B82759) in a nutrient broth).
-
Sample Collection: At a predetermined time point (e.g., 20 minutes) after the test meal, euthanize the animals.
-
Analysis: Carefully clamp the pylorus and cardia, and remove the stomach. The amount of marker remaining in the stomach is quantified to determine the rate of gastric emptying.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Dosage Adjustment in a New Animal Strain
Caption: Workflow for adjusting Renzapride dosage.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Effect of cisapride and renzapride on gastrointestinal motility and plasma motilin concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Semantic Scholar [semanticscholar.org]
How to control for Renzapride hydrochloride's partial 5-HT3 antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Renzapride (B52152) hydrochloride in their experiments. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address challenges related to its dual mechanism of action as a full 5-HT4 receptor agonist and a partial 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Renzapride hydrochloride?
This compound is a dual-action compound that functions as a full agonist at the serotonin (B10506) 5-HT4 receptor and a partial agonist/antagonist at the 5-HT3 receptor.[1][2] Its prokinetic effects on gastrointestinal motility are primarily attributed to its 5-HT4 receptor agonism, which promotes the release of acetylcholine.[3] The 5-HT3 receptor antagonism contributes to its anti-emetic properties.[3]
Q2: How can Renzapride be a partial agonist and an antagonist at the 5-HT3 receptor?
A partial agonist binds to a receptor and elicits a response that is weaker than that of a full agonist.[4][5] When a partial agonist with low intrinsic activity is co-administered with a full agonist (like serotonin), it competes for the same binding site and can reduce the overall response, thus acting as an antagonist.[5] In most physiological systems where endogenous serotonin is present, Renzapride's partial agonism at the 5-HT3 receptor results in a net antagonistic effect.
Q3: What are the known binding affinities of Renzapride for 5-HT3 and 5-HT4 receptors?
Radioligand binding studies have determined the following binding affinities (Ki) for Renzapride:
| Receptor Target | Species | Ki Value (nM) |
| 5-HT3 | Human | 17 |
| 5-HT4 | Guinea-pig | 477 |
Data sourced from pharmacological studies on Renzapride.[6]
Q4: Are there cell lines that endogenously express both 5-HT3 and 5-HT4 receptors?
Yes, the human colon adenocarcinoma cell line, HT29, has been shown to express both 5-HT3 and 5-HT4 receptors, making it a potentially suitable model for studying the dual effects of Renzapride.[7][8][9]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on its dual pharmacology.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or weak prokinetic (5-HT4-mediated) effect. | 1. 5-HT3 Partial Agonism Interference: In systems with high 5-HT3 receptor expression, the partial agonist effect of Renzapride at these receptors might be counteracting the desired 5-HT4-mediated response. 2. Low 5-HT4 Receptor Expression: The experimental model may not express sufficient levels of the 5-HT4 receptor. | 1. Co-administration with a selective 5-HT3 antagonist: Use a potent and selective 5-HT3 antagonist (e.g., Ondansetron, Granisetron) to completely block the 5-HT3 receptors and isolate the 5-HT4 agonist effect. 2. Confirm Receptor Expression: Use techniques like qPCR or Western blot to verify the expression levels of both 5-HT4 and 5-HT3 receptors in your experimental model.[10] |
| Inconsistent results in functional assays. | 1. Variable Endogenous Serotonin Levels: Fluctuations in endogenous serotonin can alter the perceived effect of Renzapride at the 5-HT3 receptor. 2. Receptor Desensitization: Prolonged exposure to Renzapride may lead to desensitization of 5-HT4 or 5-HT3 receptors. | 1. Control for Endogenous Ligands: In in-vitro preparations, ensure thorough washout of tissues to remove endogenous serotonin. 2. Optimize Incubation Times: Conduct time-course experiments to determine the optimal incubation time that avoids receptor desensitization. |
| Difficulty in distinguishing between 5-HT4 agonism and 5-HT3 antagonism. | 1. Overlapping Downstream Signaling: The signaling pathways of 5-HT4 and 5-HT3 receptors may have convergent points in some cellular systems. 2. Non-selective Assay Readout: The chosen functional assay may not be specific enough to differentiate between the two receptor-mediated effects. | 1. Use of Selective Antagonists: Employ selective antagonists for each receptor in parallel experiments to dissect the individual contributions of 5-HT4 and 5-HT3 activation/blockade. 2. Choose Specific Functional Assays: Utilize assays that measure distinct downstream signals for each receptor (e.g., cAMP accumulation for 5-HT4, ion flux or membrane potential for 5-HT3). |
Experimental Protocols
Protocol 1: Characterization of Renzapride's Partial Agonist/Antagonist Activity at the 5-HT3 Receptor using a Calcium Flux Assay
Objective: To determine the intrinsic activity (Emax) and potency (EC50/IC50) of Renzapride at the human 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound.
-
Full 5-HT3 agonist (e.g., Serotonin or 2-Methyl-5-HT).
-
Selective 5-HT3 antagonist (e.g., Ondansetron).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293-5HT3A cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 1-hour incubation).
-
To Determine Agonist Activity:
-
Add increasing concentrations of Renzapride to the cells and measure the fluorescence kinetically using the FLIPR instrument.
-
In parallel wells, add a full 5-HT3 agonist to determine the maximal response.
-
Calculate the Emax of Renzapride relative to the full agonist.
-
-
To Determine Antagonist Activity:
-
Pre-incubate the cells with increasing concentrations of Renzapride for 15-30 minutes.
-
Add a concentration of the full 5-HT3 agonist that elicits a submaximal response (EC80).
-
Measure the fluorescence kinetically and calculate the IC50 of Renzapride.
-
Protocol 2: Isolating the 5-HT4 Agonist Effect of Renzapride in an Isolated Tissue Preparation
Objective: To measure the 5-HT4 receptor-mediated prokinetic effect of Renzapride while controlling for its 5-HT3 antagonism.
Materials:
-
Guinea pig ileum segment.
-
Organ bath system with isometric transducers.
-
Krebs-Henseleit solution.
-
This compound.
-
Selective 5-HT3 antagonist (e.g., Ondansetron).
-
Selective 5-HT4 antagonist (e.g., GR 113808).
-
Carbachol (for pre-contraction).
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension.
-
Control Response:
-
Pre-contract the tissue with a submaximal concentration of carbachol.
-
Construct a cumulative concentration-response curve for Renzapride to observe its relaxant (5-HT4-mediated) effect.
-
-
Isolating the 5-HT4 Effect:
-
In a separate experiment, pre-incubate the tissue with a selective 5-HT3 antagonist (e.g., 1 µM Ondansetron) for 30 minutes.
-
Repeat the cumulative concentration-response curve for Renzapride. This will isolate the 5-HT4-mediated response.
-
-
Confirmation with 5-HT4 Antagonist:
-
To confirm that the observed effect is 5-HT4-mediated, pre-incubate another tissue preparation with a selective 5-HT4 antagonist (e.g., 1 µM GR 113808) before adding Renzapride. This should abolish the relaxant effect.
-
Visualizations
Caption: Signaling pathways of Renzapride at 5-HT4 and 5-HT3 receptors.
Caption: Experimental workflow for characterizing Renzapride's dual activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of serotonin-3 receptor antagonist activity to gastric emptying and motor-stimulating actions of prokinetic drugs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial Agonism of 5-HT3 Receptors: A Novel Approach to the Symptomatic Treatment of IBS-D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT3, 5-HT4, and 5-HT-M receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating confounding factors in Renzapride hydrochloride clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors when designing clinical trials for Renzapride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a gastrointestinal prokinetic agent. Its primary mechanism of action is a dual-acting agonist of the 5-HT4 receptor and antagonist of the 5-HT3 receptor.[1][2][3] This dual action is intended to increase gastrointestinal motility and reduce nausea and vomiting.
Q2: What are the primary indications for which Renzapride has been investigated?
Renzapride has been investigated for several conditions related to gastrointestinal dysmotility, including:
-
Irritable Bowel Syndrome with Constipation (IBS-C)[4][5][6][7]
-
Diabetic Gastroparesis
-
Gastrointestinal symptoms in cystic fibrosis
Q3: What are the most significant confounding factors identified in previous Renzapride clinical trials?
The most prominent confounding factor in clinical trials of Renzapride, particularly for functional gastrointestinal disorders like IBS-C, is a high placebo response rate.[1][2][8][9][10][11] This can make it difficult to demonstrate a statistically significant therapeutic benefit of the drug over placebo. Other confounding factors include the heterogeneity of the patient population and the subjective nature of primary endpoints (e.g., abdominal pain, bloating).[12][13]
Q4: Why is the placebo response so high in functional gastrointestinal disorder trials?
The high placebo response in functional gastrointestinal disorder (FGID) trials is a well-documented phenomenon.[8][9][10][11] Several factors contribute to this, including:
-
The fluctuating nature of the conditions: Symptoms of FGIDs can vary in intensity over time, and periods of spontaneous improvement may be mistaken for a treatment effect.
-
Patient expectation and hope: The belief that a treatment will be effective can lead to a perceived improvement in symptoms.[8][14][15][16][17]
-
The therapeutic environment: The increased attention and care from healthcare professionals during a clinical trial can contribute to a positive response.[1][2]
Q5: What are some key considerations for primary endpoint selection in a Renzapride clinical trial?
Given the challenges of subjective endpoints, it is crucial to select well-defined and validated primary endpoints. For IBS-C, the FDA has recommended co-primary endpoints of improvement in abdominal pain and an increase in the frequency of spontaneous bowel movements.[12] Utilizing patient-reported outcome (PRO) measures that have been validated for the specific patient population is also critical.[6]
Troubleshooting Guides
Issue: High Placebo Response Obscuring Treatment Effect
Problem: The observed effect in the placebo group is unexpectedly high, making it difficult to demonstrate a statistically significant difference with the Renzapride group.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Placebo Run-in Period | A period before randomization where all eligible patients receive a placebo. Patients who show a significant improvement on placebo are excluded from the trial.[1][5][18] | 1. Screening Phase: Assess patients for eligibility based on inclusion/exclusion criteria. 2. Baseline Data Collection: Collect baseline data on primary and secondary endpoints for 2-4 weeks. 3. Placebo Run-in: Administer single-blind placebo to all patients for 2-4 weeks. 4. Response Assessment: Identify and exclude patients who meet a pre-defined threshold for placebo response (e.g., >30% improvement in abdominal pain). 5. Randomization: Randomize the remaining patients to Renzapride or placebo. |
| Patient Enrichment | Employing stringent inclusion/exclusion criteria to select a patient population more likely to respond to the drug and less likely to respond to placebo.[19] This can be based on biomarkers or specific clinical characteristics. | 1. Biomarker Screening: If a relevant biomarker is identified (e.g., related to serotonin (B10506) metabolism or receptor expression), screen patients for its presence. 2. Symptom Severity Threshold: Only include patients with a minimum baseline severity score for key symptoms (e.g., a certain number of days with abdominal pain per week). 3. Exclusion of Comorbidities: Exclude patients with certain psychological comorbidities (e.g., severe anxiety or depression) that may increase placebo response.[6] |
| Managing Patient Expectations | Implementing procedures to minimize the expectation of a positive outcome in all participants.[8][14][15][16][17] | 1. Neutral Communication: Train clinical staff to use neutral language when discussing the study and potential outcomes.[15] 2. Informed Consent: The informed consent process should clearly state that the study involves a placebo and that not all participants will receive the active drug.[14] 3. Standardized Interactions: Minimize variability in patient-investigator interactions across all sites. |
| Adaptive Trial Design | A trial design that allows for pre-specified modifications to the trial based on interim data analysis. This can include sample size re-estimation or dropping ineffective dose arms.[20] | 1. Pre-specified Interim Analyses: Define specific time points for interim analyses of efficacy and safety data. 2. Adaptation Rules: Establish clear rules for trial modifications based on the interim results (e.g., if the treatment effect is smaller than anticipated, the sample size can be increased). |
Issue: Inconsistent or Unreliable Measurement of Gastrointestinal Motility
Problem: The chosen method for assessing GI motility is producing variable or inconclusive results, making it difficult to determine the pharmacodynamic effect of Renzapride.
Troubleshooting Methodologies:
| Experimental Protocol | Description | Key Considerations |
| Gastric Emptying Scintigraphy | This is considered the gold standard for measuring gastric emptying. A radiolabeled meal is ingested, and a gamma camera tracks its movement out of the stomach. | Standardized Meal: Use a standardized, low-fat, egg-white meal to minimize variability. Imaging Protocol: Follow a standardized imaging protocol for acquisition times and patient positioning. |
| Wireless Motility Capsule | A non-invasive method where the patient swallows a capsule that measures pH, temperature, and pressure as it travels through the GI tract. This can provide data on gastric emptying, small bowel transit, and colonic transit times.[13] | Data Interpretation: Requires specialized software and trained personnel for accurate interpretation of the data. Patient Compliance: Ensure patients follow instructions regarding fasting and activity levels. |
| In Vitro Organ Bath Studies | Used in preclinical or translational studies to assess the direct effect of Renzapride on the contractility of isolated intestinal tissue.[21][22] | Tissue Viability: Ensure proper handling and maintenance of the tissue to maintain its physiological responsiveness. Concentration-Response Curves: Generate full concentration-response curves to determine the potency and efficacy of Renzapride. |
Visualizations
Renzapride's Dual Signaling Pathway
References
- 1. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pemsuite.org [pemsuite.org]
- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spg.pt [spg.pt]
- 7. researchgate.net [researchgate.net]
- 8. Managing Patient Expectations: What You Need To Know [welcomeware.live]
- 9. zanteris.com [zanteris.com]
- 10. Design of treatment trials for functional gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current issues on safety of prokinetics in critically ill patients with feed intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study design considerations for irritable bowel syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of Study design considerations for irritable bowel syndrome clinical trials | Annals of Gastroenterology [annalsgastro.gr]
- 14. antidote.me [antidote.me]
- 15. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wolterskluwer.com [wolterskluwer.com]
- 17. datacubed.com [datacubed.com]
- 18. Randomized clinical trials with run-in periods: frequency, characteristics and reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sapient.bio [sapient.bio]
- 20. mdpi.com [mdpi.com]
- 21. experts.umn.edu [experts.umn.edu]
- 22. Design of Treatment Trials for Functional Gastrointestinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Renzapride Hydrochloride vs. Cisapride: A Comparative Analysis of hERG Channel Affinity and Cardiac Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the affinity of renzapride (B52152) hydrochloride and cisapride (B12094) for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical factor in drug-induced cardiac arrhythmias, and understanding the differential effects of these two gastrointestinal prokinetic agents is paramount for preclinical safety assessment and drug development.
Executive Summary
Cisapride, a once widely used prokinetic agent, was withdrawn from many markets due to its high affinity for the hERG channel, leading to an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2] In contrast, renzapride hydrochloride, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, exhibits a significantly lower affinity for the hERG channel, suggesting a more favorable cardiac safety profile.[3][4][5] Experimental data consistently demonstrates that cisapride is a substantially more potent hERG channel blocker than renzapride.[3][4]
Quantitative Comparison of hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. A lower IC50 value indicates a higher affinity and greater inhibitory potential. The table below summarizes the IC50 values for renzapride and cisapride from various electrophysiological studies.
| Compound | IC50 (M) | Cell Line | Fold Difference (approx.) | Reference |
| Renzapride | 1.8 x 10-6 | COS-7 | [4] | |
| Cisapride | 2.4 x 10-7 | COS-7 | 7.5x more potent | [4] |
| Cisapride | 4.45 x 10-8 | Mammalian Cells | 40x more potent (vs. Renzapride) | [1] |
| Cisapride | 6.5 x 10-9 | HEK293 | 277x more potent (vs. Renzapride) | [6][7] |
| Cisapride | 1.8 x 10-8 | HEK293 | 100x more potent (vs. Renzapride) | [8] |
| Cisapride | 3.26 x 10-8 | HEK293 | 55x more potent (vs. Renzapride) | [9] |
Note: The fold difference is calculated based on the IC50 of renzapride from the first study and the respective cisapride IC50 values.
One study explicitly states that cisapride is a 1000-fold more potent inhibitor of hERG channels than renzapride.[3]
Experimental Protocols
The evaluation of hERG channel affinity for both renzapride and cisapride predominantly relies on the whole-cell patch-clamp electrophysiology technique . This "gold standard" method allows for the direct measurement of ion channel activity in living cells.[10][11]
General Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or COS-7 cells are stably transfected to express the hERG potassium channel.[1][4][10] These cells provide a reliable and consistent system for studying the effects of compounds on the channel.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed to record the potassium currents (IKr) flowing through the hERG channels.[4][9]
-
Voltage Clamp Protocol: A specific voltage clamp protocol is applied to the cells. This typically involves a depolarizing prepulse to activate and then inactivate the hERG channels, followed by a repolarizing step to measure the deactivating tail current. The amplitude of this tail current is used to quantify the extent of channel inhibition.[1][4]
-
Drug Application: The test compounds (renzapride or cisapride) are applied to the cells at various concentrations.
-
Data Analysis: The concentration-response relationship is determined by measuring the inhibition of the hERG current at each drug concentration. The IC50 value is then calculated by fitting the data to the Hill equation.[6]
Visualizing the Experimental Workflow and Clinical Implications
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing hERG channel affinity and the logical relationship between hERG affinity and cardiac arrhythmia risk.
Caption: Experimental workflow for determining hERG channel affinity.
Caption: hERG affinity and its link to cardiac arrhythmia risk.
Conclusion
The available experimental data unequivocally demonstrates that this compound has a significantly lower affinity for the hERG potassium channel compared to cisapride. This lower potency for hERG inhibition translates to a reduced risk of drug-induced QT prolongation and associated cardiac arrhythmias.[3][5][12] These findings underscore the importance of early and thorough in vitro cardiac safety profiling in drug development to identify and mitigate potential cardiotoxicity, as exemplified by the contrasting profiles of renzapride and cisapride.[13] For researchers and drug development professionals, the case of cisapride serves as a critical reminder of the potential for severe adverse effects stemming from off-target ion channel interactions, while renzapride represents a more promising candidate with an improved cardiac safety profile.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crispr-casy.com [crispr-casy.com]
- 3. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EndoLogic Announces FDA Accepts Cardiac Safety Trial for [globenewswire.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vicious LQT induced by a combination of factors different from hERG inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patientworthy.com [patientworthy.com]
- 13. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Efficacy Showdown: Renzapride Hydrochloride vs. Mosapride for Gastrointestinal Motility
For researchers, scientists, and drug development professionals, understanding the nuanced preclinical profiles of prokinetic agents is paramount for advancing the treatment of gastrointestinal motility disorders. This guide provides an objective comparison of two notable benzamide (B126) derivatives, renzapride (B52152) hydrochloride and mosapride (B1662829), focusing on their preclinical efficacy, receptor binding affinities, and mechanisms of action, supported by experimental data.
Renzapride, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, and mosapride, a selective 5-HT4 receptor agonist, both aim to enhance gastrointestinal (GI) motility.[1][2] Their distinct receptor interaction profiles, however, may translate to different efficacy and therapeutic applications. This guide synthesizes available preclinical data to illuminate these differences.
At a Glance: Key Preclinical Distinctions
| Feature | Renzapride Hydrochloride | Mosapride |
| Primary Mechanism | 5-HT4 Receptor Agonist / 5-HT3 Receptor Antagonist | Selective 5-HT4 Receptor Agonist[2] |
| 5-HT4 Receptor Affinity (Ki) | 115 - 477 nM (guinea pig)[3] | 84.2 nM (guinea pig)[4] |
| 5-HT3 Receptor Affinity (Ki) | 17 nM (human) | Weak affinity (IC50: 1,189 nM)[4] |
| Primary Preclinical Efficacy | Stimulation of gastroduodenal motility and reversal of delayed gastric emptying.[5][6] | Enhancement of upper GI motility, particularly antral contractions.[7] |
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies, providing a side-by-side comparison of the receptor binding affinities and effects on gastrointestinal motility for renzapride and mosapride.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species/Tissue | Affinity (Ki/IC50 in nM) | Reference |
| Renzapride | 5-HT4 | Guinea Pig | 115 / 477 | [3] |
| 5-HT3 | Human | 17 | ||
| Mosapride | 5-HT4 | Guinea Pig Ileum | 84.2 (Ki) | [4] |
| 5-HT3 | - | 1,189 (IC50) | [4] |
Table 2: Preclinical Efficacy on Gastrointestinal Motility
| Compound | Animal Model | Parameter Measured | Key Finding | Reference |
| Renzapride | Dog | Gastroduodenal Motility | 5 mg (i.v.) significantly increased antral and duodenal contractile activities. | [6] |
| Dog (Gastroparesis model) | Gastric Emptying (Solid & Liquid) | 100 µg/kg (i.v.) partially reversed delayed solid and liquid emptying. | [5] | |
| Mouse | Gastric Emptying (Liquid) | 0.5-1 mg/kg significantly increased the rate of emptying. | [3] | |
| Mosapride | Dog | Antral & Colonic Motility | 0.3-3 mg/kg (i.v.) stimulated antral motility without affecting colonic motility. | [7] |
| Guinea Pig | Gastric Emptying | Dispersible tablet showed a significantly higher gastric emptying rate 10 minutes after administration compared to ordinary tablets. | ||
| Guinea Pig | Colonic Motility | 3 - 30 mg/kg (intragastrically) significantly enhanced colonic motility. | [8] |
Mechanism of Action and Signaling Pathways
Both renzapride and mosapride exert their prokinetic effects primarily through the activation of 5-HT4 receptors located on enteric neurons. This activation stimulates the release of acetylcholine (B1216132) (ACh), which in turn induces smooth muscle contraction and enhances gastrointestinal motility. Renzapride's additional 5-HT3 receptor antagonism may contribute to its antiemetic properties and potentially modulate visceral sensitivity.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical studies cited in this guide.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki or IC50 values) of the test compounds for specific receptors.
-
General Procedure:
-
Membrane Preparation: Tissues (e.g., guinea pig ileum, human recombinant cells) expressing the target receptor are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the test compound (renzapride or mosapride).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[1][4]
-
In Vivo Gastrointestinal Motility Studies
-
Objective: To assess the effect of the test compounds on gastric emptying and intestinal transit in live animal models.
-
Gastric Emptying (Rodent Models):
-
Animal Preparation: Rodents (e.g., mice, rats) are fasted overnight.
-
Test Meal: A non-absorbable marker (e.g., phenol (B47542) red or radioisotope-labeled meal) is administered orally.[3]
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test meal.
-
Measurement: After a set time, the animal is euthanized, and the amount of marker remaining in the stomach is quantified. The gastric emptying rate is calculated as the percentage of the marker that has emptied from the stomach.
-
-
Gastrointestinal Motility (Dog Models):
-
Animal Preparation: Dogs are surgically implanted with force transducers on the serosal surfaces of the antrum, duodenum, and/or colon to measure contractile activity.[6][7]
-
Drug Administration: The test compound or vehicle is administered intravenously or orally.
-
Measurement: Contractile activity is recorded and analyzed for changes in frequency and amplitude.
-
Discussion and Conclusion
The preclinical data indicates that both renzapride and mosapride are effective in stimulating gastrointestinal motility, primarily through their agonist activity at 5-HT4 receptors. Mosapride demonstrates a higher and more selective affinity for the 5-HT4 receptor compared to renzapride.[4] In contrast, renzapride exhibits a potent antagonist activity at the 5-HT3 receptor, a feature that is significantly weaker in mosapride.[4]
This difference in receptor pharmacology suggests potentially distinct therapeutic advantages. Mosapride's selectivity for the 5-HT4 receptor may offer a focused prokinetic effect on the upper gastrointestinal tract.[7] Renzapride's dual action as a 5-HT4 agonist and 5-HT3 antagonist could provide a broader therapeutic benefit, not only by enhancing motility but also by addressing symptoms such as nausea and visceral hypersensitivity, which are often associated with motility disorders.
While direct head-to-head preclinical studies are limited, the available evidence suggests that both compounds are promising prokinetic agents. The choice between them for further development or as research tools may depend on the specific therapeutic target and the desired pharmacological profile. Further studies directly comparing these two agents in the same preclinical models would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 7. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mosapride citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Renzapride Hydrochloride vs. Prucalopride
This guide provides a detailed comparison of the mechanisms of action for two prokinetic agents, renzapride (B52152) hydrochloride and prucalopride (B966). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of gastrointestinal motility disorders.
Introduction
Renzapride and prucalopride are both selective serotonin (B10506) receptor agonists developed to treat gastrointestinal motility disorders, primarily those involving constipation. While they share a primary target, the 5-HT4 receptor, their broader pharmacological profiles differ, leading to distinct therapeutic and side-effect profiles. Renzapride has been investigated for constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis.[1][2][3] Prucalopride is approved for the treatment of chronic idiopathic constipation (CIC) in adults.[4][5][6]
Mechanism of Action
Renzapride Hydrochloride
Renzapride possesses a dual mechanism of action, functioning as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[7][8][9] It also exhibits antagonist activity at the 5-HT2B receptor and has some affinity for 5-HT2A and 5-HT2C receptors.[2][10]
-
5-HT4 Receptor Agonism: As a full agonist at the 5-HT4 receptor, renzapride stimulates the release of acetylcholine (B1216132) from enteric neurons.[7][9] This increase in acetylcholine enhances gastrointestinal peristalsis and motility, accelerating gastric emptying and colonic transit.[1][7]
-
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, renzapride can modulate visceral sensitivity and reduce symptoms such as nausea and vomiting, giving it antiemetic properties.[1][9] In fact, in vivo studies have suggested that its antiemetic activity is significantly more potent than that of cisapride (B12094).[1]
-
5-HT2B Receptor Antagonism: The antagonism of 5-HT2B receptors may also contribute to its overall effect on gastrointestinal function.[2][10]
Prucalopride
Prucalopride is a highly selective, high-affinity 5-HT4 receptor agonist.[11][12][13] Its selectivity for the 5-HT4 receptor is a key feature, distinguishing it from older, less selective 5-HT4 agonists like cisapride and tegaserod, which were associated with adverse cardiovascular events due to off-target receptor interactions.[11][12]
-
Selective 5-HT4 Receptor Agonism: Prucalopride's primary mechanism involves the stimulation of 5-HT4 receptors in the gastrointestinal tract.[5][14] This activation enhances cholinergic neurotransmission, leading to increased colonic motility, including high-amplitude propagating contractions (HAPCs), which are crucial for the mass movement of stool.[4][5][15] This results in an accelerated colonic transit time and facilitation of bowel movements.[4][15]
-
High Selectivity: Prucalopride has a very low affinity for other serotonin receptors, including 5-HT3, 5-HT2A, and 5-HT2B, as well as the hERG potassium channel, which is associated with cardiac arrhythmias.[11][15] This high selectivity contributes to its favorable safety profile.[11][12]
Signaling Pathways
Activation of the 5-HT4 receptor by both renzapride and prucalopride initiates a G-protein-coupled signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates ion channel activity and enhances the release of acetylcholine, promoting smooth muscle contraction and increased gastrointestinal motility. Renzapride's additional antagonism at the 5-HT3 receptor blocks the influx of cations through this ion channel, which can modulate neuronal excitability and reduce nausea.
Comparative Pharmacological Data
The following table summarizes the receptor binding affinities (Ki) for renzapride and prucalopride at various serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Renzapride Ki (nM) | Prucalopride Ki (nM) | Reference |
| Human 5-HT4a | - | 0.25 | [11][16] |
| Human 5-HT4b | - | 0.79 | [11][16] |
| Guinea-pig 5-HT4 | 477 | - | [7] |
| Human 5-HT3 | 17 | >10,000 | [7][15] |
| Human 5-HT2A | Moderate Affinity | >10,000 | [7][15] |
| Human 5-HT2B | Inhibitory Properties | >10,000 | [7][15] |
| Human 5-HT2C | Moderate Affinity | >10,000 | [7][15] |
Data presented are compiled from various sources and experimental conditions may differ.
Experimental Protocols
The characterization of compounds like renzapride and prucalopride involves a series of in vitro and in vivo experiments. A key in vitro experiment is the radioligand binding assay, which determines the affinity of a drug for a specific receptor.
Generalized Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity of a test compound for a specific serotonin receptor subtype.
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor of interest (e.g., 5-HT4a).
-
Harvest the cells and homogenize them in a suitable buffer to create a membrane preparation.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) to each well.
-
Add increasing concentrations of the unlabeled test compound (renzapride or prucalopride) to the wells.
-
To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and prucalopride are both effective prokinetic agents that primarily target the 5-HT4 receptor to enhance gastrointestinal motility. However, their mechanisms of action diverge significantly in their broader receptor activity. Prucalopride is a highly selective 5-HT4 receptor agonist, which contributes to its favorable safety profile, particularly concerning cardiovascular effects.[11][12][13] In contrast, renzapride exhibits a more complex pharmacology as a full 5-HT4 agonist, a 5-HT3 antagonist, and a 5-HT2B antagonist.[2][7][10] This dual action on 5-HT4 and 5-HT3 receptors gives renzapride the potential to not only improve motility but also to alleviate symptoms of nausea, making it a candidate for conditions like gastroparesis where both symptoms are prevalent.[1][9] The choice between these agents in a clinical or research setting would depend on the desired therapeutic effect and the importance of receptor selectivity.
References
- 1. EndoLogic | Media [endologicusa.com]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ambrosehc.com [ambrosehc.com]
- 9. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 10. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Renzapride Hydrochloride Enantiomers' Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of the enantiomers of Renzapride (B52152) hydrochloride. The information is supported by experimental data from in vitro studies to assist researchers and professionals in drug development in understanding the stereochemical pharmacology of this compound. Renzapride is a gastrointestinal prokinetic agent that acts as both a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist[1][2][3][4].
Comparative Pharmacological Profiles
In vitro studies reveal subtle differences in the potency of the (+) and (-) enantiomers of renzapride, although they are generally considered to have similar potency in in vivo settings[1]. The primary mechanism of action for renzapride's prokinetic effects is its agonist activity at 5-HT₄ receptors, while its antiemetic properties are attributed to its antagonist activity at 5-HT₃ receptors[1][5].
Radioligand binding studies have been conducted to determine the affinity of racemic renzapride and its individual enantiomers for various serotonin receptors. The inhibition constant (Ki), a measure of binding affinity, indicates that both enantiomers exhibit high affinity for human 5-HT₃ receptors and notable affinity for guinea-pig 5-HT₄ receptors[1]. The data suggests that there is no more than a twofold difference in potency between the enantiomers at the tested serotonin receptor sites[1].
Quantitative Data Summary
The following table summarizes the binding affinities (Ki in nmol/L) of racemic renzapride and its enantiomers for various serotonin receptors as determined by in vitro radioligand binding inhibition studies[1].
| Compound | Human 5-HT₃ | Guinea-pig 5-HT₄ | Human 5-HT₂B | Human 5-HT₂A | Human 5-HT₂C |
| Racemic (±)-Renzapride | 17 | 477 | 667 | >10,000 | >10,000 |
| (+)-Renzapride | 17 | 138 | 760 | >10,000 | >10,000 |
| (-)-Renzapride | 17 | 324 | 481 | >10,000 | >10,000 |
Experimental Protocols
Radioligand Binding Inhibition Studies
The determination of the binding affinity of renzapride and its enantiomers was performed using in vitro radioligand binding inhibition studies[1][2].
Objective: To measure the affinity of the test compounds (racemic renzapride, (+) and (-) enantiomers) for specific serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from either animal tissues or cell lines transfected with cloned human receptors that express the target serotonin receptor subtype (e.g., 5-HT₃, 5-HT₄, 5-HT₂A, 5-HT₂B, 5-HT₂C)[1][2].
-
Incubation: The prepared membranes were incubated with a specific radiolabeled ligand known to have high affinity for the target receptor[1][2].
-
Competitive Inhibition: Renzapride or one of its enantiomers was added to the incubation mixture at various concentrations to competitively inhibit the binding of the radiolabeled ligand to the receptor[1][2].
-
Separation and Measurement: After incubation, the mixture was filtered to separate the membranes (with bound ligand) from the unbound ligand. The amount of bound radioactivity was then measured by scintillation counting[1][2].
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity[1].
Signaling Pathways and Experimental Workflow
Signaling Pathways
Renzapride's pharmacological effects are mediated through its interaction with 5-HT₄ and 5-HT₃ receptors, which trigger distinct intracellular signaling pathways.
Caption: Signaling pathways of Renzapride at 5-HT₄ and 5-HT₃ receptors.
Experimental Workflow
The following diagram illustrates the workflow for the radioligand binding inhibition assay used to determine the potency of renzapride enantiomers.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ambrosehc.com [ambrosehc.com]
- 5. EndoLogic | Frequently Asked Questions [endologicusa.com]
Renzapride Hydrochloride in Canine Gastroparesis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Renzapride hydrochloride's efficacy in a canine gastroparesis model against other commonly used prokinetic agents: Cisapride (B12094), Metoclopramide, and Erythromycin (B1671065). The data presented is compiled from various preclinical studies to offer an objective overview of the therapeutic potential of these compounds.
Executive Summary
Gastroparesis, a disorder characterized by delayed gastric emptying, presents a significant clinical challenge in veterinary medicine. Prokinetic agents are the cornerstone of medical management. Renzapride, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has demonstrated efficacy in accelerating gastric emptying in a canine model of gastroparesis.[1] This guide provides a comparative analysis of Renzapride against established prokinetics, highlighting differences in their mechanisms of action and therapeutic effects on gastric motility.
Comparative Efficacy of Prokinetic Agents in Canine Gastroparesis Models
The following tables summarize the quantitative data on the effects of Renzapride, Cisapride, Metoclopramide, and Erythromycin on gastric emptying in dog models of gastroparesis. It is important to note that the data are derived from different studies using various models of gastroparesis, which should be considered when making direct comparisons.
Table 1: Effect of Renzapride on Gastric Emptying in a Clonidine-Induced Gastroparesis Dog Model
| Treatment | Gastric Emptying of Solids | Gastric Emptying of Liquids |
| Control (Clonidine-induced delay) | Delayed | Delayed |
| Renzapride (100 µg/kg IV) | Partially reversed the delay | Reversed the delay |
Source: Adapted from a study using an alpha 2-adrenergic agonist to induce gastroparesis in dogs.[1]
Table 2: Comparative Efficacy of Cisapride, Metoclopramide, and Erythromycin on Solid Gastric Emptying in a Post-Surgical (Roux-en-Y Antrectomy) Gastroparesis Dog Model
| Treatment | Mean Gastric Retention at 2 hours (%) |
| Saline Control | 73 ± 5 |
| Erythromycin (1 mg/kg IV) | 27 ± 6 |
| Erythromycin (3 mg/kg PO) | 39 ± 5 |
| Metoclopramide (0.6 mg/kg IV) | 64 ± 8 |
Source: Adapted from a study evaluating prokinetic effects in dogs after truncal vagotomy and Roux-Y antrectomy.[2]
Table 3: Effect of Cisapride on Gastric Emptying in a Clonidine-Induced Gastroparesis Dog Model
| Treatment | Solid Gastric Emptying | Liquid Gastric Emptying |
| Control (Clonidine-induced delay) | Delayed | Delayed |
| Cisapride (1 mg/kg) | Partially restored | Restored to normal range |
Source: Adapted from a comparative study of an erythromycin derivative and cisapride in dogs with clonidine-induced gastroparesis.[3]
Mechanisms of Action: Signaling Pathways
The prokinetic effects of these agents are mediated by distinct signaling pathways.
Renzapride Signaling Pathway
Renzapride acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[2][4][5]
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine (B1216132) (ACh), which in turn stimulates smooth muscle contraction and promotes gastric motility.[6]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors on enteric neurons can modulate gastrointestinal sensation and motility.[6]
Renzapride's dual action on 5-HT4 and 5-HT3 receptors.
Cisapride Signaling Pathway
Cisapride is primarily a 5-HT4 receptor agonist, enhancing acetylcholine release in the myenteric plexus.[6][7]
Cisapride's prokinetic effect via 5-HT4 receptor agonism.
Metoclopramide Signaling Pathway
Metoclopramide has a more complex mechanism, acting as a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist.[8][9][10] It also has some 5-HT3 antagonist properties.[9]
Metoclopramide's dual antagonism and agonism.
Erythromycin Signaling Pathway
Erythromycin, a macrolide antibiotic, acts as a motilin receptor agonist, mimicking the effects of the endogenous hormone motilin to stimulate gastrointestinal motility.[11][12][13][14]
Erythromycin's action as a motilin receptor agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for inducing gastroparesis in canine models as described in the cited literature.
Clonidine-Induced Gastroparesis Model
This pharmacological model utilizes an alpha 2-adrenergic agonist to temporarily inhibit gastrointestinal motility.
Experimental Workflow:
Workflow for the clonidine-induced gastroparesis model.
Protocol Details:
-
Animal Preparation: Healthy adult dogs are fasted overnight but allowed free access to water.
-
Induction of Gastroparesis: Clonidine, an alpha 2-adrenergic agonist, is administered subcutaneously at a dose of 3-30 µg/kg approximately 15 minutes before feeding to induce a delay in gastric emptying.[3]
-
Test Meal Administration: A standardized meal is given. For solid-phase emptying, the meal may be radiolabeled (e.g., with Technetium-99m sulfur colloid). For liquid-phase emptying, a non-absorbable marker (e.g., polyethylene (B3416737) glycol) can be included in the liquid component of the meal.[3]
-
Drug Administration: The prokinetic agent being tested (e.g., Renzapride, Cisapride) or a placebo is administered, typically intravenously or orally, at a specified time relative to the meal.[1][3]
-
Measurement of Gastric Emptying: Gastric emptying is assessed over a period of time (e.g., 2 hours) by measuring the amount of marker remaining in the stomach. This can be done through various techniques, including scintigraphy for radiolabeled meals or analysis of gastric content aspirated at set intervals.
Post-Surgical (Vagotomy and Roux-en-Y Antrectomy) Gastroparesis Model
This surgical model creates a more chronic state of delayed gastric emptying.
Experimental Workflow:
Workflow for the surgical gastroparesis model.
Protocol Details:
-
Surgical Procedure:
-
Truncal Vagotomy: The vagal nerve trunks are identified and transected to denervate the stomach, which impairs its ability to relax and contract properly.
-
Antrectomy: The antrum (the lower part of the stomach) is surgically removed.
-
Roux-en-Y Reconstruction: A gastrojejunostomy is created to reconnect the stomach to the small intestine.[2][15]
-
-
Post-operative Care and Recovery: Animals are allowed to recover from the surgery. This period is crucial for the stabilization of the gastroparetic state.
-
Gastric Emptying Studies:
-
Test Meal: A solid food meal labeled with a radionuclide is used to measure gastric emptying.[2]
-
Drug Administration: The test compounds (e.g., Erythromycin, Metoclopramide) or saline control are administered intravenously or orally before the test meal.[2]
-
Measurement: Gastric retention of the radiolabeled meal is measured at specific time points (e.g., 2 hours post-meal) using a gamma camera.[2]
-
Conclusion
This compound demonstrates prokinetic activity in a canine model of gastroparesis, effectively reversing the delay in liquid and partially reversing the delay in solid gastric emptying.[1] Its dual mechanism of action as a 5-HT4 agonist and 5-HT3 antagonist offers a unique pharmacological profile compared to other prokinetic agents. While direct comparative studies are limited, the available data suggests that Renzapride holds promise as a therapeutic agent for gastroparesis. Further research involving head-to-head comparisons with other prokinetics in standardized canine gastroparesis models is warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
- 1. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. yihuipharm.com [yihuipharm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metoclopramide for the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin accelerates gastric emptying by inducing antral contractions and improved gastroduodenal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacologic Treatment for Pediatric Gastroparesis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of erythromycin on gastric motility in controls and in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of erythromycin on gastric motility in controls and in diabetic gastroparesis. | Semantic Scholar [semanticscholar.org]
- 15. Does selective vagotomy prevent delayed gastric emptying and altered myoelectric activity following Roux-en-Y gastrojejunostomy? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Renzapride Hydrochloride and Other Therapies for Irritable Bowel Syndrome with Constipation (IBS-C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results of Renzapride (B52152) hydrochloride with other therapeutic alternatives for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). The information is compiled from publicly available clinical trial data and publications to support research and drug development efforts in this therapeutic area.
Mechanism of Action: A Diverse Approach to a Complex Condition
The treatment landscape for IBS-C is characterized by a variety of pharmacological approaches targeting different aspects of the disorder's pathophysiology. Renzapride and its comparators modulate gastrointestinal motility and secretion through distinct signaling pathways.
-
Renzapride: This investigational agent exhibits a dual mechanism of action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] Agonism of the 5-HT4 receptor is understood to stimulate colonic peristalsis, while antagonism of the 5-HT3 receptor may play a role in reducing visceral hypersensitivity and nausea.
-
Prucalopride (B966): A selective high-affinity 5-HT4 receptor agonist, Prucalopride primarily enhances colonic motility by stimulating the peristaltic reflex.
-
Tegaserod (B130379): This drug is a partial agonist of the 5-HT4 receptor, which also contributes to the stimulation of gastrointestinal motility and secretion.
-
Linaclotide (B608579) and Plecanatide (B610132): These agents are guanylate cyclase-C (GC-C) agonists. By activating the GC-C receptor on the luminal surface of the intestinal epithelium, they increase intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This leads to increased fluid secretion and accelerated intestinal transit.
Comparative Efficacy: A Review of Phase III Clinical Trial Data
The following tables summarize key efficacy endpoints from Phase III clinical trials of Renzapride and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, methodologies, and endpoint definitions.
Table 1: Efficacy in Improving Abdominal Pain
| Drug | Trial(s) | Primary Endpoint Definition | Treatment Arm | Placebo Arm | Absolute Difference |
| Renzapride | Lembo et al. (2010)[2] | Mean number of months with relief of overall IBS symptoms | 0.55-0.60 | 0.44 | 0.11-0.16 |
| Prucalopride | Yiannakou et al. (Phase 3 in men)[3][4] | Proportion of patients with ≥3 SCBMs/week | 37.9% | 17.7% | 20.2% |
| Tegaserod | Tack et al. (2005)[5] | Responder rate for relief of abdominal discomfort/pain (first treatment) | 31.3% | 22.1% | 9.2% |
| Linaclotide | Chey et al. (2012) (26-week trial)[2] | FDA endpoint responder rate (including ≥30% pain reduction) | 33.7% | 13.9% | 19.8% |
| Plecanatide | Brenner et al. (Two Phase 3 trials)[6][7] | Overall responder rate (including ≥30% pain reduction) | 21.5% - 30.2% | 14.2% - 17.8% | 7.3% - 12.4% |
Table 2: Efficacy in Improving Constipation
| Drug | Trial(s) | Primary Endpoint Definition | Treatment Arm | Placebo Arm | Absolute Difference |
| Renzapride | George et al. (2008)[8] | Statistically significant improvement in bowel movement frequency and stool consistency (4 mg/day) | - | - | - |
| Prucalopride | Quigley et al. (Phase 3)[3] | Proportion of patients with ≥3 SCBMs/week | 24% | 12% | 12% |
| Tegaserod | Tack et al. (2005)[5] | Statistically significant improvement in stool frequency and consistency | - | - | - |
| Linaclotide | Chey et al. (2012) (26-week trial)[2] | CSBM responder criterion of FDA endpoint | 47.6% | 22.6% | 25.0% |
| Plecanatide | Brenner et al. (Two Phase 3 trials)[6][7] | Increase of ≥1 CSBM/week from baseline for ≥6 of 12 weeks | - | - | - |
Safety and Tolerability Profile
The most commonly reported adverse events across these clinical trials are summarized below.
Table 3: Common Adverse Events (Incidence > Placebo)
| Drug | Most Common Adverse Event(s) | Incidence in Treatment Arm | Incidence in Placebo Arm |
| Renzapride | Diarrhea | Not explicitly quantified in available data, but noted as more frequent than placebo in a meta-analysis.[8] | - |
| Prucalopride | Headache, Abdominal Pain, Nausea, Diarrhea | Not explicitly quantified in available data. | - |
| Tegaserod | Headache, Diarrhea | ~13.2% (Headache), ~9.4% (Diarrhea) | Not explicitly quantified in available data. |
| Linaclotide | Diarrhea | 4.6% - 9.4% | 1.2% - 1.6% |
| Plecanatide | Diarrhea | 3.2% - 4.3% | 1.0% - 1.3% |
Experimental Protocols: A Generalized Phase III Clinical Trial Workflow
While specific protocols vary between trials, a generalized workflow for a Phase III, randomized, double-blind, placebo-controlled trial for an IBS-C therapeutic is outlined below.
Key Methodological Considerations:
-
Patient Population: Most pivotal trials for IBS-C therapies enroll adult patients meeting the Rome III or IV criteria for IBS-C.[9]
-
Primary Endpoints: The U.S. Food and Drug Administration (FDA) has established a composite responder endpoint for IBS-C clinical trials.[10][11][12][13] This typically involves a patient reporting at least a 30% improvement in their worst abdominal pain and an increase of at least one complete spontaneous bowel movement (CSBM) from baseline in the same week, for at least 50% of the treatment weeks.[10][11][12][13]
-
Data Collection: Patient-reported outcomes, often collected through daily electronic diaries, are crucial for assessing subjective symptoms like abdominal pain, bloating, and stool consistency.
-
Trial Duration: A 12-week treatment period is common in Phase III trials for IBS-C to assess both efficacy and safety over a clinically relevant timeframe.[2][6]
Conclusion
Renzapride, with its dual 5-HT4 agonist and 5-HT3 antagonist activity, presents a unique mechanistic approach for the management of IBS-C. The available clinical trial data suggest a modest but statistically significant improvement in overall IBS symptoms. When compared to other approved therapies, the magnitude of effect on specific endpoints such as abdominal pain and constipation appears to be in a similar range, although direct comparisons are limited. The safety profile of Renzapride appears to be generally well-tolerated, with diarrhea being a notable adverse event, a characteristic shared with other prokinetic and secretagogue agents. Further head-to-head clinical trials would be necessary for a definitive comparative assessment of efficacy and safety. Researchers and clinicians should consider the specific patient characteristics and symptom presentation when evaluating the potential therapeutic role of these different agents.
References
- 1. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 2. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety Profile of Prucalopride in Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled, phase 3 trial to evaluate the efficacy, safety, and tolerability of prucalopride in men with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised controlled trial assessing the efficacy and safety of repeated tegaserod therapy in women with irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. All Roads Lead to Rome: Update on Rome III Criteria and New Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responders vs clinical response: a critical analysis of data from linaclotide phase 3 clinical trials in IBS-C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An evaluation of the FDA responder endpoint for IBS-C clinical trials: analysis of data from linaclotide Phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Managing IBS-C: Focus on Symptom Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of adequate relief with symptom, global, and responder endpoints in linaclotide phase 3 trials in IBS-C - PMC [pmc.ncbi.nlm.nih.gov]
Renzapride Hydrochloride: A Comparative Selectivity Profile Against Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of renzapride (B52152) hydrochloride against other serotonin (B10506) (5-HT) receptors. The data presented is compiled from various preclinical studies to offer an objective overview of its binding affinities and functional activities, alongside those of other notable serotonin receptor modulators. Detailed experimental methodologies for the key assays are also provided to support data interpretation and future research.
Summary of Renzapride's Serotonergic Profile
Renzapride is a substituted benzamide (B126) with a dual mechanism of action, acting as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] This profile makes it a prokinetic agent with potential applications in gastrointestinal motility disorders.[2] Its selectivity is a key aspect of its pharmacological character, distinguishing it from other serotonergic agents.
Comparative Binding Affinity of Renzapride and Other 5-HT Modulators
The following table summarizes the binding affinities (Ki, nM) of renzapride and selected comparator compounds for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 | 5-HT5A | 5-HT6 | 5-HT7 |
| Renzapride | >10,000 | ~1,000 | 667 | ~1,000 | 17 | 115-477 | No Data | No Data | No Data |
| Tegaserod | >1,000 | 316 | 40 | 1,000 | >10,000 | 40 | >10,000 | >10,000 | 1,000 |
| Prucalopride | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1.0 | >10,000 | >10,000 | >10,000 |
| Ondansetron | >10,000 | >10,000 | >10,000 | >10,000 | 0.4 | >10,000 | >10,000 | >10,000 | >10,000 |
| Granisetron | >10,000 | >10,000 | >10,000 | >10,000 | 0.1 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[1][4][5][6] Values should be considered approximate as experimental conditions can vary.
Functional Activity Profile
This table outlines the functional activity and potency (EC50 for agonists, pA2 for antagonists) of renzapride at its primary targets.
| Compound | Receptor | Functional Activity | Potency |
| Renzapride | 5-HT4 | Full Agonist | EC50: 11 µM (rat oesophagus) |
| Renzapride | 5-HT3 | Antagonist | pA2: ~8 (functional studies) |
EC50 and pA2 values can vary depending on the tissue and assay conditions.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways for the 5-HT4 and 5-HT3 receptors.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Renzapride Hydrochloride in IBS-C: A Comparative Analysis of Efficacy in Female versus Male Subjects
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of therapeutic options for Irritable Bowel Syndrome with Constipation (IBS-C) has evolved significantly, with a growing emphasis on targeted therapies. Renzapride (B52152) hydrochloride, a dual-action 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has been investigated for its prokinetic and visceral analgesic effects in this patient population. This guide provides a comprehensive comparison of Renzapride's efficacy, with a particular focus on differential effects between female and male subjects, benchmarked against other approved treatments for IBS-C.
Executive Summary
Clinical trial data for Renzapride in IBS-C, while demonstrating its potential to improve bowel function, have largely been derived from studies with a predominant enrollment of female participants. This demographic skew presents a challenge in definitively establishing comparable efficacy in male subjects. Available evidence suggests a numerically greater therapeutic benefit in women, particularly concerning the relief of abdominal pain and discomfort. This guide synthesizes the available quantitative data, details the experimental methodologies of key clinical trials, and visually represents the signaling pathways to offer a clear, objective comparison for research and development professionals.
Comparative Efficacy of Renzapride and Alternatives in IBS-C
The following tables summarize the efficacy data for Renzapride and other prominent IBS-C treatments, with a focus on gender-specific outcomes where available.
Table 1: Efficacy of Renzapride Hydrochloride in IBS-C by Gender
| Clinical Trial | Primary Endpoint | Female Responder Rate (Renzapride) | Female Responder Rate (Placebo) | Male Responder Rate (Renzapride) | Male Responder Rate (Placebo) | Key Findings |
| George et al., 2008 [1] | Relief of abdominal pain/discomfort | Numerically greater treatment difference vs. placebo (8% and 12% for 2mg and 4mg doses respectively) | - | Data not separately reported due to small sample size | - | Statistically significant improvements in bowel movement frequency and stool consistency at 4 mg/day. A potentially beneficial effect on abdominal pain/discomfort in women. |
| Meta-analysis (Rahimi et al., 2013) [2] | Clinical Improvement (Overall) | - | - | - | - | Renzapride was not found to be superior to placebo for overall IBS symptom relief. The meta-analysis included trials with a vast majority of female participants (95.77%). |
| Spiller et al., 2008 (non-C, non-D IBS) [3] | Satisfactory relief of IBS symptoms | Post-hoc analysis showed a non-significant trend towards a higher responder rate (18.2% difference vs. placebo, p=0.066) in the first 4 weeks. | - | Data not separately reported. | - | No significant overall improvement in IBS symptoms. |
Note: The majority of clinical trials for Renzapride in IBS-C have overwhelmingly enrolled female subjects, making statistically significant comparisons with male counterparts challenging.
Table 2: Comparative Efficacy of FDA-Approved IBS-C Treatments with Gender-Specific Data
| Drug (Mechanism of Action) | Clinical Trial(s) | Primary Endpoint | Female Responder Rate (Drug) | Female Responder Rate (Placebo) | Male Responder Rate (Drug) | Male Responder Rate (Placebo) | Key Findings |
| Linaclotide (Guanylate Cyclase-C Agonist) | Pooled Phase 3 Data[4] | Abdominal Pain/Discomfort & IBS Degree of Relief | Significant improvement in IBS relief. | - | Significant improvement in IBS relief. | - | Men did not show a significant improvement in abdominal pain/discomfort compared to placebo. |
| Plecanatide (Guanylate Cyclase-C Agonist) | Pooled Phase 3 Data[5][6][7] | Overall Responder (Abdominal Pain & CSBMs) | 21.5% - 30.2% | 14.2% - 17.8% | Data not separately reported in detail. Trials included ~25% male participants. | - | Significantly improved abdominal pain and constipation symptoms. |
| Lubiprostone (Chloride Channel Activator) | Phase 3 Trials[8][9] | Overall Responder (Global Symptom Relief) | 17.9% | 10.1% | Efficacy in men not established; trials predominantly enrolled women. | - | Approved for women with IBS-C. Nausea was less common in men (8%). |
| Tegaserod (5-HT4 Receptor Agonist) | Pivotal Trials[10][11] | Global Relief of Symptoms | 38.4% - 46.8% | 28.3% - 38.8% | Efficacy in men not established. | - | Approved for women under 65 with IBS-C and low cardiovascular risk. |
CSBMs: Complete Spontaneous Bowel Movements
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Renzapride and its comparators are mediated through distinct signaling pathways in the gastrointestinal tract.
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence.
Renzapride - Phase IIb Study (George et al., 2008)[1]
-
Objective: To identify an appropriate dosage of Renzapride for treating abdominal pain/discomfort in patients with IBS-C.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Men and women with a diagnosis of IBS-C according to Rome II criteria.
-
Intervention: Patients were randomized to receive placebo or Renzapride at doses of 1, 2, or 4 mg once daily for 12 weeks.
-
Primary Outcome Measure: Patient's self-assessed relief of abdominal pain/discomfort during weeks 5-12.
-
Secondary Outcome Measures: Patients' assessment of their bowel habits, stool consistency, and quality of life.
Linaclotide - Phase 3 Trials (e.g., NCT00948818, NCT00938717) [12][13]
-
Objective: To evaluate the efficacy and safety of Linaclotide in patients with IBS-C.
-
Study Design: Randomized, double-blind, multicenter, placebo-controlled trials.
-
Patient Population: Patients meeting Rome II criteria for IBS-C. A significant majority of participants were female.
-
Intervention: Once-daily oral Linaclotide (290 μg) or placebo for 12 or 26 weeks.
-
Primary Outcome Measures (EMA specified):
-
12-week abdominal pain/discomfort responders (≥30% reduction from baseline for ≥6 weeks).
-
12-week IBS degree-of-relief responders ('considerably' or 'completely' relieved for ≥6 weeks).
-
Plecanatide - Phase 3 Trials (e.g., NCT02387359, NCT02493452) [5][14]
-
Objective: To evaluate the efficacy and safety of Plecanatide in patients with IBS-C.
-
Study Design: Two identically designed, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with IBS-C according to Rome III criteria.
-
Intervention: Plecanatide (3 mg or 6 mg) or placebo once daily for 12 weeks.
-
Primary Outcome Measure: Percentage of "overall responders," defined as patients who were weekly responders (met both abdominal pain intensity reduction and stool frequency increase criteria in the same week) for at least 6 of the 12 treatment weeks.
Discussion and Future Directions
The available data on this compound for the treatment of IBS-C suggests a potential for efficacy, particularly in female patients. The consistent observation of a numerically greater improvement in symptoms in women across multiple studies, although often not statistically significant due to small male cohorts, warrants further investigation. It is plausible that sex-related differences in serotonin (B10506) receptor expression, gut motility, or visceral sensitivity could underlie these observations.
For drug development professionals, the case of Renzapride underscores the critical importance of inclusive clinical trial design. While IBS-C has a higher prevalence in women, a comprehensive understanding of a drug's efficacy and safety profile necessitates adequate representation of both sexes. Future research on Renzapride, or other compounds with similar mechanisms of action, should ideally include prospectively designed studies with sufficient statistical power to detect gender-based differences in treatment response.
In comparison to FDA-approved alternatives, Renzapride's dual 5-HT4 agonism and 5-HT3 antagonism offers a unique mechanistic approach. However, the clinical benefit of this dual action, particularly in comparison to the more recently approved guanylate cyclase-C agonists and chloride channel activators, remains to be fully elucidated, especially in a mixed-gender population. The safety profile, including the observation of ischemic colitis in a long-term study of Renzapride, is also a critical consideration that has impacted its development trajectory.
References
- 1. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of patients with non-d, non-C irritable bowel syndrome and treatment with renzapride: an exploratory, multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex and gender | Janusmed [janusmed.se]
- 5. The Effectiveness of Plecanatide for Treating Constipation and Bloating in Patients Aged 18 to 40 Years With Irritable Bowel Syndrome: Utilization of a New Composite Trisymptom Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. takeda.com [takeda.com]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. youtube.com [youtube.com]
- 13. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Plecanatide Irritable Bowel Syndrome With Constipation Study (IBS-C) | Clinical Research Trial Listing [centerwatch.com]
Assessing the Clinical Relevance of Renzapride Hydrochloride's Off-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Renzapride (B52152) hydrochloride is a gastrointestinal prokinetic agent currently under investigation for diabetic gastroparesis and cystic fibrosis-related gastrointestinal symptoms. Its primary mechanism of action involves a dual activity as a full agonist at the serotonin (B10506) 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor. This dual action aims to enhance gastrointestinal motility and reduce nausea and vomiting. However, like many therapeutic agents, renzapride interacts with other receptors, known as off-target effects. Understanding the clinical relevance of these off-target interactions is crucial for a comprehensive assessment of its therapeutic potential and safety profile, especially in comparison to other available prokinetic agents.
This guide provides an objective comparison of renzapride's performance with alternative medications, supported by preclinical experimental data. We will delve into the receptor binding profiles of renzapride and its comparators, detail the experimental methodologies used to generate this data, and visualize the key signaling pathways involved.
Comparative Analysis of Receptor Binding Affinity
The clinical effects of a drug are intrinsically linked to its affinity for various receptors. A higher binding affinity, indicated by a lower inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), suggests a greater potential for the drug to interact with that receptor at therapeutic concentrations. The following tables summarize the quantitative data on the binding affinities of renzapride and several alternative prokinetic agents for their primary targets and a range of off-target receptors.
| Renzapride Hydrochloride | Receptor | Binding Affinity (Kᵢ/IC₅₀, nM) | Receptor Type | Primary/Off-Target |
| 5-HT₄ | 477 | G-protein coupled | Primary | |
| 5-HT₃ | 17 | Ligand-gated ion channel | Primary | |
| 5-HT₂B | 667 | G-protein coupled | Off-Target | |
| 5-HT₂A | Micromolar affinity | G-protein coupled | Off-Target | |
| 5-HT₂C | Micromolar affinity | G-protein coupled | Off-Target |
| Prucalopride (B966) | Receptor | Binding Affinity (Kᵢ, nM) | Receptor Type | Primary/Off-Target |
| 5-HT₄ₐ | 2.5 | G-protein coupled | Primary | |
| 5-HT₄B | 8 | G-protein coupled | Primary | |
| Dopamine (B1211576) D₄ | 1600-2400 | G-protein coupled | Off-Target | |
| 5-HT₃ (mouse) | 3500-3800 | Ligand-gated ion channel | Off-Target |
| Metoclopramide (B1676508) | Receptor | Binding Affinity (Kᵢ/IC₅₀, nM) | Receptor Type | Primary/Off-Target |
| Dopamine D₂ | 28 | G-protein coupled | Primary | |
| 5-HT₃ | 308 | Ligand-gated ion channel | Primary | |
| 5-HT₄ | Agonist activity | G-protein coupled | Primary |
| Domperidone | Receptor | Binding Affinity (Kᵢ, nM) | Receptor Type | Primary/Off-Target |
| Dopamine D₂ | 1.3 | G-protein coupled | Primary | |
| Dopamine D₃ | Selective antagonist | G-protein coupled | Primary | |
| 5-HT₂A | 11 | G-protein coupled | Off-Target |
| Velusetrag (B1683485) | Receptor | Binding Affinity (pEC₅₀) | Receptor Type | Primary/Off-Target |
| 5-HT₄ | 8.3 | G-protein coupled | Primary | |
| Other 5-HT subtypes, hERG channel | No significant affinity | - | Off-Target |
Experimental Protocols
The data presented in the comparison tables are derived from in vitro assays designed to quantify the interaction of a compound with its target receptor. The two primary experimental approaches used are radioligand binding assays and functional assays.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or tissue homogenates.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the unlabeled test compound (e.g., renzapride).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Specific radioligands and cell systems used for the tested compounds can vary and are detailed in the original research publications.
Functional Assays
Functional assays measure the biological response of a cell upon drug-receptor interaction. This can determine whether a drug is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
1. cAMP Functional Assay (for Gs or Gi-coupled receptors like 5-HT₄):
General Protocol:
-
Cell Culture: Cells expressing the 5-HT₄ receptor are cultured in multi-well plates.
-
Compound Incubation: The cells are treated with varying concentrations of the test compound (e.g., renzapride).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the agonist response (IC₅₀ for antagonists) is determined.
2. Calcium Flux Assay (for Gq-coupled receptors or ligand-gated ion channels like 5-HT₃):
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT₃ receptor are cultured in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Compound Application: The cells are pre-incubated with varying concentrations of the test compound (e.g., renzapride as an antagonist).
-
Agonist Stimulation and Signal Detection: A known 5-HT₃ receptor agonist (like serotonin) is added to the wells, and the resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium influx is quantified, and the IC₅₀ value is determined.
Visualization of Key Pathways and Workflows
To better understand the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Renzapride's dual mechanism of action on 5-HT₄ and 5-HT₃ receptor signaling pathways.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Logical relationship of agonist versus antagonist activity in a functional GPCR assay.
Clinical Relevance of Off-Target Effects
The clinical relevance of renzapride's off-target effects is determined by its binding affinity for these receptors in relation to its therapeutic dose and the physiological consequences of engaging these targets.
-
5-HT₂B Receptor Antagonism: Renzapride's affinity for the 5-HT₂B receptor is in the sub-micromolar range. Antagonism at this receptor has been investigated for potential therapeutic benefits in conditions like irritable bowel syndrome. However, sustained agonism at 5-HT₂B receptors by other drugs has been linked to cardiac valvulopathy. Renzapride's antagonistic action at this receptor is therefore a key safety consideration, and its lower affinity compared to its primary targets suggests a lower likelihood of clinically significant effects at therapeutic doses.
-
5-HT₂A and 5-HT₂C Receptor Affinity: Renzapride displays micromolar affinity for these receptors. These receptors are involved in a wide range of central nervous system functions, including mood, appetite, and psychosis. The lower affinity suggests that at typical clinical doses, significant engagement of these receptors is less likely.
Comparison with Alternatives:
-
Prucalopride: This agent is highly selective for the 5-HT₄ receptor, with significantly lower affinity for other serotonin and dopamine receptors. This high selectivity may translate to a more favorable side-effect profile with a lower potential for off-target-mediated adverse events.
-
Metoclopramide: Its potent antagonism of the dopamine D₂ receptor is responsible for both its prokinetic and antiemetic effects, but also for its significant extrapyramidal side effects, such as tardive dyskinesia. Its activity at 5-HT₃ and 5-HT₄ receptors contributes to its gastrointestinal effects.
-
Domperidone: As a peripheral dopamine D₂ and D₃ receptor antagonist, it has a reduced risk of central nervous system side effects compared to metoclopramide because it does not readily cross the blood-brain barrier. However, concerns about cardiac side effects (QT prolongation) have led to restrictions on its use. Its affinity for the 5-HT₂A receptor is an off-target interaction to consider.
-
Velusetrag: This is another highly selective 5-HT₄ receptor agonist. Its lack of significant affinity for other receptors, particularly the hERG channel, is a key differentiating feature aimed at avoiding the cardiovascular safety concerns that have plagued earlier prokinetic agents.
Replicating In Vitro Findings for Renzapride Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pharmacological properties of Renzapride (B52152) hydrochloride and its therapeutic alternatives. The information presented is collated from various published studies to facilitate the replication of key findings and to offer a comparative perspective for drug discovery and development.
Introduction to Renzapride Hydrochloride
Renzapride is a benzamide (B126) derivative with a dual mechanism of action, functioning as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3][4][5][6][7] This pharmacological profile gives it prokinetic properties, stimulating gastrointestinal motility, which has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2][3][5][7][8] The agonism at 5-HT4 receptors is believed to mediate the prokinetic effects, while the antagonism of 5-HT3 receptors may contribute to its effects on visceral sensitivity.[1][9]
Comparative In Vitro Pharmacology
The following tables summarize the quantitative data from in vitro studies on this compound and its alternatives. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Serotonin 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor/Tissue Source | Assay Type | Parameter | Value | Reference |
| Renzapride | Guinea-pig 5-HT4 | Radioligand Binding | Ki | 477 nM | [2] |
| Renzapride | Cloned human 5-HT4(a) | Functional (cAMP) | - | Partial Agonist | [1] |
| Renzapride | Cloned human 5-HT4(b, c, d) | Functional (cAMP) | - | Full Agonist | [1] |
| Tegaserod | Human 5-HT4 | Radioligand Binding | Ki | 3.98 - 31.0 nM | [10] |
| Prucalopride | Human 5-HT4a | Radioligand Binding | pKi | 8.60 | |
| Prucalopride | Human 5-HT4b | Radioligand Binding | pKi | 8.10 | |
| Prucalopride | Guinea-pig colon | Functional (Contraction) | pEC50 | 7.48 | |
| Prucalopride | Rat oesophagus | Functional (Relaxation) | pEC50 | 7.81 |
Serotonin 5-HT3 Receptor Binding Affinity
| Compound | Receptor/Tissue Source | Assay Type | Parameter | Value | Reference |
| Renzapride | Human 5-HT3 | Radioligand Binding | Ki | 17 nM | [2] |
| Alosetron | Not Specified | Not Specified | - | High Affinity | [7] |
| Prucalopride | Mouse 5-HT3 | Radioligand Binding | pKi | 5.41 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published literature and are intended to be a guide for replicating the findings.
Radioligand Binding Assay for 5-HT3 and 5-HT4 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT3 and 5-HT4 receptors.
a. Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human 5-HT3 or 5-HT4 receptor (e.g., HEK293 cells) or homogenized animal tissues (e.g., guinea-pig striatum for 5-HT4).[1][2]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-GR113808 for 5-HT4).[10]
-
Test Compound: this compound or alternative compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl with appropriate salts (e.g., 5 mM MgCl2), pH 7.4.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
b. Methods:
-
Membrane Preparation: Cells are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer to a specific protein concentration.[1]
-
Binding Assay: The assay is typically performed in a 96-well plate. To each well, the following are added in triplicate:
-
Assay buffer (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Varying concentrations of the test compound.
-
-
The radioligand is added to all wells at a concentration close to its Kd value.
-
The membrane preparation is then added to initiate the binding reaction.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
Filtration and Washing: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay for 5-HT4 Receptor Agonism
This protocol measures the ability of a 5-HT4 agonist to stimulate the production of cyclic AMP (cAMP).
a. Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Test Compound: this compound or alternative 5-HT4 agonists.
-
Cell Culture Medium.
-
Stimulation Buffer: (e.g., Hank's Balanced Salt Solution - HBSS).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well plates.
b. Methods:
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Agonist Stimulation: The culture medium is removed, and the cells are incubated with varying concentrations of the test compound in stimulation buffer containing a PDE inhibitor.
-
The plate is incubated for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[10]
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured according to the instructions of the chosen cAMP detection kit.
c. Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Renzapride's 5-HT4 receptor agonist activity stimulates the Gαs-adenylyl cyclase pathway.
Caption: Workflow for determining the binding affinity of a compound to a target receptor.
Caption: Workflow for assessing the functional agonist activity of a compound at the 5-HT4 receptor.
Conclusion
This guide provides a foundational understanding of the in vitro pharmacology of this compound and its alternatives. The provided data and protocols are intended to aid researchers in the replication and extension of these findings. As with any comparative analysis compiled from multiple sources, it is recommended that key findings be confirmed under standardized experimental conditions within the user's own laboratory setting. The dual 5-HT4 agonism and 5-HT3 antagonism of Renzapride present a unique pharmacological profile that warrants further investigation for the development of novel gastrointestinal motility agents.[1][9]
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renzapride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride hydrochloride's effect on QT interval compared to other 5-HT4 agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of 5-hydroxytryptamine type 4 (5-HT4) receptor agonists has been shaped by the critical consideration of cardiovascular safety, specifically the potential for QT interval prolongation. This guide provides an objective comparison of renzapride (B52152) hydrochloride's effect on the QT interval against other 5-HT4 agonists, supported by experimental data and detailed methodologies.
Executive Summary
The first-generation 5-HT4 agonists were associated with significant cardiovascular risks, primarily due to off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key component in cardiac repolarization. Blockade of this channel can lead to a prolonged QT interval, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes.[1][2] Newer, more selective 5-HT4 agonists have been developed with improved cardiovascular safety profiles. Renzapride, a high-affinity 5-HT4 agonist, has demonstrated a favorable cardiac safety profile in clinical trials, with no clinically significant effects on the QT interval at therapeutic and supratherapeutic doses.[3][4] This contrasts sharply with the known risks associated with the earlier agent, cisapride (B12094).
Quantitative Data on QT Interval Effects
The following table summarizes the effects of various 5-HT4 agonists on the corrected QT (QTc) interval from clinical trials.
| Drug | Dose(s) Studied | Population | Maximum Mean Change in QTc (Placebo-Corrected) | Key Findings & Confidence Intervals |
| Renzapride | 4 mg (therapeutic) & 20 mg (supratherapeutic) | Patients with Gastroparesis | Not specified, but no evidence of QTc prolongation found. | The FDA views the study as sufficient to characterize renzapride's QTc prolongation potential.[3] |
| Prucalopride (B966) | 2 mg (therapeutic) & 10 mg (supratherapeutic) | Healthy Volunteers | <5 ms (B15284909) | The upper limits of the two-sided 90% CI for the difference with placebo were all <10 ms. For the 2 mg dose, the maximum mean difference was 3.83 ms (90% CI: -0.33, 6.38 ms).[5] |
| Tegaserod | 2 mg & 6 mg twice daily (therapeutic) | Patients with IBS | Similar percentages of patients with prolonged QT intervals as placebo. | No clinically relevant changes in QTc interval were reported with doses of 25 to 100mg.[6][7] |
| Cisapride | 5 mg & 10 mg thrice daily | Adult Patients | 13 ± 15 ms (increase from baseline at higher dose) | Dose-dependent prolongation of the QTc interval was observed. The increase from baseline was statistically significant (p<0.001).[8] In preterm infants, a significant prolongation from 0.41 ± 0.02 s to 0.44 ± 0.02 s was seen.[9][10] |
Experimental Protocols
Thorough QT/QTc Study for Prucalopride
This study serves as a representative example of a modern, rigorous assessment of a drug's effect on the QT interval, conducted in accordance with ICH E14 guidelines.[5][11][12][13]
-
Study Design: A randomized, double-blind, placebo- and active-controlled, two-arm parallel-group study with a nested crossover for the positive control.[5][14]
-
Participants: 120 healthy male and female volunteers.[5][14]
-
Treatment Arms:
-
Group 1: Prucalopride 2 mg once daily, titrated to 10 mg once daily.[5][14]
-
Group 2: Placebo, with a single oral dose of 400 mg moxifloxacin (B1663623) (positive control) administered on either Day 1 or Day 15.[5][14]
-
-
ECG Monitoring: 12-lead 24-hour Holter ECGs were recorded at baseline and at various time points throughout the study. The recordings were evaluated by a central, blinded laboratory.[5]
-
Data Analysis: The primary endpoint was the time-matched, placebo-subtracted change from baseline in the study-specific corrected QT interval (QTcSS). The 90% confidence interval for the mean difference between prucalopride and placebo was calculated at each time point.[5]
Clinical Study of Renzapride in Gastroparesis
While specific details of a formal "thorough QT study" for renzapride are not as extensively published, a cardiac safety trial in patients with gastroparesis was conducted and accepted by the FDA.[3]
-
Study Design: The study was designed to assess the QTc prolongation potential at both therapeutic (4 mg per day) and supratherapeutic (20 mg per day) doses.[3]
-
Key Finding: The study demonstrated no evidence of QTc prolongation in the EKG findings.[3]
Clinical Evaluation of Cisapride
Early clinical studies with cisapride were not conducted under the current rigorous ICH E14 guidelines. However, prospective studies evaluated its effect on the QT interval.
-
Study Design: A prospective study in adult patients indicated for cisapride use.[8]
-
Dosage: Patients received 5 mg of cisapride three times daily, followed by 10 mg three times daily.[8]
-
ECG Monitoring: 12-lead ECGs were performed before treatment and at the end of each dosing stage.[8]
-
Data Analysis: The corrected QT interval (QTc) was compared between baseline and the two treatment stages.[8]
Signaling Pathways and Mechanism of QT Prolongation
The primary mechanism by which some 5-HT4 agonists prolong the QT interval is through the blockade of the hERG potassium channel. The selectivity of these agents for the 5-HT4 receptor over the hERG channel is a critical determinant of their cardiac safety.
Activation of cardiac 5-HT4 receptors stimulates a Gs-protein coupled pathway, leading to increased cAMP production and activation of Protein Kinase A (PKA).[15][16][17] This can result in the phosphorylation of L-type calcium channels, leading to increased calcium influx.[16][18] Non-selective 5-HT4 agonists, like cisapride, can also directly block the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. This blockade reduces the outward potassium current, prolongs the action potential duration, and manifests as QT interval prolongation on an ECG.
Experimental Workflow for a Thorough QT Study
The following diagram illustrates a typical workflow for a thorough QT study, a cornerstone for assessing the cardiac safety of new drugs.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Effects of cisapride on corrected QT interval, heart rate, and rhythm in infants undergoing polysomnography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EndoLogic | Media [endologicusa.com]
- 4. patientworthy.com [patientworthy.com]
- 5. Assessment of the cardiac safety of prucalopride in healthy volunteers: a randomized, double-blind, placebo- and positive-controlled thorough QT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. fda.gov [fda.gov]
- 8. QT interval effects of cisapride in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. publications.aap.org [publications.aap.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH E14 Clinical evaluation of QT/QTc interval prolongation and proarrhythmic potential for non-antiarrhythmic drugs - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. International Conference on Harmonisation; guidance on E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs; availability. Notice [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Differential functional effects of two 5-HT4 receptor isoforms in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Pro-Arrhythmic Potential of Renzapride Hydrochloride Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) hydrochloride is a gastrointestinal prokinetic agent with a dual mechanism of action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. Historically, some drugs in this class, notably cisapride (B12094), have been associated with significant pro-arrhythmic risk, primarily through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes (TdP). This guide provides a comparative evaluation of the pro-arrhythmic potential of renzapride and its metabolites, referencing available experimental data and placing it in the context of established pro-arrhythmic compounds and modern cardiac safety assessment paradigms like the Comprehensive in Vitro Proarrhythmia Assay (CiPA).
Metabolic Profile of Renzapride
Comparative Analysis of Cardiac Ion Channel Inhibition
A key determinant of a drug's pro-arrhythmic potential is its effect on cardiac ion channels, particularly the hERG (IKr), Nav1.5 (fast sodium current), and Cav1.2 (L-type calcium current) channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) data for renzapride and comparator compounds.
Table 1: Comparative IC50 Values for Key Cardiac Ion Channels
| Compound | hERG (IKr) IC50 (µM) | Nav1.5 (Peak) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) |
| Renzapride | 1.8 | Data Not Available | Data Not Available |
| Renzapride N-oxide | Data Not Available | Data Not Available | Data Not Available |
| Cisapride | 0.0445[3] | ~2.9 | ~1.3 |
| Prucalopride (B966) | 5.7 | Data Not Available | Data Not Available |
Data for Nav1.5 and Cav1.2 for cisapride are derived from studies utilizing various experimental conditions and should be interpreted as approximate values.
Note: Extensive searches of publicly available literature did not yield specific IC50 values for Renzapride N-oxide on hERG, Nav1.5, or Cav1.2 channels, nor for renzapride and prucalopride on Nav1.5 and Cav1.2 channels. This data gap is critical and highlights an area for future research. However, the significantly weaker inhibition of the hERG channel by renzapride compared to cisapride is a key indicator of a more favorable cardiac safety profile.[4]
Experimental Protocols
The assessment of pro-arrhythmic potential relies on standardized and rigorous experimental protocols. The following outlines the methodologies for key in-vitro assays based on the CiPA framework and established best practices.
Manual and Automated Patch-Clamp Electrophysiology for Cardiac Ion Channels
This is the gold standard for assessing a compound's effect on specific ion channels.
-
Objective: To determine the concentration-dependent inhibition of cardiac ion channels (hERG, Nav1.5, Cav1.2) by the test compound.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human ion channel of interest.
-
General Protocol:
-
Cell Preparation: Cells are cultured to an appropriate confluency and harvested for electrophysiological recording.
-
Recording: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Solutions: The intracellular (pipette) and extracellular solutions are formulated to isolate the specific ionic current of interest.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the channel currents. The FDA, as part of the CiPA initiative, has recommended standardized voltage protocols for hERG, Nav1.5, and Cav1.2 to ensure data consistency and quality.[5]
-
Compound Application: The test compound is applied at multiple concentrations to determine a concentration-response relationship and calculate the IC50 value.
-
Data Analysis: The recorded currents are analyzed to quantify the percentage of channel inhibition at each concentration, and the data are fitted to a Hill equation to determine the IC50.
-
Below is a DOT script for a generalized workflow of a patch-clamp experiment.
Signaling Pathways and Pro-Arrhythmic Risk
The primary signaling pathway of concern for pro-arrhythmia is the disruption of the cardiac action potential. Inhibition of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr), prolongs the repolarization phase of the action potential. This prolongation can lead to early afterdepolarizations (EADs), which can trigger ventricular tachyarrhythmias, including TdP. The CiPA initiative emphasizes a more holistic approach, considering the integrated effect of a drug on multiple ion channels. For instance, a drug that inhibits hERG might have its pro-arrhythmic potential mitigated if it also inhibits inward currents like the late sodium current (late INa) or the L-type calcium current (ICa,L).
The following diagram illustrates the logical relationship in assessing pro-arrhythmic risk.
Conclusion and Future Directions
The available data strongly suggest that renzapride hydrochloride has a significantly lower pro-arrhythmic potential compared to the first-generation 5-HT4 agonist, cisapride. This is primarily evidenced by its substantially weaker inhibition of the hERG channel.[4] Furthermore, preclinical and clinical studies have consistently demonstrated a favorable cardiac safety profile for renzapride, with no clinically significant QT prolongation observed at therapeutic and supratherapeutic doses.
Regarding the metabolites of renzapride, particularly Renzapride N-oxide, there is a lack of direct experimental data on their interaction with cardiac ion channels. However, the existing evidence indicates that these metabolites are formed in limited amounts and possess significantly lower pharmacological activity than the parent compound.[1][2] This indirect evidence supports a low likelihood of their contribution to any pro-arrhythmic effects.
To provide a more definitive assessment, future research should focus on:
-
Quantitative analysis of renzapride metabolites: Determining the plasma concentrations of Renzapride N-oxide and other potential metabolites in humans to understand their systemic exposure relative to renzapride.
-
In-vitro cardiac ion channel screening of metabolites: Directly assessing the inhibitory activity of synthesized renzapride metabolites on a panel of key cardiac ion channels (hERG, Nav1.5, Cav1.2) using patch-clamp electrophysiology.
-
Comprehensive in-vitro proarrhythmia assessment (CiPA) of renzapride: Evaluating the effects of renzapride on a broader range of cardiac ion channels to build a more complete in-silico model of its pro-arrhythmic risk.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Renzapride Hydrochloride in Functional GI Disorders: A Comparative Meta-Analysis
A comprehensive review of Renzapride's efficacy in functional gastrointestinal disorders, with a comparative look at alternative therapies, supported by experimental data for researchers, scientists, and drug development professionals.
Renzapride (B52152) hydrochloride, a dual-action 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has been investigated for its therapeutic potential in functional gastrointestinal (GI) disorders, particularly Irritable Bowel Syndrome with Constipation (IBS-C). This guide provides a meta-analysis of its efficacy, compares it with other treatment modalities, and details the experimental protocols of key clinical trials to offer a comprehensive resource for the scientific community.
Comparative Efficacy of Renzapride and Alternatives
A meta-analysis of randomized controlled trials (RCTs) has assessed the efficacy of renzapride in IBS patients. While some studies have shown a numerical improvement in symptoms compared to placebo, the overall results have not consistently demonstrated statistical superiority.[1] For a clearer perspective, this section presents available data from clinical trials of renzapride and two other prominent prokinetic agents used in functional GI disorders: prucalopride (B966) (a selective 5-HT4 agonist) and tegaserod (B130379) (a 5-HT4 partial agonist).
It is important to note that direct head-to-head clinical trials between renzapride and these alternatives are limited. The following tables summarize data from separate placebo-controlled trials, which may have variations in study populations and primary endpoints, thus necessitating careful interpretation.
| Table 1: Efficacy of Renzapride in IBS-C (12-Week Treatment) | |||
| Endpoint | Renzapride Dose | Renzapride (%) | Placebo (%) |
| Global Relief of IBS Symptoms (Responder Rate)¹ | 4 mg daily | 33.2 | 24.3 |
| 2 mg b.d. | 29.8 | 24.3 | |
| Mean Number of Months with Overall IBS Symptom Relief² | 4 mg daily | 0.55 | 0.44 |
| 2 mg b.d. | 0.60 | 0.44 |
¹Data from Lembo et al., 2010. Responder defined as patients reporting satisfactory relief of overall IBS symptoms.[2] ²Data from Lembo et al., 2010.[2]
| Table 2: Efficacy of Prucalopride in Chronic Constipation (12-Week Treatment) | |||
| Endpoint | Prucalopride Dose | Prucalopride (%) | Placebo (%) |
| ≥3 Spontaneous Complete Bowel Movements (SCBMs)/week (Responder Rate)¹ | 2 mg daily | 30.9 | 12.0 |
| 4 mg daily | 28.4 | 12.0 | |
| Increase of ≥1 SCBM/week (Responder Rate)¹ | 2 mg daily | 47.3 | 25.8 |
| 4 mg daily | 46.6 | 25.8 |
¹Data from Camilleri et al., 2008.[3][4][5]
| Table 3: Efficacy of Tegaserod in IBS-C in Women (12-Week Treatment) | |||
| Endpoint | Tegaserod Dose | Tegaserod (%) | Placebo (%) |
| Global Relief of Symptoms (Responder Rate)¹ | 6 mg b.d. | 38.4 - 46.8 | 28.3 - 38.8 |
| Clinical Response (Last 4 weeks)² | 6 mg b.d. | 43.3 | 35.9 |
¹Data from a review of three large clinical trials.[6][7] ²Data from a pooled analysis of 4 controlled trials.[8][9]
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for pivotal studies of renzapride, prucalopride, and tegaserod.
Renzapride: Lembo et al., 2010 (NCT00268879)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][10]
-
Patient Population: Women aged 18-65 years with a diagnosis of IBS-C according to Rome II criteria.[10]
-
Intervention: Patients were randomized to receive renzapride 4 mg once daily, renzapride 2 mg twice daily, or placebo for 12 weeks.[2]
-
Primary Outcome Measure: The number of months a patient was a responder for overall relief of IBS symptoms.[10]
-
Secondary Outcome Measures: Included monthly responder rates for relief of abdominal pain/discomfort, bowel problems, and bloating/abdominal distention.[10]
Prucalopride: Camilleri et al., 2008 (NCT00483886)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[3]
-
Patient Population: Patients with severe chronic constipation, defined as having two or fewer spontaneous, complete bowel movements per week.[3]
-
Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.[3]
-
Primary Efficacy Endpoint: The proportion of patients who had a weekly average of three or more spontaneous, complete bowel movements over the 12-week treatment period.[3]
-
Secondary Efficacy Endpoints: Included assessments from daily diaries and validated questionnaires on bowel function and symptom severity.[3]
Tegaserod: Pooled Analysis of 4 Controlled Trials
-
Study Design: Pooled data from four separate 12-week, randomized, placebo-controlled trials.[8][9]
-
Primary Endpoint (in pooled analysis): Subjective global assessment of IBS-C symptom relief, with responders defined as those rating themselves as "considerably" or "completely" relieved for at least 50% of the time or at least "somewhat relieved" for 100% of the time over the last 4 weeks of the study.[9]
Visualizing Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of renzapride, a typical clinical trial workflow, and the logical flow of a meta-analysis search strategy.
References
- 1. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Placebo-Controlled Trial of Prucalopride for Severe Chronic Constipation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Tegaserod in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tegaserod for Irritable Bowel Syndrome With Constipation in Women...: Ingenta Connect [ingentaconnect.com]
- 9. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - ProQuest [proquest.com]
- 10. isrctn.com [isrctn.com]
Renzapride Hydrochloride: A Comparative Benchmark Against Next-Generation Prokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Renzapride hydrochloride's performance against next-generation prokinetic agents, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and mechanistic distinctions of these compounds.
Executive Summary
This compound is a dual-action prokinetic agent, functioning as both a serotonin (B10506) 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] This unique mechanism suggests potential benefits in treating gastrointestinal motility disorders characterized by both delayed transit and visceral hypersensitivity. This guide benchmarks Renzapride against two classes of next-generation prokinetics: the highly selective 5-HT4 receptor agonist, velusetrag (B1683485), and the ghrelin receptor agonist, relamorelin (B610436). While Renzapride offers a broader serotonergic modulation, next-generation agents like velusetrag provide enhanced receptor selectivity, and relamorelin targets a distinct physiological pathway, offering alternative therapeutic approaches.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound, velusetrag, and relamorelin from preclinical and clinical studies.
Table 1: Preclinical Receptor Binding Affinity
| Compound | Receptor Target(s) | Binding Affinity (Ki) | Species/System |
| This compound | 5-HT4 Receptor | 115 nM[2] | Cloned human 5-HT4 receptors |
| 5-HT3 Receptor | High affinity (specific Ki not consistently reported) | Human 5-HT3 receptors | |
| Velusetrag | 5-HT4 Receptor | High potency (pEC50 = 8.3)[3] | Human recombinant 5-HT4R |
| Relamorelin | Ghrelin Receptor | High affinity (at least 3x that of natural ghrelin) | Growth hormone secretagogue receptor-1a (GHS-1a) |
Table 2: Clinical Efficacy in Gastroparesis and Constipation
| Compound | Indication | Key Efficacy Endpoint | Result |
| This compound | Irritable Bowel Syndrome with Constipation (IBS-C) | Global relief of IBS symptoms (12 weeks) | Statistically significant improvement vs. placebo[4] |
| Velusetrag | Diabetic or Idiopathic Gastroparesis | Normalization of gastric emptying (12 weeks, 30mg dose) | 71% of patients achieved normalization vs. 0% for placebo[5] |
| Chronic Idiopathic Constipation | Increase in spontaneous bowel movements (4 weeks) | Statistically and clinically significant increases vs. placebo | |
| Relamorelin | Diabetic Gastroparesis | Improvement in vomiting symptoms and gastric emptying (Phase 2) | Statistically significant improvements[6] |
| Chronic Constipation | Improvement in spontaneous bowel movements and lower GI transit (Phase 2a) | Statistically significant improvements[6] |
Table 3: Safety and Tolerability Profile
| Compound | Common Adverse Events | Serious Adverse Events |
| This compound | Diarrhea, headache, abdominal pain | Ischemic colitis (reported in a long-term study)[4] |
| Velusetrag | Diarrhea, nausea, headache (generally mild) | Rates comparable to placebo |
| Relamorelin | Hyperglycemia-related events | Serious TEAEs reported, but none in >1 patient in Phase 2a |
Signaling Pathways and Mechanisms of Action
The prokinetic effects of Renzapride, velusetrag, and relamorelin are mediated by distinct signaling pathways.
This compound: Dual Serotonergic Modulation
Renzapride's mechanism involves the activation of 5-HT4 receptors and the blockade of 5-HT3 receptors on enteric neurons. 5-HT4 receptor agonism is believed to enhance acetylcholine (B1216132) release, leading to increased gastrointestinal muscle contractions and accelerated transit.[1] Concurrently, 5-HT3 receptor antagonism can help in reducing visceral hypersensitivity and nausea.
Velusetrag: Selective 5-HT4 Receptor Agonism
Velusetrag is a highly selective 5-HT4 receptor agonist.[3][7] Its targeted action on this receptor subtype is designed to elicit a potent prokinetic effect with a potentially improved safety profile by avoiding off-target effects associated with less selective serotonergic agents.
Relamorelin: Ghrelin Receptor Agonism
Relamorelin is a synthetic agonist of the ghrelin receptor.[6] Ghrelin is a natural hormone that, among other functions, stimulates gastrointestinal motility. By mimicking the action of ghrelin, relamorelin promotes gastric emptying and intestinal transit through a pathway distinct from serotonergic agents.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the activity of prokinetic agents.
In Vitro Receptor Binding Assay (Example for Renzapride)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of Renzapride for the human 5-HT4 receptor.
Materials:
-
Membrane preparations from cells expressing cloned human 5-HT4 receptors.
-
Radioligand: [3H]GR113808 (a selective 5-HT4 receptor antagonist).
-
Test compound: this compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
Dilute the membrane preparation in ice-cold assay buffer to a working concentration.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration, and varying concentrations of Renzapride.
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
In Vivo Gastric Emptying Study (Example for Relamorelin in a Rodent Model)
This protocol describes a method to assess the effect of a prokinetic agent on the rate of gastric emptying in an animal model.
Objective: To evaluate the effect of relamorelin on gastric emptying in a mouse model.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound: Relamorelin.
-
Non-absorbable marker (e.g., phenol (B47542) red) or a radiolabeled meal.
-
Vehicle control (e.g., saline).
-
Stomach dissection tools.
-
Spectrophotometer or gamma counter.
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer relamorelin or vehicle control via the desired route (e.g., subcutaneous injection).
-
After a specified time, administer a test meal containing a non-absorbable marker by oral gavage.
-
At a predetermined time point after the meal (e.g., 30 minutes), euthanize the mice.
-
Carefully dissect the stomach, ensuring the pylorus and cardia are clamped to prevent leakage.
-
Homogenize the stomach contents in a known volume of buffer.
-
Quantify the amount of the marker remaining in the stomach using a spectrophotometer or gamma counter.
-
Calculate the percentage of gastric emptying for each animal by comparing the amount of marker remaining in the stomach to the amount administered.
Conclusion
This compound, with its dual 5-HT4 agonism and 5-HT3 antagonism, represents a multifaceted approach to prokinetic therapy. In comparison, next-generation agents like velusetrag offer high selectivity for the 5-HT4 receptor, potentially minimizing off-target effects. Relamorelin, a ghrelin receptor agonist, provides an alternative mechanistic pathway for stimulating gastrointestinal motility. The choice of a prokinetic agent for further research and development will depend on the specific therapeutic indication, the desired balance between efficacy and safety, and the underlying pathophysiology of the target patient population. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for these critical evaluations.
References
- 1. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prokinetic actions of luminally acting 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Renzapride Hydrochloride: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Renzapride hydrochloride in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
As a research chemical, this compound should be handled with care throughout its lifecycle, including its final disposal. While a specific Safety Data Sheet (SDS) from MedChemExpress indicates that Renzapride is not classified as dangerous goods for transport, it is imperative to manage its disposal in accordance with all applicable federal, state, and local regulations.[1] Unused or unwanted laboratory chemicals require a structured disposal plan to mitigate potential hazards.[2][3]
I. General Principles of Chemical Waste Management
The foundation of safe laboratory practice involves a comprehensive chemical hygiene plan that includes protocols for waste disposal.[3] All laboratory personnel must be trained on these procedures to ensure a safe and compliant environment.[4] The primary goal is to manage chemical waste in a manner that is safe for individuals and the environment.[4]
Key tenets of chemical waste disposal include:
-
Identification and Classification: Correctly identify and classify all chemical waste.[5] this compound, as a bioactive compound, should be treated as a hazardous chemical waste unless a formal risk assessment determines otherwise.
-
Segregation: Never mix incompatible waste streams.[6] this compound waste should be collected separately from other chemical waste to prevent unintended reactions.
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.[6][7]
-
Professional Disposal: Engage a licensed hazardous waste disposal service for the final removal and treatment of chemical waste.[5]
II. Step-by-Step Disposal Procedure for this compound
The following procedure provides a direct, operational workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.[6]
-
Collect solid this compound waste separately from liquid waste.
-
Do not mix this compound waste with other chemical waste streams such as solvents or acids.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof container made of a material compatible with this compound. The original container, if in good condition, is a suitable option.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][6] Chemical abbreviations are not acceptable.[6]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, secure area within the laboratory.
-
Keep the container sealed except when adding waste.[6]
-
Ensure the storage area has secondary containment to control any potential spills.[6]
4. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[6]
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[6]
-
After triple-rinsing, the container may be disposed of as regular trash, provided all labels are defaced.[6]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[5][6]
-
Provide the waste manifest with an accurate description of the waste, including the chemical name and quantity.
Under no circumstances should this compound be disposed of down the drain or in the regular trash without proper decontamination. [6]
III. Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per satellite accumulation area | University of Pennsylvania |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid for P-listed wastes | University of Pennsylvania |
| Sewer Disposal Limit (for approved substances) | A few hundred grams or milliliters per day | Fisher Scientific[3] |
| Empty Container Rinsing | Triple-rinse with an appropriate solvent | Lehigh University[6] |
IV. Experimental Protocols Cited
The procedures outlined in this document are based on established best practices for laboratory chemical waste management and do not originate from a specific experimental protocol for this compound disposal. The core methodology is derived from institutional and regulatory guidelines for handling hazardous chemical waste.[2][3][4][5][6][7]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling Renzapride Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Renzapride hydrochloride. The following procedures are designed to ensure safe handling, from receipt to disposal, in a laboratory setting. While this compound is shipped as a non-hazardous chemical, it is prudent to handle it with care, employing standard laboratory safety protocols to minimize exposure.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a benzamide (B126) that acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[2] While not classified as a hazardous material for shipping, comprehensive toxicological data for occupational exposure is limited.[1] Therefore, a cautious approach to handling is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (e.g., Nitrile) meeting ASTM D6978 standards. | Prevents skin contact and absorption. Double-gloving is a best practice when handling active pharmaceutical ingredients. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects eyes from dust particles and splashes. |
| Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system, or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Step-by-Step Handling Procedures
2.1 Receiving and Storage:
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the container, put on a lab coat, single pair of gloves, and eye protection.
-
Transport: Carefully transport the container to the designated storage area.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources. For long-term storage (months to years), a temperature of -20°C is recommended; for short-term storage (days to weeks), 0-4°C is suitable.[1]
2.2 Preparation and Use:
-
Work Area Preparation: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Don Full PPE: Wear double gloves, a disposable gown, and eye protection. If not working in a containment hood, a respirator is necessary.
-
Weighing and Dissolving:
-
Handle the powder carefully to avoid generating dust.
-
Use dedicated spatulas and weigh boats.
-
This compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, wipe down the work area with a suitable cleaning agent.
-
Remove the outer pair of gloves and dispose of them as chemical waste.
-
Remove the remaining PPE before leaving the work area and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Procedures
4.1 Spill Management:
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.
-
Don PPE: Put on appropriate PPE, including a respirator, before cleaning the spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable detergent and water.
4.2 Waste Disposal:
-
Contaminated Materials: All disposable PPE, weigh boats, and other materials contaminated with this compound should be placed in a sealed, clearly labeled hazardous waste container.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of it down the drain.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of in the regular trash.
Visual Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
